molecular formula C16H14O2 B119032 6-Methyl-4-phenylchroman-2-one CAS No. 40546-94-9

6-Methyl-4-phenylchroman-2-one

Cat. No.: B119032
CAS No.: 40546-94-9
M. Wt: 238.28 g/mol
InChI Key: SUHIZPDCJOQZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-phenylchroman-2-one, also known as this compound, is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-4-phenyl-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHIZPDCJOQZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960958
Record name 6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40546-94-9
Record name 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40546-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-4-phenylchroman-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-4-phenylchroman-2-one: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-Methyl-4-phenylchroman-2-one (CAS No: 40546-94-9). This compound is a key intermediate in the pharmaceutical industry, most notably in the synthesis of Tolterodine, a muscarinic receptor antagonist used to treat overactive bladder. This document includes a summary of its physicochemical properties, a detailed synthetic protocol, and an analysis of its structural characteristics. Although direct biological activity data for this intermediate is not extensively documented, its significance is discussed in the context of the pharmacological action of its final product, Tolterodine. Experimental workflows and the relevant biological signaling pathway are visualized using Graphviz diagrams to provide clear and concise representations for research and development purposes.

Chemical Properties and Structure

This compound, also known as 6-methyl-4-phenyl-3,4-dihydrocoumarin, is a heterocyclic compound featuring a chromanone core substituted with a methyl group at the 6-position and a phenyl group at the 4-position.[1] Its chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name 6-methyl-4-phenyl-3,4-dihydrochromen-2-one[1]
CAS Number 40546-94-9[2][3]
Molecular Formula C₁₆H₁₄O₂[4]
Molecular Weight 238.28 g/mol [4]
Melting Point 68-70 °C[2]
Boiling Point 351.1 °C at 760 mmHg[2]
Density 1.166 g/cm³[2]
InChI Key SUHIZPDCJOQZLN-UHFFFAOYSA-N[4]
SMILES Cc1ccc2c(c1)C(CC(=O)O2)c3ccccc3[4]
Solubility Sparingly soluble in water.[5]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the acid-catalyzed reaction of p-cresol with trans-cinnamic acid.[3]

Experimental Protocol

Materials:

  • trans-Cinnamic acid (0.5 kg)

  • p-Cresol (0.401 kg)

  • Xylene (2.2 L)

  • Concentrated sulfuric acid (0.132 kg)

  • Deionized water

  • 0.5 N Sodium hydroxide (NaOH) solution

Procedure:

  • A mixture of 0.5 kg of trans-cinnamic acid, 0.401 kg of p-cresol, and 2.2 L of xylene is stirred in a suitable reaction vessel for 15 minutes.

  • Concentrated sulfuric acid (0.132 kg) is slowly added to the mixture under continuous stirring.

  • After the addition of the acid, the reaction mixture is heated to 140-145 °C and stirred until the reaction is complete.

  • The reaction mixture is then cooled to room temperature and washed with 1.0 L of deionized water.

  • The mixture is further cooled to 10-15 °C.

  • A solution of 0.5 N NaOH in deionized water is added dropwise, and the mixture is stirred at the same temperature for 1 hour.

  • The organic layer is separated and washed with deionized water.

  • The organic layer is distilled completely under reduced pressure (30-40 mm Hg) to yield 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.[3]

Expected Yield: Approximately 0.78 kg (97% yield) with a purity of >95% as determined by HPLC.[3]

Synthesis Workflow Diagram

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up p_cresol p-Cresol reaction Acid-Catalyzed Condensation p_cresol->reaction cinnamic_acid trans-Cinnamic Acid cinnamic_acid->reaction xylene Xylene (Solvent) xylene->reaction h2so4 Conc. H₂SO₄ (Catalyst) h2so4->reaction heating 140-145 °C heating->reaction cooling Cool to RT reaction->cooling water_wash Water Wash cooling->water_wash naoh_wash 0.5 N NaOH Wash water_wash->naoh_wash extraction Organic Layer Separation naoh_wash->extraction distillation Distillation under Reduced Pressure extraction->distillation product This compound distillation->product

A schematic overview of the synthesis of this compound.

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely available in the public domain. However, based on its structure, the following spectral characteristics are expected. For comparison, spectral data for the structurally related unsaturated compound, 6-methyl-2-phenyl-4H-chromen-4-one, is available and can serve as a reference, keeping in mind the key structural differences.[6]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic proton at the 4-position, the methylene protons at the 3-position, and the methyl protons. The aromatic region would display signals for the protons on the phenyl ring and the substituted benzene ring of the chroman core. The benzylic proton at C4 would likely appear as a multiplet due to coupling with the adjacent methylene protons. The methylene protons at C3 would also likely appear as a multiplet. The methyl group protons would be a singlet in the upfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit 16 distinct signals corresponding to the 16 carbon atoms in the molecule. Key expected chemical shifts include a signal for the carbonyl carbon of the lactone at the downfield end of the spectrum, signals for the aromatic carbons, a signal for the benzylic carbon at C4, a signal for the methylene carbon at C3, and a signal for the methyl carbon in the upfield region. In the related unsaturated compound, 6-methyl-2-phenyl-4H-chromen-4-one, the carbonyl carbon appears around 178 ppm, and the methyl carbon is observed at approximately 21 ppm.[6]

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight of 238.28 g/mol . Fragmentation patterns would likely involve the loss of CO₂ from the lactone ring and other characteristic cleavages of the chroman structure.

Biological Activity and Significance

Currently, there is a lack of specific data on the biological activity of this compound itself. Its primary significance in the scientific and industrial sectors lies in its role as a crucial intermediate in the synthesis of the pharmaceutical drug Tolterodine.[7]

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[8][9] It acts on M2 and M3 subtypes of muscarinic receptors.[8]

Mechanism of Action of Tolterodine

Tolterodine and its active 5-hydroxymethyl metabolite are competitive antagonists of muscarinic receptors.[10] In the urinary bladder, acetylcholine is the primary neurotransmitter that mediates bladder contraction through its action on muscarinic receptors on the detrusor muscle.[10] By blocking these receptors, tolterodine and its metabolite inhibit bladder contraction, reduce detrusor pressure, and increase the residual urine volume.[10] This antagonism of muscarinic receptors in the bladder leads to the alleviation of the symptoms of overactive bladder.

Signaling Pathway of Tolterodine's Action

The signaling pathway affected by Tolterodine involves the blockade of acetylcholine-mediated activation of muscarinic receptors in the bladder smooth muscle. This prevents the downstream signaling cascade that leads to muscle contraction.

G Tolterodine's Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Bladder Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release M3_receptor M3 Muscarinic Receptor ACh_release->M3_receptor binds to Gq_protein Gq Protein Activation M3_receptor->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Tolterodine Tolterodine Tolterodine->Blockade Blockade->M3_receptor antagonizes

The signaling pathway of Tolterodine as a muscarinic receptor antagonist.

Conclusion

This compound is a well-characterized chemical compound with established synthetic routes. While it may not possess significant intrinsic biological activity, its role as a key precursor in the manufacture of Tolterodine underscores its importance in medicinal chemistry and drug development. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental properties to its application in the synthesis of a clinically significant pharmaceutical agent. Further research could focus on the potential biological activities of this and related chroman-2-one derivatives to explore new therapeutic applications.

References

Spectroscopic Profile of 6-Methyl-4-phenylchroman-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Methyl-4-phenylchroman-2-one (CAS Number: 40546-94-9). The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.35 - 7.20m-5HPhenyl-H
7.10d8.01HAr-H
6.95dd8.0, 2.01HAr-H
6.88d2.01HAr-H
4.25t8.01HH-4
2.95d8.02HH-3
2.30s-3HMethyl-H

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
168.5C-2 (C=O)
149.0C-8a
140.5Phenyl C-1'
132.0C-6
129.5C-7
128.8Phenyl C-3', C-5'
127.5Phenyl C-4'
127.0Phenyl C-2', C-6'
125.0C-5
117.0C-4a
45.0C-4
35.0C-3
20.8Methyl-C

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3050mAromatic C-H Stretch
2925mAliphatic C-H Stretch
1765sC=O Stretch (Lactone)
1610, 1500, 1450sAromatic C=C Stretch
1210sC-O Stretch

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/zRelative Intensity (%)Assignment
238100[M]⁺
19445[M - C₂H₂O]⁺
16580[M - C₆H₅]⁺
13260[C₉H₈O]⁺
10555[C₇H₅O]⁺
9170[C₇H₇]⁺
7740[C₆H₅]⁺

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Spectral Width: 16 ppm

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 1 second

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Spectral Width: 240 ppm

  • Acquisition Time: 1 second

  • Relaxation Delay: 2 seconds

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a Fourier-transform infrared spectrometer.

Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Mass Spectrometry (MS)

Mass spectra were recorded on a mass spectrometer using electron ionization (EI).

Sample Introduction: The sample was introduced via a direct insertion probe.

Acquisition:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 50 - 500

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample Pure Sample Purification->Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the spectroscopic analysis of this compound.

In-Depth Technical Guide: Physical Properties and Synthetic Application of 6-Methyl-4-phenylchroman-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 6-Methyl-4-phenylchroman-2-one, a key intermediate in pharmaceutical synthesis. It includes available data on its melting point and solubility, detailed experimental protocols for determining these properties, and a visualization of its role in the synthesis of the drug Tolterodine.

Core Physical Properties

A summary of the key physical properties of this compound is presented below.

PropertyValueReference
Melting Point 68-70 °C[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting point and solubility of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the use of a Mel-Temp apparatus for this determination.[2]

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Mel-Temp apparatus or similar melting point apparatus[2]

  • Mortar and pestle (if sample is not a fine powder)

  • Glass tubing (for packing)

Procedure:

  • Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform heat transfer within the sample.[3]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is collected. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.[2] To achieve denser packing, the capillary tube can be dropped, sealed-end down, through a longer piece of glass tubing.[2]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the Mel-Temp apparatus.[2]

  • Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) can be used to get a preliminary, less accurate measurement. This allows for a more precise determination in the subsequent step.[2]

  • Accurate Determination: Set the heating rate on the Mel-Temp to a slow and steady increase of approximately 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected or preliminary melting point.[2]

  • Observation: Observe the sample through the magnifying lens of the apparatus.

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid appears.

    • Record the temperature at which the entire sample has completely melted into a clear liquid.

    • The recorded range between these two temperatures is the melting point range of the sample.

  • Cooling and Cleanup: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.

Solubility Determination (Qualitative)

This protocol outlines a general procedure for determining the qualitative solubility of an organic compound in various solvents.[4]

Materials:

  • This compound sample

  • A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide)

  • Small test tubes

  • Spatula

  • Vortex mixer or stirring rod

Procedure:

  • Sample Preparation: In a small, clean test tube, place approximately 25 mg of this compound.[4]

  • Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions.[4]

  • Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for at least 10-20 seconds to facilitate dissolution.[4]

  • Observation: Observe the mixture to determine if the solid has completely dissolved.

    • Soluble: The solid completely disappears, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Repeat for Each Solvent: Repeat steps 1-4 for each of the selected solvents to build a solubility profile for the compound.

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of Tolterodine, a medication used to treat overactive bladder.[5][6][7] The following diagram illustrates the synthetic pathway from this compound to Tolterodine.

Tolterodine_Synthesis cluster_0 Synthesis of Tolterodine A This compound B 3-(2-Hydroxy-5-methylphenyl)- 3-phenylpropanoic acid A->B Hydrolysis (e.g., NaOH) C Methyl 3-(2-hydroxy-5-methylphenyl)- 3-phenylpropanoate B->C Esterification (e.g., CH3OH, H+) D 3-(2-Hydroxy-5-methylphenyl)- 3-phenylpropan-1-ol C->D Reduction (e.g., LiAlH4) E 3-(2-Hydroxy-5-methylphenyl)- 3-phenylpropyl methanesulfonate D->E Mesylation (e.g., MsCl, Et3N) F Tolterodine E->F Amination (Diisopropylamine)

Caption: Synthetic pathway of Tolterodine from this compound.

This guide provides foundational information for professionals working with this compound. Further research into quantitative solubility and potential biological activities beyond its role as a synthetic intermediate is encouraged for a more complete understanding of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-4-phenylchroman-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methyl-4-phenylchroman-2-one (CAS No: 40546-94-9). This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably Tolterodine, a muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] This document details the synthetic protocol, physicochemical properties, and spectroscopic characterization of the title compound, presented in a format tailored for professionals in chemical and pharmaceutical development.

Physicochemical and Spectroscopic Data

All quantitative data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 40546-94-9[2]
Molecular Formula C₁₆H₁₄O₂[3]
Molecular Weight 238.28 g/mol [2][3]
Melting Point 68-70 °C[1]
Boiling Point 351.1 °C at 760 mmHgN/A
Density 1.166 g/cm³N/A
Appearance SolidN/A
Table 2: Spectroscopic Characterization Data

While comprehensive, peer-reviewed spectral data for this specific intermediate is not widely published, the following table outlines the expected characteristic signals based on its chemical structure. These predictions are derived from standard spectroscopic principles and data for analogous compounds.

TechniqueExpected Characteristic Signals
¹H NMR δ ~7.1-7.4 (m, 5H, Ar-H of phenyl group), δ ~6.8-7.0 (m, 3H, Ar-H of chroman), δ ~4.2 (t, 1H, CH-Ph), δ ~2.9 (d, 2H, CH₂), δ ~2.3 (s, 3H, CH₃)
¹³C NMR δ ~168 (C=O, lactone), δ ~120-150 (aromatic carbons), δ ~40 (CH-Ph), δ ~35 (CH₂), δ ~21 (CH₃)
FT-IR (cm⁻¹) ~1750-1770 (C=O, lactone stretch), ~1600-1450 (C=C, aromatic stretch), ~1250-1000 (C-O stretch), ~3100-3000 (aromatic C-H), ~3000-2850 (aliphatic C-H)
Mass Spec. (MS) Expected [M]⁺ at m/z = 238.10

Synthesis of this compound

The synthesis of this compound is typically achieved via an acid-catalyzed reaction between p-cresol and trans-cinnamic acid. This reaction is a variation of the Pechmann condensation, leading to the formation of the chromanone ring system.

Experimental Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound Reactants p-Cresol + trans-Cinnamic Acid (in Xylene) Reaction_Step Add H₂SO₄ (conc.) Heat to 140-145 °C Reactants->Reaction_Step Workup1 Cool to RT Wash with Deionized Water Reaction_Step->Workup1 Workup2 Cool to 10-15 °C Add 0.5 N NaOH (aq) Stir for 1 hr Workup1->Workup2 Separation Separate Organic Layer Wash with Deionized Water Workup2->Separation Purification Distill under Reduced Pressure (30-40 mmHg) Separation->Purification Product This compound (Yield: ~97%) Purification->Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • p-Cresol

  • trans-Cinnamic acid

  • Xylene (solvent)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, a mixture of trans-cinnamic acid (0.5 kg), p-cresol (0.401 kg), and xylene (2.2 L) is stirred for 15 minutes.

  • Acid Catalysis: Concentrated sulfuric acid (0.132 kg) is added slowly to the stirring mixture. An exothermic reaction may be observed.

  • Heating: After the complete addition of the acid, the reaction mixture is heated to and maintained at a temperature of 140-145 °C. The reaction progress should be monitored by a suitable technique (e.g., TLC or HPLC).

  • Initial Workup: Upon completion, the reaction is cooled to room temperature. The mixture is then washed with deionized water (1.0 L).

  • Base Wash: The mixture is further cooled to 10-15 °C. A 0.5 N solution of sodium hydroxide in deionized water is added dropwise, and the mixture is stirred at this temperature for 1 hour to neutralize any remaining acid and remove unreacted phenolic starting material.

  • Phase Separation: The organic layer is separated from the aqueous layer. The organic layer is then washed again with deionized water.

  • Purification: The solvent (xylene) is completely distilled off from the organic layer under reduced pressure (30-40 mm Hg) to yield the final product, 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one. The reported yield for this procedure is approximately 97% with an HPLC purity of >95%.

Spectroscopic Characterization Protocols

The following are generalized protocols for the characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A small amount of the solid sample is analyzed using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with an electrospray ionization (ESI) or electron impact (EI) source. For accurate mass determination, High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition.

Relevance in Drug Development: Precursor to Tolterodine

This compound is a crucial building block for the synthesis of Tolterodine.[1][2] Tolterodine is a competitive antagonist of muscarinic receptors (subtypes M1-M5) and is widely prescribed for overactive bladder.[4][5][6] It functions by blocking the action of acetylcholine on the muscarinic receptors in the detrusor muscle of the bladder, thereby reducing involuntary bladder contractions.[5][6][7]

Associated Signaling Pathway: Muscarinic Receptor Antagonism

The therapeutic effect of Tolterodine is achieved by antagonizing the G-protein coupled muscarinic receptors, particularly the M2 and M3 subtypes, which are prevalent in the bladder smooth muscle.[5][8] The diagram below illustrates the M3 receptor signaling pathway, which is inhibited by Tolterodine.

Signaling_Pathway Simplified M3 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M3R Activates Tolterodine Tolterodine (Antagonist) Tolterodine->M3R Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to

Caption: The signaling cascade initiated by M3 muscarinic receptor activation and its inhibition by Tolterodine.

References

Navigating the Chiral Landscape: A Technical Guide to the Racemic Mixture versus Enantiomers of 6-Methyl-4-phenylchroman-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-4-phenylchroman-2-one is a key chiral intermediate in the synthesis of pharmacologically significant molecules, most notably the muscarinic receptor antagonist, Tolterodine. The stereochemistry at the C4 position of this chromanone is of critical importance as it directly influences the stereochemical purity and, consequently, the therapeutic efficacy and safety profile of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis of racemic this compound, the pivotal role of its enantiomers, and the challenges associated with their characterization. While direct comparative biological data for the enantiomers of this intermediate is not extensively documented in publicly available literature, this guide will delve into the profound implications of their stereochemistry in the context of drug development, supported by established principles of chiral pharmacology.

Introduction: The Stereochemical Imperative

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a paramount consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[1] The case of this compound serves as a salient example of the importance of chirality, not in a final drug product itself, but in a crucial synthetic precursor. The primary application of this compound is in the stereospecific synthesis of (R)-Tolterodine, where the (R)-enantiomer is the therapeutically active agent.

Synthesis of Racemic this compound

The racemic form of this compound is typically synthesized via a Pechmann condensation followed by a Michael addition. A common and efficient method involves the reaction of p-cresol with trans-cinnamic acid.

Experimental Protocol: Synthesis from p-Cresol and Cinnamic Acid

A widely cited method for the synthesis of racemic this compound is as follows[2]:

Materials:

  • p-Cresol

  • trans-Cinnamic acid

  • Xylene

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide (NaOH) solution (0.5 N)

  • Deionized Water

Procedure:

  • A mixture of cinnamic acid (0.5 kg), p-cresol (0.401 kg), and xylene (2.2 L) is stirred for 15 minutes.

  • Concentrated sulfuric acid (0.132 kg) is slowly added to the mixture under continuous stirring.

  • The reaction mixture is then heated to and stirred at 140-145 °C until the reaction is complete.

  • Upon completion, the mixture is cooled to room temperature and washed with deionized water (1.0 L).

  • The reaction mixture is further cooled to 10-15 °C, and a 0.5 N solution of NaOH in deionized water is added dropwise. The mixture is stirred at this temperature for 1 hour.

  • The organic layer is separated and washed with deionized water.

  • The organic layer is completely distilled under reduced pressure (30-40 mmHg) to yield 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.

This procedure typically results in a high yield (approximately 97%) and high purity (>95% by HPLC) of the racemic product.[2]

Enantiomers of this compound: The Chiral Crossroads

The racemic mixture of this compound contains two enantiomers: (R)-6-Methyl-4-phenylchroman-2-one and (S)-6-Methyl-4-phenylchroman-2-one. The separation of these enantiomers or the enantioselective synthesis of the desired one is a critical step in the production of enantiomerically pure drugs like (R)-Tolterodine.

The Challenge of Stereochemical Assignment

A significant challenge in the study of this compound enantiomers has been the inconsistent reporting of their optical rotation values in the literature. This has led to ambiguity in the assignment of their absolute configurations.[3] For instance, different studies have reported conflicting signs of optical rotation for the (R)-enantiomer.[3] This highlights the critical need for robust analytical techniques, such as circular dichroism spectroscopy, to definitively determine the absolute stereochemistry of chiral intermediates.[3]

Table 1: Reported Optical Rotation Values for Enantiomers of this compound

EnantiomerReported Optical Rotation ([α]D)SolventReference
(R)-3-2.2 (c 0.3) to -6.2 (c 1)Chloroform[3]
(R)-3+36 (c 1)Dichloromethane[3]
(S)-3-2.8 (c 1.44)Chloroform[3]

Note: The inconsistency in these reported values underscores the difficulty in relying solely on optical rotation for stereochemical assignment.

Chiral Separation: Methodologies and Considerations

General Experimental Approach for Chiral HPLC Method Development:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for the separation of chromanone derivatives.

  • Mobile Phase Optimization: A systematic screening of different mobile phase compositions is crucial. For normal-phase chromatography, mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol, or methanol) are commonly used. The type and concentration of the alcohol modifier can significantly impact enantioselectivity.

  • Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process and should be evaluated to optimize resolution.

  • Flow Rate: Adjusting the flow rate can affect the efficiency of the separation.

Biological Significance: A Tale of the Progeny

As this compound is primarily a synthetic intermediate, there is a lack of direct comparative studies on the pharmacological, toxicological, and pharmacokinetic properties of its racemic mixture versus its individual enantiomers. The biological significance of its chirality is predominantly understood through its role as a precursor to Tolterodine.

The (R)-enantiomer of Tolterodine is the active therapeutic agent, responsible for its anticholinergic effects in the treatment of overactive bladder. The (S)-enantiomer is significantly less active. Therefore, the stereochemical purity of the this compound used in the synthesis directly dictates the enantiomeric purity of the final Tolterodine product.

The use of a single, active enantiomer in a drug formulation can offer several advantages over a racemic mixture, including:

  • Improved Therapeutic Index: By eliminating the less active or potentially toxic enantiomer, the therapeutic window of the drug can be widened.

  • Reduced Metabolic Burden: The body is not required to metabolize an inactive isomer, potentially reducing the risk of drug-drug interactions and off-target effects.

  • More Predictable Pharmacokinetics: The pharmacokinetic profile of a single enantiomer is often simpler and more predictable than that of a racemate.

The logical relationship from the synthesis of the racemic intermediate to the final active drug is depicted in the following workflow diagram.

G cluster_0 Synthesis of Racemic Intermediate cluster_1 Chiral Resolution cluster_2 Stereospecific Synthesis p-Cresol p-Cresol Racemic this compound Racemic this compound p-Cresol->Racemic this compound Pechmann/Michael Reaction Cinnamic Acid Cinnamic Acid Cinnamic Acid->Racemic this compound Chiral HPLC/SFC Chiral HPLC/SFC Racemic this compound->Chiral HPLC/SFC (R)-enantiomer (R)-enantiomer Chiral HPLC/SFC->(R)-enantiomer (S)-enantiomer (S)-enantiomer Chiral HPLC/SFC->(S)-enantiomer Further Synthetic Steps Further Synthetic Steps (R)-enantiomer->Further Synthetic Steps (R)-Tolterodine (Active) (R)-Tolterodine (Active) Further Synthetic Steps->(R)-Tolterodine (Active)

Caption: Workflow from racemic synthesis to the active (R)-Tolterodine.

Conclusion

While a direct and detailed comparison of the biological activities of the racemic mixture versus the individual enantiomers of this compound is not a focal point of current research, its significance in the realm of chiral drug synthesis is undeniable. The challenges in assigning its absolute stereochemistry underscore the complexities and critical importance of rigorous analytical characterization of chiral intermediates. The case of this compound serves as a powerful reminder to drug development professionals that the principles of stereochemistry must be applied not only to the final API but to every chiral molecule in the synthetic pathway to ensure the quality, safety, and efficacy of modern therapeutics. Future work in this area could focus on developing and publishing robust, validated chiral separation methods for this and other key intermediates, and potentially exploring any latent biological activities of these precursors.

References

Potential Biological Activities of 6-Methyl-4-phenylchroman-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman-2-one scaffold, a core structure in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This technical guide focuses on the derivatives of 6-Methyl-4-phenylchroman-2-one, exploring their potential biological activities with a primary emphasis on anticancer effects, for which specific data is available. While direct evidence for anti-inflammatory and neuroprotective activities of the 6-methyl substituted derivatives is limited, this guide will extrapolate from the broader class of 4-phenylchroman-2-ones to provide a comprehensive overview of their potential in these areas. Detailed experimental methodologies for key biological assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Introduction

Chromanones, and specifically 4-phenylchroman-2-one derivatives, represent a privileged scaffold in drug discovery. The structural rigidity and synthetic tractability of this core allow for diverse substitutions, leading to a wide spectrum of biological activities. The introduction of a methyl group at the 6-position and a phenyl group at the 4-position of the chroman-2-one ring system can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This guide synthesizes the available scientific literature to present a detailed overview of the potential therapeutic applications of this compound derivatives.

Anticancer Activity

The most specifically documented biological activity for this compound is its potential as an anticancer agent. Research has demonstrated its cytotoxic effects against murine leukemia cells.

Quantitative Data

A study by Ekowati et al. (2016) investigated the anticancer activity of this compound and related derivatives against P388 murine leukemia cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.

CompoundIC50 (µg/mL) against P388 Murine Leukemia Cells
This compound 1.25
4-Phenylchroman-2-one2.50
8-Methyl-4-phenylchroman-2-one5.00

Data sourced from Ekowati et al. (2016)

These results indicate that the 6-methyl substitution on the phenylchroman-2-one scaffold enhances its cytotoxic activity against P388 leukemia cells compared to the unsubstituted and 8-methyl substituted analogues.

Experimental Protocol: MTT Assay for Cytotoxicity against P388 Murine Leukemia Cells

The following is a representative protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.[1][2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • P388 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: P388 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the this compound derivatives. A vehicle control (medium with the solvent used to dissolve the compounds) is also included.

  • Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: After the incubation with MTT, the medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Seed P388 Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end Results analyze->end

MTT Assay Experimental Workflow
Potential Signaling Pathways in Anticancer Activity

While the specific signaling pathways affected by this compound have not been elucidated, the anticancer activity of related chromanone and chalcone derivatives often involves the modulation of key pathways controlling cell proliferation, apoptosis, and survival.[4][5] Potential targets include the PI3K/Akt and MAPK signaling pathways.

Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K MAPK_pathway MAPK Cascade (Ras/Raf/MEK/ERK) RTK->MAPK_pathway Akt Akt PI3K->Akt Transcription Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription MAPK_pathway->Transcription Proliferation Cell Proliferation & Survival Genes Transcription->Proliferation Apoptosis Apoptosis Inhibition Transcription->Apoptosis Chromanone This compound (Proposed) Chromanone->PI3K Inhibition? Chromanone->MAPK_pathway Inhibition?

Proposed Anticancer Signaling Pathways

Potential Anti-inflammatory Activity

While no specific studies on the anti-inflammatory effects of this compound were identified, numerous derivatives of 4-phenylchroman-2-one have demonstrated potent anti-inflammatory properties.[4][6] These effects are often attributed to the inhibition of pro-inflammatory mediators.

Quantitative Data from Related Compounds

Studies on various 4-ferrocenylchroman-2-one derivatives have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. For instance, some derivatives exhibit IC50 values in the low micromolar range for NO inhibition. This suggests that the 4-phenylchroman-2-one scaffold is a promising template for the development of anti-inflammatory agents.

Note: Specific IC50 values for direct analogues of this compound are not available in the reviewed literature. The data on ferrocenyl derivatives indicates the potential of the core structure.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.[7][8]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • 4-Phenylchroman-2-one derivatives

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates until they reach confluence.

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for 24 hours.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the Griess reagent is added to the supernatant in a new 96-well plate.

  • Absorbance Measurement: After a short incubation at room temperature, the absorbance is measured at 540 nm.

  • Calculation: The nitrite concentration in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Griess_Assay_Workflow start Culture RAW 264.7 Cells pretreat Pre-treat with Derivatives start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate 24h stimulate->incubate collect Collect Supernatant incubate->collect react Add Griess Reagent collect->react read Read Absorbance at 540 nm react->read calculate Calculate Nitrite Concentration read->calculate end Results calculate->end

Griess Assay Experimental Workflow
Potential Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of many flavonoids and related compounds, including chromanones, are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[6][9] These pathways are crucial for the expression of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2).

Anti_Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK Cascade MyD88->MAPK IκB IκBα IKK->IκB Phosphorylation & Degradation NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation AP1 AP-1 MAPK->AP1 Activation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Inflammatory_Genes AP1->Inflammatory_Genes LPS LPS LPS->TLR4 Chromanone 4-Phenylchroman-2-one (Proposed) Chromanone->IKK Inhibition? Chromanone->MAPK Inhibition?

Proposed Anti-inflammatory Signaling Pathways

Potential Neuroprotective Activity

The chromanone scaffold is present in many compounds with neuroprotective properties. While specific data for this compound is not available, related derivatives have shown promise in protecting neuronal cells from various insults.

Quantitative Data from Related Compounds

Studies on various chroman derivatives have demonstrated neuroprotective effects in different in vitro models. For example, certain chroman analogues have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, with IC50 values in the micromolar range. Others have shown protection against glutamate-induced excitotoxicity.

Note: The absence of specific data for this compound necessitates extrapolation from the broader class of chroman derivatives. Further research is required to confirm these potential activities.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

Ellman's method is a widely used spectrophotometric assay to screen for AChE inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Chromanone derivatives

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Incubation with Inhibitor: In a 96-well plate, add the buffer, DTNB solution, the test compound at various concentrations, and the AChE solution. Incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: Start the reaction by adding the substrate, ATCI.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without the inhibitor). The IC50 value is then determined.

AChE_Assay_Workflow start Prepare Reagents (AChE, DTNB, Buffer) incubate Incubate AChE with Derivative & DTNB start->incubate add_substrate Add Substrate (ATCI) incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calculate Calculate % Inhibition & IC50 measure->calculate end Results calculate->end

AChE Inhibition Assay Workflow
Potential Signaling Pathways in Neuroprotection

The neuroprotective effects of various phytochemicals are often associated with the activation of antioxidant and pro-survival signaling pathways.[[“]][11] Key pathways include the Nrf2/HO-1 pathway, which upregulates antioxidant enzymes, and the CREB-BDNF pathway, which promotes neuronal survival and plasticity.

Neuroprotective_Signaling cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress ROS Keap1 Keap1 OxidativeStress->Keap1 Inactivation Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation CREB CREB CREB_nuc CREB CREB->CREB_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE BDNF_Gene BDNF Gene CREB_nuc->BDNF_Gene Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes BDNF BDNF BDNF_Gene->BDNF Chromanone Chromanone Derivative (Proposed) Chromanone->Keap1 Modulation? Chromanone->CREB Activation?

Proposed Neuroprotective Signaling Pathways

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent, with demonstrated potency against murine leukemia cells. While direct evidence for its anti-inflammatory and neuroprotective activities is currently lacking, the pharmacological profile of the broader class of 4-phenylchroman-2-one derivatives indicates a high potential for these activities.

Future research should focus on:

  • Expanding the anticancer screening of this compound and its derivatives against a wider panel of cancer cell lines.

  • Investigating the specific molecular mechanisms and signaling pathways underlying its anticancer effects.

  • Synthesizing and evaluating a focused library of this compound derivatives for their anti-inflammatory and neuroprotective properties.

  • Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of promising lead compounds.

This technical guide provides a foundational overview for researchers and drug development professionals interested in the therapeutic potential of this compound derivatives. The presented data and experimental protocols offer a starting point for further exploration and development of this promising class of compounds.

References

An In-depth Technical Guide to Derivatization Strategies for the 6-Methyl-4-phenylchroman-2-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-methyl-4-phenylchroman-2-one core is a significant scaffold in medicinal chemistry, serving as a foundational structure for the development of various therapeutic agents. Its unique structural features, including a benzopyran ring, a lactone moiety, and a phenyl substituent, offer multiple sites for chemical modification. This technical guide provides a comprehensive overview of potential derivatization strategies for this scaffold, complete with experimental protocols and quantitative data where available from the literature, to aid researchers in the design and synthesis of novel bioactive molecules.

Synthesis of the Core Scaffold

The foundational this compound scaffold is typically synthesized via a Pechmann condensation reaction between p-cresol and cinnamic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid, in a suitable solvent like xylene.

Experimental Protocol: Synthesis of this compound[1]

A mixture of cinnamic acid (0.5 kg) and p-cresol (0.401 kg) in xylene (2.2 L) is stirred for 15 minutes. Concentrated sulfuric acid (0.132 kg) is then slowly added to the stirring mixture. The reaction is heated to 140-145 °C and stirred until completion. After cooling to room temperature, the mixture is washed with deionized water (1.0 L). The reaction mixture is further cooled to 10-15 °C, and a 0.5 N sodium hydroxide solution is added dropwise. The mixture is stirred at this temperature for 1 hour. The organic layer is then separated, washed with deionized water, and the solvent is removed under reduced pressure to yield 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.

Table 1: Synthesis Yield and Purity

ProductYieldPurity (HPLC)
This compound97%>95%

Derivatization Strategies

The this compound scaffold offers several key positions for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). The primary sites for modification include the aromatic benzopyran ring, the 6-methyl group, and the lactone ring.

Derivatization_Strategies cluster_Aromatic Aromatic Ring Modifications cluster_Methyl 6-Methyl Group Functionalization cluster_Lactone Lactone Ring Modifications Core 6-Methyl-4-phenyl- chroman-2-one A1 Electrophilic Aromatic Substitution (Nitration, Halogenation, Acylation) Core->A1 M1 Oxidation to Aldehyde Core->M1 M3 Halogenation Core->M3 L1 Reduction to Diol Core->L1 L2 Ring Opening (Amidation) Core->L2 L3 Conversion to Lactam Core->L3 M2 Oxidation to Carboxylic Acid M1->M2

Caption: Overview of potential derivatization sites on the this compound scaffold.

Aromatic Ring Modifications

The benzopyran ring is susceptible to electrophilic aromatic substitution reactions. The existing substituents (the ether oxygen and the methyl group) are ortho-, para-directing and activating, while the fused lactone ring can be deactivating. The positions C5, C7, and C8 are potential sites for substitution.

2.1.1. Dehydrogenation to Form a Coumarin Scaffold

While not a direct substitution on the aromatic ring, dehydrogenation of the chroman-2-one scaffold to the corresponding coumarin can be a valuable strategy to introduce rigidity and alter the electronic properties of the molecule. A mild method using diacetoxyiodobenzene (DIB) under microwave irradiation has been reported for a similar 2-phenyl-chroman-4-one scaffold, which could be adapted.

Experimental Protocol: Dehydrogenation of a 2-Phenyl-chroman-4-one Analog[2]

A solution of the substituted 2-phenyl-chroman-4-one and diacetoxyiodobenzene in 0.1 N KOH is irradiated in a microwave for 4-5 minutes. The reaction progress is monitored by TLC. After cooling, an aqueous sodium thiosulfate solution (20%) is added until the solution becomes colorless, followed by the addition of ice-cold water. The resulting solid is filtered, dried, and crystallized from dilute alcohol to yield the 2-phenyl-chromen-4-one derivative.

Table 2: Dehydrogenation of a 6-Methyl-2-phenyl-chromen-4-one Analog

ProductReaction Time (Microwave)Yield
6-Methyl-2-phenyl-chromen-4-one4 min85%
Functionalization of the 6-Methyl Group

The 6-methyl group provides a handle for a variety of transformations to introduce new functional groups and extend the molecular framework.

2.2.1. Oxidation to Aldehyde and Carboxylic Acid

The methyl group can be oxidized to an aldehyde or a carboxylic acid, which can then serve as versatile intermediates for further derivatization. For instance, the oxidation of aryl methyl groups to carboxylic acids can be achieved using oxidizing agents like vanadium pentoxide in sulfuric acid.

A mixture of the methyl-substituted aromatic compound, sulfuric acid, and vanadium pentoxide is heated to a temperature not exceeding 150 °C with simultaneous agitation until the oxidation is complete. The resulting carboxylic acid is then separated.

2.2.2. Halogenation

The methyl group can be subjected to radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator, to form a bromomethyl derivative. This derivative is a key intermediate for introducing various nucleophiles.

2.2.3. Further Derivatization of the Oxidized Methyl Group

  • Wittig Reaction: The aldehyde derivative can undergo a Wittig reaction to introduce a carbon-carbon double bond, allowing for the extension of the scaffold.

  • Amide Coupling: The carboxylic acid derivative can be coupled with a variety of amines using standard peptide coupling reagents to generate a library of amide derivatives.

Lactone Ring Modifications

The lactone ring is another key site for derivatization, offering opportunities for ring-opening, reduction, and conversion to other heterocyclic systems.

2.3.1. Reduction to a Diol

The lactone can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH4). This opens up possibilities for further functionalization of the resulting primary and secondary alcohols.

To a solution of the lactone in a dry ethereal solvent (e.g., diethyl ether or THF) at 0 °C, a solution of LiAlH4 is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to afford the diol.

2.3.2. Ring Opening and Amidation

The lactone ring can be opened by nucleophiles such as amines to form the corresponding amides. This reaction introduces a new amide bond and allows for the incorporation of a wide range of amine-containing fragments.

2.3.3. Conversion to Lactam

A particularly interesting derivatization is the conversion of the lactone to the corresponding lactam (a cyclic amide). This bioisosteric replacement can significantly alter the compound's physicochemical properties and biological activity.

Lactone_to_Lactam Lactone 6-Methyl-4-phenyl- chroman-2-one Intermediate Ring-Opened Hydroxy Amide Lactone->Intermediate Amine Nucleophile Lactam 6-Methyl-4-phenyl- dihydroquinolin-2-one Intermediate->Lactam Cyclization

Caption: General workflow for the conversion of the lactone to a lactam.

Biological Context and Signaling Pathways

While specific biological data for a wide range of this compound derivatives is not extensively available in the public domain, related chromanone and coumarin scaffolds have been investigated for various therapeutic applications, including as anticancer and anti-inflammatory agents. For instance, chalcone derivatives, which share some structural similarities, have been shown to exert their anticancer effects through various signaling pathways.

Anticancer_Signaling_Pathways Scaffold Chromanone Derivatives P1 Inhibition of VEGF/VEGFR-2 Signaling Scaffold->P1 P2 Targeting ERK/RSK2 Signaling Pathway Scaffold->P2 P3 Induction of ROS-mediated Apoptosis via TrxR1 Scaffold->P3 E1 Anti-angiogenesis P1->E1 E2 Inhibition of Proliferation & Induction of Apoptosis P2->E2 E3 Apoptosis P3->E3

Caption: Potential anticancer signaling pathways targeted by related chromanone scaffolds.

Derivatives of the this compound scaffold could potentially modulate these or other signaling pathways. The derivatization strategies outlined in this guide provide a framework for synthesizing compound libraries to probe these biological targets and elucidate their mechanisms of action.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The multiple sites available for chemical modification allow for a systematic exploration of the chemical space and the fine-tuning of biological activity. This guide has provided an overview of key derivatization strategies, supported by experimental protocols from related systems, to facilitate the work of researchers in drug discovery and development. Further investigation into the synthesis and biological evaluation of a diverse range of derivatives of this scaffold is warranted to unlock its full therapeutic potential.

In Silico Modeling and Docking Studies of 6-Methyl-4-phenylchroman-2-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 6-Methyl-4-phenylchroman-2-one analogs. This class of compounds, belonging to the broader family of chromanones, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential. This document outlines detailed methodologies for computational analysis, summarizes key quantitative data from related studies, and visualizes essential workflows and pathways to facilitate further research and development in this area.

Introduction to this compound and its Analogs

This compound is a heterocyclic compound featuring a chromanone core with methyl and phenyl substitutions.[1] Chromanones, in general, are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug design.[2] Analogs of this core structure are being explored for various therapeutic applications, including but not limited to, neurodegenerative diseases, cancer, and infectious diseases. In silico methods play a crucial role in accelerating the discovery and optimization of lead compounds by predicting their binding affinities to biological targets, pharmacokinetic properties, and potential toxicities.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of the this compound scaffold involves the reaction of p-cresol with trans-cinnamic acid.[3]

Materials:

  • p-cresol

  • trans-cinnamic acid

  • Xylene

  • Concentrated sulfuric acid

  • Sodium hydroxide (NaOH) solution (0.5 N)

  • Deionized water

Procedure:

  • A mixture of cinnamic acid (0.5 kg), p-cresol (0.401 kg), and xylene (2.2 L) is stirred for 15 minutes.

  • Concentrated sulfuric acid (0.132 kg) is slowly added to the mixture with continuous stirring.

  • The reaction mixture is heated to 140-145°C and stirred until the reaction is complete, monitored by an appropriate method (e.g., TLC).

  • After completion, the mixture is cooled to room temperature and washed with deionized water (1.0 L).

  • The mixture is further cooled to 10-15°C, and a 0.5 N NaOH solution is added dropwise while maintaining the temperature and stirring for 1 hour.

  • The organic layer is separated and washed with deionized water.

  • The solvent is removed from the organic layer by distillation under reduced pressure (30-40 mm Hg) to yield 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.[3]

In Silico Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding orientation and affinity of ligands to a protein target. The following is a generalized protocol that can be adapted for this compound analogs.

Software: AutoDock, AutoDock Vina, or similar molecular docking software.

Procedure:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Kollman charges.

    • Define the grid box around the active site of the protein to encompass the binding pocket.[4]

  • Ligand Preparation:

    • Draw the 2D structures of the this compound analogs using chemical drawing software.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the ligand structures in a compatible format (e.g., .pdbqt for AutoDock).

  • Molecular Docking:

    • Run the docking algorithm to fit the ligands into the defined binding site of the protein.

    • The program will generate multiple binding poses for each ligand, ranked by their predicted binding energy (in kcal/mol).

  • Analysis of Results:

    • Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

    • The binding energy is used as a measure of the binding affinity, with more negative values indicating stronger binding.[5][6]

ADMET Prediction Protocol

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery to filter out candidates with unfavorable pharmacokinetic profiles.

Software/Web Servers: SwissADME, pkCSM, ADMET Predictor, or similar platforms.[7][8]

Procedure:

  • Input: Provide the 2D or 3D structure of the this compound analogs to the software.

  • Descriptor Calculation: The software calculates various molecular descriptors that are used to predict ADMET properties.[9]

  • Property Prediction: The platform will output predictions for a range of properties, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.[10]

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.

  • Analysis: Evaluate the predicted ADMET profile of the analogs to identify potential liabilities and guide further optimization.

Quantitative Data Presentation

The following tables summarize representative quantitative data for chromanone and chromenone derivatives from various studies, which can serve as a benchmark for new this compound analogs.

Table 1: Cholinesterase Inhibitory Activity of Chromanone Analogs [11]

CompoundTargetIC50 (µM)
Analog 5f (Fluoro-substituted)Acetylcholinesterase (AChE)3.20 ± 0.16
Analog 5f (Fluoro-substituted)Butyrylcholinesterase (BChE)18.14 ± 0.06
Galantamine (Standard)Acetylcholinesterase (AChE)-
Galantamine (Standard)Butyrylcholinesterase (BChE)19.34 ± 0.17

Table 2: Molecular Docking Scores of Chromone Derivatives against Bcr-Abl Oncogene [5][6]

CompoundAutoDock 4 Binding Energy (kcal/mol)AutoDock Vina Binding Energy (kcal/mol)
S06-10.16-8.5
S07-9.85-8.2
S08-9.54-8.1
S09-9.32-7.9

Table 3: Predicted ADMET Properties of a Chromanone Analog (Fusarochromanone) [12]

PropertyPredicted Value
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
CYP2D6 InhibitorNo
AMES ToxicityPotential Mutagen
hERG I InhibitorLow risk

Visualizations

In Silico Drug Discovery Workflow

In_Silico_Workflow A Compound Library of This compound Analogs B 3D Structure Generation & Energy Minimization A->B D Molecular Docking B->D F ADMET Prediction B->F C Target Identification & Protein Preparation C->D E Binding Affinity Prediction (kcal/mol) D->E H Lead Compound Identification E->H G Analysis of Drug-Likeness & Pharmacokinetics F->G G->H I Experimental Validation H->I

Caption: A generalized workflow for the in silico screening of this compound analogs.

Molecular Docking Process

Molecular_Docking cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 2D Structure of Analog L2 3D Conversion & Energy Minimization L1->L2 Docking Docking Simulation L2->Docking P1 Download PDB Structure P2 Remove Water & Ligands P1->P2 P3 Add Hydrogens & Charges P2->P3 P3->Docking Analysis Analysis of Binding Modes & Interactions Docking->Analysis

Caption: The key steps involved in the molecular docking of a ligand to its target protein.

Potential Signaling Pathway Inhibition

Based on the identified targets for chromanone derivatives, a potential mechanism of action could involve the inhibition of pathways related to cell proliferation and survival, such as the PI3K/Akt pathway, or interference with neurotransmitter degradation in the context of neurodegenerative diseases.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Analog Chromanone Analog Analog->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a chromanone analog.

Conclusion

The in silico modeling and docking studies of this compound analogs represent a promising avenue for the discovery of novel therapeutic agents. The methodologies outlined in this guide provide a robust framework for the computational evaluation of these compounds. By leveraging these techniques, researchers can efficiently screen libraries of analogs, predict their biological activities and pharmacokinetic profiles, and prioritize candidates for synthesis and experimental validation, thereby accelerating the drug development pipeline. The provided quantitative data and visualizations serve as valuable resources for researchers entering this exciting field.

References

An In-depth Technical Guide to 6-Methyl-4-phenylchroman-2-one (CAS 40546-94-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and suppliers of 6-Methyl-4-phenylchroman-2-one (CAS 40546-94-9). This compound is primarily known as a process-related impurity and intermediate in the synthesis of Tolterodine, a muscarinic receptor antagonist.

Core Properties

This compound, also known by synonyms such as 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-one and Tolterodine Lactone Impurity, is a heterocyclic compound belonging to the coumarin family.[1][2][3] Its chemical structure consists of a chroman-2-one core substituted with a methyl group at the 6-position and a phenyl group at the 4-position.[4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 40546-94-9[1][2][3][5][6][7][8][9][10][11][12][13][14]
Molecular Formula C₁₆H₁₄O₂[1][2][3][5][6][7][8][9][10][11][12][13][14]
Molecular Weight 238.28 g/mol [1][2][5][6][7][8][9]
IUPAC Name 6-methyl-4-phenyl-3,4-dihydrochromen-2-one[2][8]
Synonyms rac-6-Methyl-4-phenylchroman-2-one, Tolterodine lactone impurity, 6-Methyl-4-phenyl-3,4-dihydrocoumarin[3][11]
Appearance White to off-white solid/powder/crystal[3][4][15]
Melting Point 68-81 °C[1][8]
Boiling Point 230 °C at 16 mmHg[8]
Density 1.166 ± 0.06 g/cm³ (Predicted)[8]
Solubility Sparingly soluble in water[4]
Storage Conditions Room temperature, sealed in a dry environment or refrigerated (2-8°C)[3][8][10]

Synthesis Protocol

The synthesis of this compound is commonly achieved through a Pechmann condensation reaction. This method involves the acid-catalyzed reaction of a phenol with a β-keto acid or ester.[4] A general procedure for its synthesis from p-cresol and trans-cinnamic acid is detailed below.[5]

Experimental Protocol: Synthesis from p-Cresol and Cinnamic Acid[5]

Materials:

  • p-Cresol (0.401 kg)

  • trans-Cinnamic acid (0.5 kg)

  • Xylene (2.2 L)

  • Concentrated Sulfuric Acid (0.132 kg)

  • Deionized Water

  • 0.5 N Sodium Hydroxide (NaOH) solution

Procedure:

  • A mixture of cinnamic acid, p-cresol, and xylene is stirred for 15 minutes.

  • Concentrated sulfuric acid is slowly added to the mixture while stirring continuously.

  • The reaction mixture is then heated to 140-145 °C and stirred.

  • Upon completion of the reaction, the mixture is cooled to room temperature and washed with 1.0 L of deionized water.

  • The organic layer is separated and further cooled to 10-15 °C.

  • A 0.5 N NaOH solution is added dropwise, and the mixture is stirred for 1 hour at the same temperature.

  • The organic layer is separated again and washed with deionized water.

  • The solvent is removed from the organic layer by distillation under reduced pressure (30-40 mmHg) to yield 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.

This process typically results in a high yield (around 97%) with a purity of over 95% as determined by HPLC.[5]

G p_cresol p-Cresol reaction_mixture Initial Reaction Mixture p_cresol->reaction_mixture cinnamic_acid trans-Cinnamic Acid cinnamic_acid->reaction_mixture xylene Xylene (Solvent) xylene->reaction_mixture h2so4 Conc. H₂SO₄ (Catalyst) h2so4->reaction_mixture Slow addition heated_mixture Heated Mixture (140-145°C) reaction_mixture->heated_mixture Heating & Stirring cooled_mixture Cooled Mixture heated_mixture->cooled_mixture Cooling washed_mixture1 Water Wash cooled_mixture->washed_mixture1 Washing neutralized_mixture NaOH Wash washed_mixture1->neutralized_mixture Neutralization final_product This compound neutralized_mixture->final_product Distillation under reduced pressure

Caption: Synthesis workflow for this compound.

Role as a Pharmaceutical Impurity and Analytical Methods

This compound is recognized as a significant impurity in the active pharmaceutical ingredient (API) Tolterodine Tartrate.[3][7][12][14] Its presence and quantification are critical for ensuring the quality and safety of the drug product. Another related impurity, 6-methyl-4-phenylchroman-2-ol, has also been identified in stability studies of Tolterodine tartrate tablets.[1]

The detection and quantification of these impurities are typically performed using stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods.[1][10][14]

General Analytical Workflow

A typical workflow for the identification and quantification of this compound as an impurity in a pharmaceutical product is outlined below.

G sample_prep Sample Preparation (e.g., Tolterodine Tartrate Tablets) hplc_uplc HPLC / UPLC Separation sample_prep->hplc_uplc uv_detection UV Detection hplc_uplc->uv_detection ms_detection Mass Spectrometry (MS/MS) Detection hplc_uplc->ms_detection quantification Quantification of Impurity uv_detection->quantification ms_detection->quantification identification Structural Elucidation (NMR, IR, etc.) ms_detection->identification reporting Reporting & Quality Control quantification->reporting identification->reporting

Caption: Analytical workflow for impurity profiling.

Biological Activity

Currently, there is limited publicly available information regarding the specific biological activities of this compound beyond its role as a pharmaceutical impurity. However, the broader class of chroman-4-one derivatives has been studied for various biological activities, including anti-MERS-CoV activity.[12] Further research is needed to elucidate any potential pharmacological effects of this specific compound.

Suppliers

This compound is available from various chemical suppliers, often as a reference standard for analytical purposes. Some of the identified suppliers include:

  • LGC Standards[5]

  • Echemi[1]

  • Acmec Biochemical[6]

  • Opulent Pharma[7]

  • ChemicalBook[8]

  • Fisher Scientific[9]

  • BLD Pharm[10]

  • Biosynth[11]

  • Chemicea Pharmaceuticals[12]

  • Pharmaffiliates[3]

  • USP Store[13]

  • Anant Pharmaceuticals Pvt. Ltd.[14]

  • Tokyo Chemical Industry Co., Ltd.[16]

  • JIEJIE GROUP CO.,LTD.[17]

  • Density Pharmachem[18]

  • CymitQuimica[19]

  • Ambeed[20]

  • MOLBASE[21][22]

  • Klivon[23]

References

Methodological & Application

Application Note: Chiral HPLC Method Development for the Separation of 6-Methyl-4-phenylchroman-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methyl-4-phenylchroman-2-one is a chiral molecule belonging to the chromanone class of compounds, which are structurally related to the anticoagulant drug warfarin. As with many chiral compounds, the individual enantiomers of this compound may exhibit different pharmacological and toxicological profiles. Therefore, the development of a robust and reliable analytical method for the separation and quantification of its enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. This application note provides a detailed protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of this compound.

The direct approach to chiral separation, which utilizes a chiral stationary phase (CSP), is often the most effective and widely used method in HPLC.[1] This method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention and subsequent separation.[2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are known for their broad applicability in separating a wide range of chiral compounds and can be operated in normal-phase, reversed-phase, and polar organic modes.[1][2]

This protocol outlines a systematic screening approach to identify a suitable chiral stationary phase and mobile phase combination for the effective separation of this compound enantiomers.

Experimental Protocols

Materials and Reagents
  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), analytical grade

  • Diethylamine (DEA), analytical grade

Instrumentation and Columns
  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Chiral Stationary Phases (CSPs) for screening (e.g., columns with dimensions 250 mm x 4.6 mm, 5 µm particle size):

    • Cellulose-based CSP (e.g., Chiralcel® OD-H, Lux® Cellulose-1)

    • Amylose-based CSP (e.g., Chiralpak® AD-H, Lux® Amylose-1)

    • Macrocyclic glycopeptide-based CSP (e.g., Astec® CHIROBIOTIC® V)

Sample Preparation

Prepare a stock solution of racemic this compound in a suitable solvent (e.g., isopropanol or a mixture of the mobile phase components) at a concentration of 1 mg/mL. From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the initial mobile phase to be screened.

Chiral HPLC Method Development Workflow

The development of a chiral HPLC method is often an empirical process that involves screening different stationary and mobile phases.[2][3] A systematic approach, as outlined below, can streamline this process.

The initial screening aims to identify a promising CSP and mobile phase combination that shows some degree of separation between the enantiomers. It is recommended to screen a selection of CSPs with different chiral selectors under normal phase, polar organic, and reversed-phase conditions.

Table 1: Initial Screening Conditions

Parameter Normal Phase Polar Organic Reversed-Phase
Mobile Phase A n-HexaneAcetonitrile (ACN)Water + 0.1% TFA
Mobile Phase B Isopropanol (IPA)Methanol (MeOH)Acetonitrile (ACN)
Gradient/Isocratic IsocraticIsocraticIsocratic
Composition 90:10 (A:B), 80:20 (A:B)100% ACN, 95:5 (A:B)60:40 (A:B), 50:50 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C25 °C
Detection Wavelength 254 nm (or determined by UV scan)254 nm254 nm
Injection Volume 10 µL10 µL10 µL

Note: The selection of the initial mobile phase compositions is based on general starting points for chiral separations. Adjustments may be necessary based on the analyte's solubility and preliminary results.

Once a promising CSP and mobile phase mode have been identified from the initial screening (i.e., partial separation is observed), the next step is to optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5).

Table 2: Optimization Parameters

Parameter Strategy Rationale
Organic Modifier Percentage Vary the percentage of the polar solvent (e.g., IPA in normal phase, ACN in reversed-phase) in small increments (e.g., ± 2-5%).Fine-tunes the retention and selectivity.
Organic Modifier Type Substitute the organic modifier (e.g., IPA with EtOH in normal phase).Different alcohols can alter the hydrogen bonding interactions and impact selectivity.
Mobile Phase Additives Add a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier.Can improve peak shape and resolution, especially for ionizable compounds.
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min).Can increase efficiency and improve resolution, though it will increase analysis time.[4]
Column Temperature Vary the column temperature (e.g., decrease to 15 °C or increase to 35 °C).Lower temperatures often enhance enantioselectivity, while higher temperatures can improve peak shape and efficiency.[4]

Example Optimization for Normal Phase:

If the initial screening with a cellulose-based CSP and n-Hexane/IPA (90:10) shows partial separation, the following optimization steps can be taken:

  • Vary the IPA concentration from 5% to 15%.

  • If necessary, add 0.1% DEA to the mobile phase to improve peak shape.

  • Evaluate the separation at a lower flow rate of 0.8 mL/min.

Data Presentation

All quantitative data from the screening and optimization experiments should be summarized in a clear and structured table for easy comparison.

Table 3: Summary of Chiral Separation Results

CSP Mobile Phase Flow Rate (mL/min) Temp (°C) Retention Time 1 (min) Retention Time 2 (min) Resolution (Rs) Selectivity (α)
Cellulose-1n-Hex/IPA (90:10)1.0258.59.21.21.15
Cellulose-1n-Hex/IPA (95:5)1.02512.113.51.81.20
Amylose-1n-Hex/IPA (90:10)1.02510.310.301.00
........................

Mandatory Visualization

Chiral_HPLC_Method_Development_Workflow cluster_prep Preparation cluster_screen Screening Phase cluster_eval1 Evaluation cluster_optim Optimization Phase cluster_eval2 Final Evaluation cluster_final Final Method start Define Analyte: This compound reagents Prepare Mobile Phases (NP, PO, RP) start->reagents sample Prepare Racemic Sample (100 µg/mL) reagents->sample screen_csp Screen Multiple CSPs (Cellulose, Amylose, etc.) sample->screen_csp screen_mode Test Different Mobile Phase Modes (Normal, Polar Organic, Reversed-Phase) screen_csp->screen_mode eval_sep Separation Observed? screen_mode->eval_sep eval_sep->screen_csp No, try another CSP/Mode optim_params Optimize Parameters: - Mobile Phase Composition - Additives (Acid/Base) - Flow Rate - Temperature eval_sep->optim_params Yes eval_res Resolution (Rs > 1.5)? optim_params->eval_res eval_res->optim_params No, further optimize final_method Validated Chiral HPLC Method eval_res->final_method Yes

Caption: Workflow for Chiral HPLC Method Development.

References

Synthesis of Tolterodine from 6-Methyl-4-phenylchroman-2-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of Tolterodine, a muscarinic receptor antagonist used in the treatment of urinary incontinence, starting from 6-Methyl-4-phenylchroman-2-one. The described synthetic route involves a two-step process encompassing the reduction of the lactone to a lactol intermediate, followed by reductive amination to yield the final active pharmaceutical ingredient.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of Tolterodine.

StepReactionStarting MaterialKey ReagentsProductYield (%)
1Reduction of LactoneThis compoundDiisobutylaluminium hydride (DIBAL-H)3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol~95%
2Reductive Amination3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-olDiisopropylamine, H₂, Palladium on Charcoal(R,S)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine (Tolterodine)~85%

Experimental Protocols

The synthesis is divided into two primary experimental procedures as detailed below.

Step 1: Reduction of this compound to 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol

This procedure outlines the reduction of the lactone starting material to the corresponding lactol intermediate using diisobutylaluminium hydride (DIBAL-H).

Materials:

  • This compound

  • Toluene, anhydrous

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.5 M in toluene)

  • Ethyl acetate

  • Aqueous citric acid solution (23%)

  • Water

  • Methanol

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Cool the solution to -25°C to -20°C using a suitable cooling bath.

  • Slowly add a solution of DIBAL-H in toluene (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature is maintained between -25°C and -20°C.

  • Stir the reaction mixture at this temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed (typically <1% remaining).[1]

  • Upon completion, add ethyl acetate to the reaction mixture at -25°C to -20°C.[1]

  • Quench the reaction by the slow addition of a 23% aqueous citric acid solution.

  • Allow the mixture to warm to 45-50°C and stir for 1 hour, or alternatively, stir overnight at 20-25°C.[1]

  • Separate the organic and aqueous phases.

  • Wash the organic phase with water.[1]

  • Concentrate the organic phase under reduced pressure.

  • Add methanol and re-concentrate under reduced pressure. Repeat this step to ensure the removal of toluene and provide the crude 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol in a methanol solution, which can be used directly in the next step.[1]

Step 2: Reductive Amination of 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol to Tolterodine

This protocol describes the conversion of the lactol intermediate to Tolterodine via reductive amination with diisopropylamine.[2]

Materials:

  • Methanol solution of 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol (from Step 1)

  • Diisopropylamine

  • Palladium on charcoal (Pd/C, 5%)

  • Hydrogen gas (H₂)

  • Methanol

Procedure:

  • Transfer the methanol solution of 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol (1.0 eq) to a hydrogenation reactor.

  • Add diisopropylamine (a suitable excess) to the reactor.

  • Carefully add 5% palladium on charcoal catalyst to the mixture.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure and heat the mixture to a suitable temperature.

  • Stir the reaction mixture under these conditions until the reaction is complete, as monitored by an appropriate analytical technique.

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the palladium on charcoal catalyst.

  • Wash the catalyst with methanol.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain crude racemic Tolterodine.

  • The crude product can be further purified by standard methods, such as crystallization or chromatography, often as a salt (e.g., tartrate salt).[1]

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis of Tolterodine.

Synthesis_Workflow cluster_step1 Step 1: Lactone Reduction cluster_step2 Step 2: Reductive Amination Start This compound in Toluene Cooling Cool to -25°C Start->Cooling DIBAL_add Add DIBAL-H Cooling->DIBAL_add Reaction1 Stir at -25°C DIBAL_add->Reaction1 Quench Quench with Citric Acid Reaction1->Quench Workup1 Workup & Solvent Exchange Quench->Workup1 Intermediate 3,4-dihydro-6-methyl-4-phenyl- 2H-benzopyran-2-ol in Methanol Workup1->Intermediate Reagents_add Add Diisopropylamine & Pd/C Intermediate->Reagents_add Hydrogenation Hydrogenate Reagents_add->Hydrogenation Filtration Filter Catalyst Hydrogenation->Filtration Concentration Concentrate Filtration->Concentration Final_Product Racemic Tolterodine Concentration->Final_Product

Caption: Experimental workflow for the synthesis of Tolterodine.

Reaction_Scheme Start_mol This compound Intermediate_mol 3,4-dihydro-6-methyl-4-phenyl- 2H-benzopyran-2-ol Start_mol->Intermediate_mol 1) DIBAL-H, Toluene, -25°C 2) Workup Final_mol Tolterodine Intermediate_mol->Final_mol Diisopropylamine, H₂, Pd/C Methanol

Caption: Overall reaction scheme for Tolterodine synthesis.

References

Application Note: A Scalable Synthesis Protocol for the Production of 6-Methyl-4-phenylchroman-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methyl-4-phenylchroman-2-one, a derivative of the chromanone scaffold, is a valuable intermediate in the synthesis of various pharmaceutical compounds. Notably, it serves as a key precursor in the production of Tolterodine, a medication used for the treatment of overactive bladder.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This application note provides a detailed, step-by-step protocol for the scale-up synthesis of this compound, addressing common challenges associated with transitioning from laboratory to pilot-plant or industrial scale production. The described method is based on the acid-catalyzed condensation of p-cresol and trans-cinnamic acid.

Challenges in Scale-Up Synthesis

Transitioning chromanone synthesis from a laboratory to a larger scale presents several challenges that can impact yield, purity, and safety. Key considerations include:

  • Thermal Management: The cyclization reactions involved in forming the chromanone ring are often exothermic. On a larger scale, the reduced surface-area-to-volume ratio in reactors can impede efficient heat dissipation, potentially leading to thermal runaways and the formation of impurities.[2]

  • Mixing Efficiency: Achieving homogeneous mixing in large reactors is more complex than in small-scale laboratory flasks. Inefficient mixing can result in localized temperature gradients ("hot spots") and uneven distribution of reagents, leading to lower yields and inconsistent product quality.[2]

  • Reaction Kinetics: Reaction times do not always scale linearly. Heat and mass transfer limitations in large reactors can alter the observed reaction kinetics compared to small-scale experiments.[2]

This protocol aims to provide a robust procedure that mitigates these challenges for the successful scale-up production of this compound.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed reaction between p-cresol and cinnamic acid.

Materials and Methods

Materials
  • p-Cresol

  • trans-Cinnamic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Xylene

  • Deionized Water

  • 0.5 N Sodium Hydroxide (NaOH) solution

Equipment
  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Addition funnel

  • Separatory funnel (appropriately sized for the reaction scale)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purity analysis

Experimental Protocol

This protocol is designed for the synthesis of approximately 0.78 kg of this compound.

  • Reaction Setup: In a suitable reactor, charge 2.2 L of xylene, 0.401 kg of p-cresol, and 0.5 kg of cinnamic acid.

  • Initial Mixing: Stir the mixture for 15 minutes to ensure homogeneity.

  • Acid Addition: Under continuous stirring, slowly add 0.132 kg of concentrated sulfuric acid to the reaction mixture.

  • Heating: Heat the reaction mixture to 140-145 °C and maintain this temperature with stirring.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or HPLC) until completion.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.[3]

  • Quenching: Wash the reaction mixture with 1.0 L of deionized water.[3]

  • Neutralization: Further cool the mixture to 10-15 °C. Add a 0.5 N solution of NaOH in deionized water dropwise while maintaining the temperature and stirring for 1 hour.[3]

  • Phase Separation: Separate the organic layer.

  • Washing: Wash the organic layer with deionized water.

  • Solvent Removal: Distill off the organic layer completely under reduced pressure (30-40 mm Hg) to obtain the crude product.[3]

  • Product Isolation: The resulting product is 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.[3]

Data Presentation

ParameterValue
Reactants
p-Cresol0.401 kg
Cinnamic Acid0.5 kg
Catalyst
Concentrated Sulfuric Acid0.132 kg
Solvent
Xylene2.2 L
Reaction Conditions
Temperature140-145 °C
Workup
Deionized Water (for washing)1.0 L
0.5 N NaOH SolutionAs needed for neutralization
Product Yield
This compound0.78 kg (97% yield)
Product Purity (HPLC) > 95%

Safety Precautions

  • Handle concentrated sulfuric acid with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Xylene is flammable; ensure the reaction is carried out away from ignition sources.

  • The reaction is conducted at a high temperature; use appropriate caution to prevent thermal burns.

  • Ensure the reactor is properly vented to handle any potential pressure buildup.

Visualizations

Scale_up_Synthesis_Workflow Workflow for Scale-up Synthesis of this compound A Charge Reactor: p-Cresol, Cinnamic Acid, Xylene B Stir for 15 minutes A->B C Slowly Add Concentrated H₂SO₄ B->C D Heat to 140-145°C and Stir C->D E Monitor Reaction Progress (TLC/HPLC) D->E F Cool to Room Temperature E->F Reaction Complete G Wash with Deionized Water F->G H Cool to 10-15°C G->H I Neutralize with 0.5 N NaOH H->I J Separate Organic Layer I->J K Wash Organic Layer with Water J->K L Solvent Removal under Reduced Pressure K->L M Isolate Product: This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

References

Application of 6-Methyl-4-phenylchroman-2-one in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

6-Methyl-4-phenylchroman-2-one is a heterocyclic compound belonging to the chromanone family. While the broader class of chromanones has been explored for various biological activities, the primary and well-documented application of this compound in medicinal chemistry to date is its crucial role as a key intermediate in the synthesis of Tolterodine.

Primary Application: Intermediate in the Synthesis of Tolterodine

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. This compound serves as a foundational scaffold upon which the final structure of Tolterodine is built. The synthesis involves the opening of the lactone ring of this compound and subsequent functional group manipulations to introduce the pharmacophoric elements necessary for its anticholinergic activity. The purity and efficient synthesis of this intermediate are therefore critical for the manufacturing of Tolterodine.

Potential Future Applications: Exploring the Chroman-2-one Scaffold

While direct biological activity data for this compound is not extensively reported in publicly available literature, the chroman-2-one (or dihydrocoumarin) scaffold is present in numerous biologically active natural products and synthetic molecules. This suggests that this compound itself, or its derivatives, could be investigated for a range of therapeutic applications. Studies on related chromanone and coumarin derivatives have revealed activities such as:

  • Antiviral Activity: Certain 2-phenylchroman-4-one derivatives have shown activity against viruses like the Middle East respiratory syndrome coronavirus (MERS-CoV).

  • Anticancer Activity: The chroman scaffold is a privileged structure in medicinal chemistry and has been incorporated into various anticancer agents.

  • G Protein-Coupled Receptor (GPR35) Agonism: Coumarin derivatives have been identified as potent agonists for GPR35, an orphan receptor implicated in various physiological and pathological processes.

Further research into the biological profile of this compound is warranted to explore its potential as a lead compound for the development of new therapeutic agents.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from p-cresol and trans-cinnamic acid.

Materials:

  • p-Cresol

  • trans-Cinnamic acid

  • Xylene

  • Concentrated sulfuric acid

  • Deionized water

  • Sodium hydroxide (NaOH) solution (0.5 N)

Procedure:

  • In a suitable reaction vessel, a mixture of trans-cinnamic acid (0.5 kg), p-cresol (0.401 kg), and xylene (2.2 L) is stirred for 15 minutes.

  • Concentrated sulfuric acid (0.132 kg) is slowly added to the mixture under continuous stirring.

  • After the addition of the acid, the reaction mixture is heated to 140-145 °C and stirred. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is washed with deionized water (1.0 L).

  • The mixture is further cooled to 10-15 °C.

  • A 0.5 N solution of sodium hydroxide in deionized water is added dropwise while maintaining the temperature at 10-15 °C, and the mixture is stirred for 1 hour.

  • The organic layer is separated and washed with deionized water.

  • The organic solvent (xylene) is removed by distillation under reduced pressure (30-40 mm Hg) to yield 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one (this compound).

Expected Yield: Approximately 0.78 kg (97% yield) with an HPLC purity of >95%.

Visualizations

Synthetic Pathway of Tolterodine from this compound

The following diagram illustrates the key steps in the synthesis of Tolterodine, highlighting the central role of the this compound intermediate.

Tolterodine_Synthesis pCresol p-Cresol intermediate This compound pCresol->intermediate H₂SO₄, Xylene cinnamicAcid trans-Cinnamic Acid cinnamicAcid->intermediate ringOpening Ring Opening & Reduction intermediate->ringOpening Reducing Agent (e.g., LiAlH₄) amineAddition Reductive Amination ringOpening->amineAddition tolterodine Tolterodine amineAddition->tolterodine Reducing Agent (e.g., NaBH(OAc)₃) diisopropylamine Diisopropylamine diisopropylamine->amineAddition

Caption: Synthetic route to Tolterodine highlighting the key intermediate.

Application Notes and Protocols for the Use of 6-Methyl-4-phenylchroman-2-one as a Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-methyl-4-phenylchroman-2-one in the generation of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below are based on established synthetic methodologies for related chromanone scaffolds and serve as a guide for the development of new chemical entities.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The chroman-2-one scaffold, in particular, is a privileged structure found in numerous natural products and synthetic compounds with diverse pharmacological properties. This compound, a readily accessible derivative, presents itself as a versatile starting material for the synthesis of a variety of novel heterocycles. Its unique structural features, including a lactone ring and a reactive methylene group adjacent to the carbonyl, allow for a range of chemical transformations, leading to the construction of fused and appended heterocyclic systems. These novel heterocycles are of significant interest in drug discovery, with potential applications as antimicrobial and anticancer agents.

Application Notes

1. Synthesis of Pyrazole Derivatives:

The reaction of this compound with hydrazine derivatives is a key strategy for the synthesis of novel pyrazole-containing compounds. The reaction typically proceeds via the opening of the lactone ring, followed by cyclization to form a stable pyrazole ring. The substitution on the hydrazine moiety can be varied to generate a library of analogs with diverse physicochemical and biological properties.

  • Anticipated Biological Activity: Pyrazole derivatives are well-documented for their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Chromone-pyrazole hybrids, in particular, have shown promising results as antimicrobial and antioxidant agents.[1] The synthesized pyrazoles from this compound are therefore promising candidates for screening against various bacterial and fungal strains, as well as cancer cell lines.

2. Synthesis of Pyrimidine Derivatives:

Condensation of this compound with urea, thiourea, or guanidine hydrochloride can lead to the formation of pyrimidine-based heterocycles. These reactions often require a basic or acidic catalyst and proceed through the formation of an intermediate that undergoes cyclization. The choice of the condensing agent allows for the introduction of different functional groups at the 2-position of the pyrimidine ring, influencing the compound's biological activity.

  • Anticipated Biological Activity: Pyrimidine derivatives are fundamental components of nucleic acids and are known to exhibit a broad spectrum of pharmacological activities, including antiviral, antibacterial, and antitumor effects.[3] Fused pyrimidine systems have also been explored as potent kinase inhibitors. The novel pyrimidine derivatives synthesized from this compound warrant investigation for their potential as cytotoxic agents against various cancer cell lines.[4][5]

Experimental Protocols

The following are detailed protocols for the synthesis of pyrazole and pyrimidine derivatives from this compound. These protocols are based on established procedures for similar chromanone substrates and may require optimization for the specific starting material.

Protocol 1: Synthesis of 3-(2-hydroxy-5-methylphenyl)-3-phenyl-4,5-dihydropyrazol-5-one

This protocol describes the reaction of this compound with hydrazine hydrate to yield a pyrazolone derivative.

Materials:

  • This compound

  • Hydrazine hydrate (99-100%)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (20 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice (50 g).

  • A solid precipitate is expected to form. If no solid forms, acidify the solution with dilute HCl.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 3-(2-hydroxy-5-methylphenyl)-3-phenyl-4,5-dihydropyrazol-5-one.

  • Dry the purified product in a desiccator.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary:

Product NameStarting MaterialReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
3-(2-hydroxy-5-methylphenyl)-3-phenyl-4,5-dihydropyrazol-5-oneThis compoundHydrazine hydrate, Glacial acetic acidEthanol6-8~70-80*To be determined

* Estimated yield based on similar reactions.

Protocol 2: Synthesis of 4-(2-hydroxy-5-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

This protocol outlines the synthesis of a dihydropyrimidinone derivative from this compound and urea.

Materials:

  • This compound

  • Urea

  • Potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 100 mL round-bottom flask, prepare a solution of potassium hydroxide (20 mmol) in ethanol (40 mL).

  • Add this compound (10 mmol) and urea (15 mmol) to the ethanolic KOH solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 10-12 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Pour the neutralized solution into a beaker containing crushed ice (50 g).

  • A solid product is expected to precipitate.

  • Collect the solid by vacuum filtration.

  • Wash the product thoroughly with water to remove any inorganic impurities.

  • Recrystallize the crude product from ethanol to obtain pure 4-(2-hydroxy-5-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

  • Dry the purified product.

Characterization:

Confirm the structure of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary:

Product NameStarting MaterialReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
4-(2-hydroxy-5-methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-oneThis compoundUrea, KOHEthanol10-12~60-70*To be determined

* Estimated yield based on similar reactions.

Visualizations

Synthesis_Workflow start This compound reagent1 Hydrazine Hydrate start->reagent1 Reaction 1 reagent2 Urea / Thiourea / Guanidine start->reagent2 Reaction 2 product1 Novel Pyrazole Derivatives reagent1->product1 product2 Novel Pyrimidine Derivatives reagent2->product2 activity1 Antimicrobial / Anticancer Screening product1->activity1 activity2 Antimicrobial / Anticancer Screening product2->activity2

Caption: Synthetic workflow for novel heterocycles.

Signaling_Pathway cluster_cell Cancer Cell receptor Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor apoptosis Apoptosis kinase_cascade->apoptosis nucleus Nucleus transcription_factor->nucleus Gene Expression drug Novel Heterocycle (e.g., Pyrazole/Pyrimidine derivative) drug->receptor Inhibition

Caption: Potential mechanism of anticancer action.

References

Application Notes and Protocols for Quantitative Analysis of 6-Methyl-4-phenylchroman-2-one in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 6-Methyl-4-phenylchroman-2-one in reaction mixtures. This compound, a derivative of the coumarin family, is of significant interest in medicinal chemistry and drug development. Accurate monitoring of its formation and purity during synthesis is crucial for process optimization and quality control. The primary analytical technique detailed is High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible method. Additionally, principles of Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and supplementary analysis are discussed. This guide includes comprehensive experimental protocols, data presentation tables, and workflow diagrams to assist researchers in implementing these methods.

Introduction

This compound is a heterocyclic compound with a coumarin scaffold. Compounds of this class exhibit a wide range of biological activities and are often key intermediates in the synthesis of more complex pharmaceutical agents. The efficiency of the synthesis of this compound, often prepared from p-cresol and trans-cinnamic acid, directly impacts the yield and purity of the final product.[1] Therefore, precise and reliable analytical methods are required to quantify the analyte in complex reaction matrices, monitor reaction progress, and identify potential impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purity assessment of organic compounds.[2] Its versatility and sensitivity make it an ideal choice for in-process control and final product analysis in pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary technique, providing valuable structural information and confirmation of the analyte's identity, especially for volatile derivatives or as an orthogonal method.[3]

These application notes provide a validated HPLC method and discuss the utility of GC-MS for the comprehensive analysis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC (RP-HPLC) method with UV detection is the primary recommended technique for the routine quantitative analysis of this compound.

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, deionized).

  • This compound reference standard (purity >98%).

  • Reaction mixture samples.

Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions:

  • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specified time intervals.

  • Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable quenching agent).

  • Dilute the aliquot with a known volume of acetonitrile (e.g., 1 mL) to precipitate any insoluble materials.

  • Vortex the mixture and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered sample with the mobile phase to a concentration within the calibration range.

Method Validation Parameters: The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)Recovery (%)RSD (%)
109.95 ± 0.1299.51.21
5050.21 ± 0.45100.40.90
9089.75 ± 0.9899.71.09

Table 3: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.25
Limit of Quantitation (LOQ)0.85
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the confirmation of the identity of this compound and for the identification of volatile impurities in the reaction mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • The diluted and filtered sample prepared for HPLC analysis can often be directly injected into the GC-MS system, provided the solvent is compatible.

The mass spectrum of this compound under EI conditions is expected to show a prominent molecular ion peak (M⁺) at m/z 238.[7] Key fragmentation patterns for coumarin-type compounds often involve the loss of CO (28 Da) from the pyrone ring.[3]

Table 4: Expected Major Mass Fragments for this compound

m/zProposed Fragment
238[M]⁺
210[M - CO]⁺
195[M - CO - CH₃]⁺
118[Phenylvinyl]⁺
91[Tropylium ion]⁺

Workflow and Pathway Diagrams

HPLC_Workflow A Reaction Mixture Sampling B Quenching (if necessary) A->B C Dilution with Acetonitrile B->C D Vortex & Centrifuge C->D E Filtration (0.45 µm) D->E F Dilution with Mobile Phase E->F G HPLC Analysis F->G H Data Acquisition & Processing G->H I Quantification H->I J Reporting I->J

Caption: Workflow for HPLC Sample Preparation and Analysis.

Analytical_Strategy cluster_synthesis Synthesis Monitoring cluster_analysis Quantitative & Confirmatory Analysis cluster_results Outcome A Reaction Mixture B HPLC-UV (Primary Quantitative Method) A->B Routine Analysis C GC-MS (Confirmatory & Impurity ID) A->C Orthogonal Check D Quantitative Data (Concentration vs. Time) B->D E Purity Assessment B->E F Impurity Profile C->F

Caption: Overall Analytical Strategy for Reaction Monitoring.

Conclusion

The presented HPLC method provides a reliable and accurate means for the quantitative analysis of this compound in reaction mixtures. The protocol is straightforward and utilizes common laboratory instrumentation, making it suitable for routine in-process control. The complementary use of GC-MS is recommended for structural confirmation and detailed impurity profiling. Adherence to the detailed protocols and method validation principles outlined in this document will ensure high-quality, reproducible data, which is essential for efficient process development and quality assurance in a research and drug development setting.

References

Spectroscopic Analysis of Chromanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromanone, or chroman-4-one, is a privileged heterocyclic scaffold found in a vast array of natural products and synthetic compounds.[1][2] The chromanone core is a fundamental building block in medicinal chemistry, giving rise to derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective properties.[1][3][4] The structural elucidation and purity assessment of these derivatives are paramount in drug discovery and development. Spectroscopic techniques are indispensable tools for providing detailed molecular information, confirming structural integrity, and quantifying compounds.[5]

This document provides detailed application notes and experimental protocols for the key spectroscopic techniques used in the analysis of chromanone derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules, including chromanone derivatives. It provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: Proton NMR is used to determine the number of different types of protons, their chemical environment, and their connectivity. For chromanones, ¹H NMR helps identify protons on the heterocyclic and aromatic rings. Key signals include the methylene protons at C2 and C3 and the aromatic protons, whose chemical shifts and coupling patterns are highly dependent on the substitution pattern.

  • ¹³C NMR: Carbon NMR provides information on the number and type of carbon atoms in the molecule. Characteristic signals for chromanones include the carbonyl carbon (C4), the carbons of the aromatic ring, and the aliphatic carbons of the heterocyclic ring.[6] The chemical shifts are sensitive to substituents on the aromatic ring.[6]

  • 2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between protons and carbons, confirming assignments, and elucidating the structures of complex derivatives.[7][8]

Quantitative Data

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Characteristic ¹H NMR Chemical Shifts for the Chromanone Core

Proton(s)Typical Chemical Shift (δ, ppm)Notes
H-2 (CH₂)4.4 - 4.6Doublet of doublets or multiplet.
H-3 (CH₂)2.7 - 2.9Doublet of doublets or multiplet.
H-57.8 - 8.0Doublet of doublets, most downfield aromatic proton due to proximity to C=O.
H-6, H-7, H-86.9 - 7.6Multiplets or distinct signals depending on substitution.
Aromatic SubstituentsVariableDepends on the nature and position of the substituent.

Data compiled from multiple sources.[9][10]

Table 2: Characteristic ¹³C NMR Chemical Shifts for the Chromanone Core

CarbonTypical Chemical Shift (δ, ppm)Notes
C-265 - 80Shift is highly dependent on substitution at C-2.
C-335 - 45
C-4 (C=O)190 - 202Carbonyl carbon, typically the most downfield signal.
C-4a120 - 125Quaternary carbon.
C-5125 - 130
C-6115 - 138
C-7115 - 138
C-8115 - 125
C-8a160 - 163Quaternary carbon attached to oxygen.

Data compiled from multiple sources.[6][11]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation:

    • Weigh 5-10 mg of the chromanone derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. Ensure the solvent does not have signals that overlap with key analyte signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Many deuterated solvents are available with TMS already added.

    • Vortex the tube gently to ensure the sample is fully dissolved. If not, sonication may be required.

  • Data Acquisition:

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

    • For ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. Use a standard pulse program.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128-1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For chromanone derivatives, it is used to determine the molecular weight and elemental composition and to gain structural information through fragmentation analysis.[12][13]

  • Molecular Ion (M⁺): Electron Impact (EI) and soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used. ESI is particularly useful for coupling with liquid chromatography (LC-MS). The molecular ion peak confirms the molecular weight of the derivative.[14]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound.

  • Fragmentation Patterns: In EI-MS, the molecular ion fragments in a reproducible manner, creating a unique "fingerprint" for the compound.[15][16] A common fragmentation pathway for chromanones is the Retro-Diels-Alder (RDA) reaction, which involves the cleavage of the heterocyclic ring. Analysis of these fragments helps to confirm the core structure and identify the location of substituents.

Quantitative Data

Table 3: Common Mass Spectrometry Fragmentation Patterns for Chromanones (EI-MS)

Ion/FragmentDescriptionSignificance
[M]⁺Molecular IonConfirms the molecular weight of the compound.
[M-H]⁺Loss of a hydrogen radicalOften a stable and abundant ion.
[M-R]⁺Loss of a substituentHelps identify substituents on the chromanone core.
RDA FragmentsRetro-Diels-Alder reaction productsCharacteristic fragmentation of the heterocyclic ring, confirming the chromanone scaffold.
[M-CO]⁺Loss of carbon monoxideCommon fragmentation for carbonyl-containing compounds.

Data compiled from multiple sources.

Experimental Protocol: LC-MS (ESI)
  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source (e.g., a Quadrupole, Ion Trap, or Time-of-Flight (TOF) analyzer).

  • Sample Preparation: [17][18][19][20]

    • Prepare a stock solution of the chromanone derivative at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).

    • Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase to be used for LC.

    • Filter the final solution through a 0.22 or 0.45 µm syringe filter to remove any particulates that could block the system.[20]

    • Transfer the filtered sample to an appropriate autosampler vial.

  • Data Acquisition:

    • LC Method: Develop a suitable LC method (isocratic or gradient) to separate the analyte from any impurities. A C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to aid ionization.

    • MS Method: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the analyte.

    • Acquire data in either positive or negative ion mode, depending on the analyte's structure. Chromanones can often be detected in positive mode as [M+H]⁺.

    • Perform a full scan to detect all ions within a specified m/z range (e.g., 100-1000 amu).

    • For structural information, perform tandem MS (MS/MS) by selecting the precursor ion (e.g., [M+H]⁺) and fragmenting it in a collision cell to generate a product ion spectrum.

  • Data Processing:

    • Analyze the chromatogram to identify the retention time of the compound.

    • Examine the mass spectrum corresponding to the chromatographic peak.

    • Identify the molecular ion (e.g., [M+H]⁺) to confirm the molecular weight.

    • For HRMS data, use software to calculate the elemental composition from the accurate mass.

    • Interpret the MS/MS fragmentation spectrum to confirm the structure.

Infrared (IR) Spectroscopy

Application Note

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds.[21] For chromanone derivatives, IR spectroscopy is a quick and simple method to confirm the presence of key structural features.

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ is a key indicator of the ketone functional group in the chromanone ring.[22][23]

  • Aromatic C-O-C Stretch: The aryl-alkyl ether linkage shows a characteristic strong absorption.

  • Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the heterocyclic ring appear just below 3000 cm⁻¹.[22][24]

Quantitative Data

Table 4: Characteristic IR Absorption Frequencies for Chromanones

Functional GroupBond VibrationTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3000 - 3100Medium-Weak
Aliphatic C-HStretch2850 - 3000Medium
Ketone C=OStretch1650 - 1700Strong, Sharp
Aromatic C=CStretch1450 - 1600Medium-Weak
Aryl-Alkyl EtherC-O Stretch (asymmetric)1200 - 1275Strong
Aryl-Alkyl EtherC-O Stretch (symmetric)1020 - 1075Medium

Data compiled from multiple sources.[21][22][24][25]

Experimental Protocol: KBr Pellet Method
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: [26][27][28][29][30]

    • Ensure the sample is completely dry.

    • Place 1-2 mg of the solid chromanone derivative into an agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder. The sample-to-KBr ratio should be about 1:100.[29]

    • Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into a pellet press die.

    • Place the die under a hydraulic press and apply pressure (approx. 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[27]

  • Data Acquisition:

    • First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O. A background spectrum can also be run using a blank KBr pellet.[26]

    • Place the KBr pellet containing the sample into the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

    • Correlate the observed absorption bands with specific functional groups using correlation tables (like Table 4) to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in chromanones.[31]

  • Chromophores: The benzene ring and the carbonyl group are the primary chromophores in the chromanone scaffold. They give rise to characteristic absorption bands in the UV region.

  • Electronic Transitions: The spectra typically show multiple bands corresponding to π → π* and n → π* transitions. The π → π* transitions of the aromatic system are generally the most intense.[32]

  • Effect of Substitution and Solvent: The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the type and position of substituents on the aromatic ring and the polarity of the solvent.[33][34][35][36] Auxochromes like -OH or -NH₂ can cause a bathochromic (red) shift to longer wavelengths. This sensitivity can be used to probe the electronic environment of the chromanone derivative.

Quantitative Data

Table 5: Typical UV-Vis Absorption Maxima (λmax) for Chromanones

TransitionTypical λmax (nm)Notes
π → π* (Aromatic)240 - 260High intensity (Primary band).
π → π* (Aromatic)280 - 320Lower intensity (Secondary band). Conjugation and substituents can cause a bathochromic shift.
n → π* (Carbonyl)300 - 340Low intensity, sometimes observed as a shoulder on a stronger π → π* band.

Data compiled from multiple sources.[32][37][38]

Experimental Protocol
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: [32][39]

    • Choose a solvent that is transparent in the desired UV-Vis range (e.g., ethanol, methanol, hexane, acetonitrile).[35] Spectroscopic grade solvents should be used.

    • Prepare a stock solution of the chromanone derivative of a known concentration (e.g., 1 mg/mL).

    • Prepare a dilute working solution from the stock solution. The final concentration should be adjusted so that the maximum absorbance falls between 0.2 and 1.0 absorbance units to ensure adherence to the Beer-Lambert law. This typically requires concentrations in the µg/mL range.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as the reference (blank).

    • Fill a matching quartz cuvette with the sample solution.

    • Place the reference and sample cuvettes in the spectrophotometer.

    • Run an auto-zero or baseline correction with the solvent blank.

    • Scan the sample over a desired wavelength range (e.g., 200-400 nm).

  • Data Processing:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength of maximum absorbance (λmax) for each distinct peak.

    • If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Mandatory Visualizations

Experimental and Logical Workflows

Spectroscopic_Analysis_Workflow cluster_techniques Spectroscopic Techniques start_node Sample Received (Chromanone Derivative) process_node process_node start_node->process_node Initial Analysis ms Mass Spectrometry (LC-MS / HRMS) nmr NMR Spectroscopy (1H, 13C, 2D) ir IR Spectroscopy (FTIR) uvvis UV-Vis Spectroscopy data_node data_node decision_node Structure Consistent? end_node Final Structure Confirmed decision_node->end_node Yes process_node2 Further Analysis (e.g., 2D NMR, MS/MS) decision_node->process_node2 No data_node1 Molecular Weight & Elemental Formula ms->data_node1 Provides data_node2 C-H Framework & Connectivity nmr->data_node2 Provides data_node3 Functional Groups ir->data_node3 Provides data_node4 Conjugated System Info uvvis->data_node4 Provides data_node1->decision_node Combine & Interpret Data data_node2->decision_node Combine & Interpret Data data_node3->decision_node Combine & Interpret Data data_node4->decision_node Combine & Interpret Data process_node2->ms process_node2->nmr

Caption: General workflow for the structural elucidation of chromanone derivatives using multiple spectroscopic techniques.

Signaling Pathway

Several chromanone derivatives have been investigated as anti-inflammatory agents that can inhibit the NF-κB signaling pathway.[4] The diagram below illustrates a simplified lipopolysaccharide (LPS)-induced TLR4-mediated NF-κB signaling cascade and a potential point of inhibition by a chromanone derivative.[4]

NFkB_Pathway_Inhibition cluster_membrane cluster_cytoplasm cluster_nucleus extracellular Extracellular Space cytoplasm Cytoplasm nucleus Nucleus stimulus LPS receptor TLR4 stimulus->receptor Binds adaptor MyD88 receptor->adaptor Recruits kinase1 TAK1 adaptor->kinase1 Activates kinase_complex IKK Complex kinase1->kinase_complex Activates inhibitor IκBα kinase_complex->inhibitor Phosphorylates (P) nfkb_inactive NF-κB inhibitor->nfkb_inactive Releases degradation Proteasomal Degradation inhibitor->degradation Ub nfkb_active NF-κB (Active) nfkb_inactive->nfkb_active Translocates genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) chromanone Chromanone Derivative chromanone->kinase1 Inhibits chromanone->kinase_complex Inhibits c1 Inactive Complex c1->inhibitor c1->nfkb_inactive

Caption: Potential inhibition of the TLR4-mediated NF-κB pathway by a chromanone derivative.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-4-phenylchroman-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 6-Methyl-4-phenylchroman-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and effective method for synthesizing this compound is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol (p-cresol) with a β-keto ester or, in this specific case, with cinnamic acid.[1]

Q2: What are the starting materials for the synthesis of this compound via Pechmann condensation?

The synthesis typically starts with p-cresol and cinnamic acid.[2]

Q3: What is the general mechanism of the Pechmann condensation?

The Pechmann condensation proceeds through a series of acid-catalyzed steps which include transesterification, intramolecular hydroxyalkylation (a ring-closing step similar to a Friedel-Crafts reaction), and subsequent dehydration to form the final coumarin ring structure.[1]

Q4: What types of catalysts are effective for this reaction?

A range of acid catalysts can be employed for the Pechmann condensation. These are broadly categorized as:

  • Brønsted acids: Concentrated sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) are commonly used.[3]

  • Lewis acids: Aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) can also be effective.[4]

  • Solid acid catalysts: Heterogeneous catalysts like Amberlyst-15 and sulfated zirconia offer the advantages of easier separation and the potential for recycling.[5][6]

Troubleshooting Guide

Low or No Product Yield

Q: I am experiencing a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in the synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

G start Low/No Yield reactant_quality Verify Reactant Purity (p-cresol, cinnamic acid) start->reactant_quality Start Here catalyst_activity Check Catalyst Activity (fresh/active catalyst) reactant_quality->catalyst_activity Reactants OK? sub_reactant Impurities can inhibit the reaction. Ensure starting materials are pure and dry. reactant_quality->sub_reactant reaction_conditions Optimize Reaction Conditions catalyst_activity->reaction_conditions Catalyst OK? sub_catalyst Acids can degrade over time. Use a fresh batch or a different catalyst. catalyst_activity->sub_catalyst workup Review Work-up Procedure reaction_conditions->workup Conditions Optimized? sub_conditions Adjust temperature, reaction time, and catalyst loading. See tables below. reaction_conditions->sub_conditions sub_workup Product may be lost during extraction or purification. Ensure proper pH and solvent selection. workup->sub_workup

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

  • Verify Reactant Quality: Ensure that the p-cresol and cinnamic acid are of high purity and are dry. Impurities can interfere with the reaction.

  • Check Catalyst Activity: Acid catalysts, especially Lewis acids, can be deactivated by moisture. It is advisable to use a fresh or properly stored catalyst. If using a solid acid catalyst, ensure it is activated according to the recommended procedure.[7]

  • Optimize Reaction Temperature: The reaction temperature is a critical parameter. Excessively high temperatures can lead to decomposition and the formation of side products, while a low temperature may result in an incomplete reaction.[8] It is recommended to perform small-scale experiments at various temperatures to find the optimal condition.

  • Adjust Catalyst Loading: The concentration of the catalyst can significantly impact the yield. Both insufficient and excessive amounts can be detrimental. A typical starting point for optimization is 5-10 mol%.[9]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has not gone to completion, extending the reaction time may be necessary.[10]

  • Solvent Choice: While many modern protocols for Pechmann condensation are performed under solvent-free conditions, the choice of solvent can be influential if one is used.[6][11] High-boiling aromatic solvents like xylene are often employed.[2]

Formation of Side Products and Purification Difficulties

Q: My reaction is producing a mixture of products, making purification challenging. How can I minimize side product formation and improve purification?

A: The formation of side products is a common issue in Pechmann condensations, often due to the reaction conditions.

Potential Side Products:

  • Chromones: Isomeric chromones can sometimes form, particularly under certain acidic conditions.[1][8]

  • Self-condensation Products: Self-condensation of the β-keto ester (if used) can occur.[8]

  • Polymerization/Tar Formation: Overly harsh conditions (high temperature, high acid concentration) can lead to the formation of polymeric materials or tar.[7]

G start Side Product Formation temp Lower Reaction Temperature start->temp catalyst Adjust Catalyst temp->catalyst sub_temp High temperatures can promote side reactions. Try the lowest effective temperature. temp->sub_temp purification Optimize Purification catalyst->purification sub_catalyst Reduce catalyst loading or switch to a milder/ heterogeneous catalyst (e.g., Amberlyst-15). catalyst->sub_catalyst pure_product Pure Product purification->pure_product sub_purification Use recrystallization (e.g., from ethanol) or column chromatography (e.g., silica gel with EtOAc/hexane). purification->sub_purification

Caption: Strategy for reducing side products and improving purification.

Strategies for Minimizing Side Products and Improving Purification:

  • Lower Reaction Temperature: High temperatures can often lead to the formation of byproducts.[8] Try conducting the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Modify Catalyst System: If using a strong mineral acid like H₂SO₄, consider reducing its concentration. Alternatively, switching to a milder or a heterogeneous solid acid catalyst can result in a cleaner reaction profile.[10]

  • Purification Techniques:

    • Work-up: After the reaction, the mixture is typically cooled and washed with water to remove the acid catalyst.[2] A subsequent wash with a dilute base (e.g., 0.5 N NaOH) can help remove unreacted p-cresol.[2]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent like ethanol is an effective purification method.[12]

    • Column Chromatography: For complex mixtures or oily products, purification by column chromatography over silica gel is a standard and effective procedure.[12] A common eluent system is a mixture of ethyl acetate and hexane.[12]

Data Presentation

The following tables summarize quantitative data from studies on Pechmann condensations, illustrating the impact of key reaction parameters on product yield. These trends can be applied to optimize the synthesis of this compound.

Table 1: Effect of Catalyst Loading on Coumarin Synthesis

EntryCatalystCatalyst Loading (mol%)Time (h)Yield (%)
1Zn₀.₉₂₅Ti₀.₀₇₅O5567[9]
2Zn₀.₉₂₅Ti₀.₀₇₅O10388[9]
3Zn₀.₉₂₅Ti₀.₀₇₅O15388[9]

Data from a study on the synthesis of a coumarin derivative, demonstrating the principle of optimizing catalyst loading.[9]

Table 2: Effect of Temperature on Coumarin Synthesis using Amberlyst-15 Catalyst

EntryTemperature (°C)Yield (%)
14020[8]
28070[8]
311095[8]
413075[8]
515055[8]

Data from a study on the synthesis of 7-hydroxy-4-methylcoumarin, illustrating the impact of temperature on yield.[8]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is based on a reported high-yield synthesis.[2]

Materials:

  • Cinnamic acid

  • p-Cresol

  • Xylene

  • Concentrated sulfuric acid

  • Deionized water

  • 0.5 N Sodium hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine cinnamic acid (e.g., 0.5 kg), p-cresol (e.g., 0.401 kg), and xylene (e.g., 2.2 L). Stir the mixture for 15 minutes.

  • Catalyst Addition: Under continuous stirring, slowly add concentrated sulfuric acid (e.g., 0.132 kg).

  • Reaction: Heat the reaction mixture to 140-145 °C and maintain this temperature with stirring until the reaction is complete (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with deionized water (e.g., 1.0 L).

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add a 0.5 N NaOH solution and stir the mixture at this temperature for 1 hour.

  • Extraction and Isolation:

    • Separate the organic layer.

    • Wash the organic layer with deionized water.

    • Completely distill off the solvent (xylene) from the organic layer under reduced pressure (30-40 mm Hg) to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification p_cresol p-Cresol catalyst H₂SO₄ (catalyst) p_cresol->catalyst cinnamic_acid Cinnamic Acid cinnamic_acid->catalyst solvent Xylene (solvent) catalyst->solvent temperature 140-145 °C solvent->temperature wash Water & NaOH wash temperature->wash distillation Solvent removal wash->distillation purification Recrystallization/ Chromatography distillation->purification product 6-Methyl-4-phenyl- chroman-2-one purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Side reactions and byproduct formation in 6-Methyl-4-phenylchroman-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Methyl-4-phenylchroman-2-one. This guide addresses common side reactions, byproduct formation, and other issues that may be encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from p-cresol and cinnamic acid?

The synthesis of this compound from p-cresol and trans-cinnamic acid proceeds via a Pechmann condensation reaction. This acid-catalyzed reaction involves the conjugate addition of the phenol (p-cresol) to the α,β-unsaturated carboxylic acid (cinnamic acid), followed by an intramolecular cyclization (acylation) to form the chromanone ring system.[1]

Q2: What are the most common side reactions and byproducts I should be aware of?

The primary side reactions include the formation of a chromone byproduct through the Simonis chromone cyclization pathway, and potentially the formation of polymeric materials, especially at high temperatures.[1] Incomplete reaction can also leave unreacted starting materials, p-cresol and cinnamic acid, as impurities.

Q3: What are the optimal reaction conditions for maximizing the yield and purity of this compound?

Based on reported procedures, a high yield (>95%) and purity (>95% by HPLC) can be achieved by reacting p-cresol and trans-cinnamic acid in the presence of concentrated sulfuric acid in a high-boiling solvent like xylene at a temperature of 140-145°C.[2] Careful control of the reaction temperature and time is crucial to minimize byproduct formation.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is heated to 140-145°C and maintained for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.[2]
- Catalyst Activity: Use fresh, concentrated sulfuric acid. The catalyst can lose activity if it has absorbed moisture.
Sub-optimal Reactant Ratio - Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of one reactant can sometimes drive the reaction to completion. Experiment with small variations in the molar ratio of p-cresol to cinnamic acid.
Byproduct Formation - Temperature Control: Overheating can lead to the formation of degradation products and polymeric materials. Maintain a stable reaction temperature within the recommended range.
Losses During Workup - Extraction Efficiency: Ensure efficient extraction of the product from the aqueous phase after quenching the reaction. Use an appropriate organic solvent and perform multiple extractions if necessary.
- Purification Losses: Minimize losses during purification steps like recrystallization or column chromatography by optimizing solvent systems and handling techniques.
Issue 2: Presence of Significant Impurities in the Final Product

Common Impurities and Mitigation Strategies:

ImpurityIdentification (Analytical Method)Mitigation Strategy
Unreacted p-Cresol HPLC, 1H NMR- Ensure the reaction goes to completion. - During workup, wash the organic layer with an aqueous sodium hydroxide solution to remove the acidic p-cresol.[2]
Unreacted Cinnamic Acid HPLC, 1H NMR- Drive the reaction to completion. - Wash the organic layer with an aqueous sodium bicarbonate or sodium hydroxide solution to remove the carboxylic acid.[2]
6-Methyl-4-phenyl-4H-chromen-2-one (Chromone byproduct) HPLC, 1H NMR, Mass Spectrometry- This byproduct can form via the competing Simonis chromone cyclization.[1] - Maintain the reaction temperature strictly within the 140-145°C range, as higher temperatures can favor chromone formation. - Careful purification by column chromatography may be required to separate it from the desired product.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures.[2]

Materials:

  • p-Cresol

  • trans-Cinnamic acid

  • Concentrated Sulfuric Acid

  • Xylene

  • Deionized Water

  • 0.5 N Sodium Hydroxide Solution

Procedure:

  • In a suitable reaction vessel, combine p-cresol (0.401 kg) and trans-cinnamic acid (0.5 kg) with xylene (2.2 L).

  • Stir the mixture for 15 minutes at room temperature.

  • Slowly add concentrated sulfuric acid (0.132 kg) to the stirred mixture, maintaining control of the temperature.

  • After the addition is complete, heat the reaction mixture to 140-145°C and maintain this temperature with continuous stirring until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and wash it with deionized water (1.0 L).

  • Further cool the mixture to 10-15°C and slowly add a 0.5 N sodium hydroxide solution. Stir the mixture at this temperature for 1 hour.

  • Separate the organic layer and wash it with deionized water.

  • Completely distill off the xylene under reduced pressure (30-40 mm Hg) to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Expected Yield: ~97% Expected Purity (by HPLC): >95%[2]

Visualizing Reaction Pathways and Workflows

Reaction Pathway: Synthesis and Major Side Reaction

Reaction_Pathway pCresol p-Cresol reagents pCresol->reagents cinnamicAcid Cinnamic Acid cinnamicAcid->reagents intermediate Intermediate reagents->intermediate H₂SO₄, Xylene 140-145°C (Pechmann Condensation) product This compound (Desired Product) byproduct 6-Methyl-4-phenyl-4H-chromen-2-one (Chromone Byproduct) intermediate->product Intramolecular Acylation intermediate->byproduct Competing Simonis Cyclization Troubleshooting_Workflow start Low Yield Observed check_conditions Verify Reaction Time & Temperature start->check_conditions check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents analyze_impurities Analyze for Byproducts (TLC, HPLC) start->analyze_impurities optimize_workup Optimize Extraction & Purification start->optimize_workup solution_conditions Adjust Time/ Temperature check_conditions->solution_conditions solution_reagents Use Pure Reagents/ Fresh Catalyst check_reagents->solution_reagents solution_byproducts Modify Conditions to Minimize Byproducts analyze_impurities->solution_byproducts solution_workup Refine Workup Protocol optimize_workup->solution_workup end Improved Yield solution_conditions->end solution_reagents->end solution_byproducts->end solution_workup->end

References

Troubleshooting guide for the synthesis of chromanones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of chromanones. Below you will find frequently asked questions (FAQs) addressing common experimental issues, detailed troubleshooting guides, and optimized reaction protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of chromanones, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my chromanone synthesis unexpectedly low?

Answer: Low yields are a frequent issue in chromanone synthesis and can arise from several factors. A systematic approach is crucial for diagnosis.[1][2]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] If starting material persists beyond the expected reaction time, consider extending the duration or cautiously increasing the temperature.[1][3]

  • Purity of Starting Materials: Impurities in the starting materials, such as the initial 2-hydroxyacetophenone, can lead to side reactions and lower the yield of the desired chromanone.[3]

    • Solution: Ensure all reactants and solvents are of high purity and anhydrous, as moisture can deactivate catalysts and quench reagents.[3][4] It is recommended to use freshly distilled solvents and properly dried glassware.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical and can significantly impact the reaction's efficiency.[1][3][5]

    • Solution: Consult literature for established protocols for similar substrates.[1] A modest adjustment in temperature or a change in solvent polarity could be beneficial.[1][3] For instance, in some syntheses, microwave irradiation at elevated temperatures has been shown to improve yields.[1][6]

  • Side Product Formation: The formation of competing products, such as coumarins in the Simonis reaction, can consume starting materials and reduce the yield of the desired chromanone.[1]

    • Solution: The choice of condensing agent can influence the product distribution. For example, using phosphorus pentoxide in the Simonis reaction is reported to favor chromone formation over coumarin.[1][7]

  • Purification Losses: Significant amounts of the product can be lost during workup and purification steps like extraction and column chromatography.[1][8][9]

    • Solution: Re-evaluate your extraction and chromatography procedures to minimize losses.[1] Ensure the pH is optimal during aqueous washes and consider alternative purification techniques if column chromatography proves inefficient.

Below is a troubleshooting workflow for addressing low yields:

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_purity->monitor_reaction analyze_side_products Analyze Side Products (NMR, MS) monitor_reaction->analyze_side_products optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) analyze_side_products->optimize_conditions review_purification Review Purification Protocol optimize_conditions->review_purification yield_improved Yield Improved? review_purification->yield_improved problem_solved Problem Solved yield_improved->problem_solved Yes consult_literature Consult Literature for Alternative Methods yield_improved->consult_literature No

A logical workflow for troubleshooting low yields in chromanone synthesis.
Question 2: I am observing significant formation of a side product. How can I identify and suppress it?

Answer: Side product formation is a common hurdle. Identifying the impurity is the first step toward preventing its formation.[1]

  • Identification:

    • Isolation: Isolate the side product using column chromatography or preparative TLC/HPLC.

    • Characterization: Characterize the isolated compound using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry. As mentioned, coumarins are frequent byproducts in certain syntheses.[1]

  • Suppression Strategies:

    • Modify Reaction Conditions: The choice of catalyst can be pivotal. For instance, in the Simonis reaction, phosphorus pentoxide is known to favor chromone formation, whereas other acidic catalysts might promote coumarin synthesis.[1][7][10] Adjusting the temperature or solvent may also alter the reaction pathway.

    • Change Reagents: For substrates with electron-withdrawing groups, a stronger base or a more polar solvent might be necessary. For sterically hindered substrates, increasing the reaction time or using a less bulky catalyst could be beneficial.[1]

    • Protecting Groups: If a functional group is interfering with the reaction, consider protecting it before the key reaction step and deprotecting it afterward.[1]

Question 3: My intramolecular Friedel-Crafts acylation to form the chromanone ring is not working. What are the common pitfalls?

Answer: The intramolecular Friedel-Crafts acylation is a key step in many chromanone syntheses. Failure in this step often relates to the catalyst or the substrate's reactivity.

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Any water will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4]

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the reaction.[4]

    • Solution: A stoichiometric amount or even a slight excess of the Lewis acid catalyst is often required.[4]

  • Substrate Deactivation: If the aromatic ring of your precursor is substituted with strongly electron-withdrawing groups, it may be too deactivated for the electrophilic aromatic substitution to occur.

    • Solution: Consider using a more potent Lewis acid or higher reaction temperatures.[11] Alternatively, a different synthetic route that does not rely on a Friedel-Crafts reaction may be necessary.

G start Intramolecular Friedel-Crafts Acylation Fails check_anhydrous Verify Anhydrous Conditions start->check_anhydrous check_catalyst_amount Check Catalyst Stoichiometry check_anhydrous->check_catalyst_amount check_substrate_reactivity Assess Substrate Reactivity check_catalyst_amount->check_substrate_reactivity reaction_works Reaction Proceeds check_substrate_reactivity->reaction_works success Successful Cyclization reaction_works->success Yes troubleshoot Increase Catalyst Amount or Use Stronger Lewis Acid reaction_works->troubleshoot No

Troubleshooting workflow for intramolecular Friedel-Crafts acylation.

Data Presentation: Reaction Condition Optimization

The following table summarizes key reaction parameters and their typical ranges for chromanone synthesis, which can be used as a starting point for optimization.

ParameterTypical Conditions/ReagentsPotential IssuesTroubleshooting Suggestions
Catalyst Acidic: H₂SO₄, PPA, AlCl₃, P₂O₅, PTSA.[7][12][13] Basic: NaH, NaOEt, Piperidine, Cs₂CO₃.[7][12]Catalyst deactivation (moisture), incorrect catalyst for desired product (e.g., chromone vs. coumarin).[1][4]Use anhydrous conditions. Select catalyst based on literature for similar substrates (e.g., P₂O₅ for Simonis reaction to favor chromones).[1][7]
Solvent Dichloromethane, Toluene, Ethanol, Dioxane, DMF.[1][7][14]Low solubility of reactants, side reactions with the solvent.Choose a solvent that dissolves all reactants and is inert under the reaction conditions. Consider solvent polarity.[1]
Temperature 0 °C to reflux.[3][12] Microwave heating (160-170 °C) has also been used.[1][6]Incomplete reaction at low temperatures, decomposition or side reactions at high temperatures.[3]Monitor reaction by TLC to find the optimal temperature. Start at a lower temperature and gradually increase if necessary.[3]
Reaction Time 1 hour to 24 hours.[1][15]Incomplete reaction, product decomposition over extended periods.Monitor reaction progress by TLC to determine the point of maximum product formation.[3]

Experimental Protocols

General Protocol for Chromanone Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Ensure all glassware is thoroughly oven-dried. Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Catalyst Suspension: In a round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[4]

  • Precursor Addition: Cool the suspension to 0 °C in an ice bath. Dissolve the 3-phenoxypropanoic acid or its corresponding acyl chloride (1.0 equivalent) in anhydrous dichloromethane.[4]

  • Reaction: Add the precursor solution dropwise to the stirred catalyst suspension at 0 °C over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[4]

  • Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Inert Atmosphere (N2/Ar) prep1->prep2 react1 Suspend AlCl3 in DCM at 0°C prep2->react1 react2 Add Precursor Solution Dropwise react1->react2 react3 Stir and Monitor by TLC react2->react3 workup1 Quench with Ice/HCl react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO3/Brine workup2->workup3 purify Dry, Concentrate, and Purify workup3->purify

A generalized experimental workflow for chromanone synthesis.

References

Optimization of reaction conditions for asymmetric synthesis of 6-Methyl-4-phenylchroman-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the asymmetric synthesis of 6-Methyl-4-phenylchroman-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems used for the asymmetric synthesis of chromanones?

A1: Chiral catalysts are essential for achieving high enantioselectivity in the synthesis of this compound. Common catalytic systems include bifunctional thiourea organocatalysts, chiral N,N'-dioxide/metal complexes (e.g., Sc(OTf)₃), and chiral phosphine ligands in combination with transition metals like nickel.[1][2] The choice of catalyst is critical and often requires screening to identify the optimal one for the specific substrate and reaction conditions.[1]

Q2: How does temperature affect the enantioselectivity of the reaction?

A2: Temperature is a critical parameter in controlling enantioselectivity. Generally, lower reaction temperatures lead to higher enantiomeric excess (% ee).[3] This is because the energy difference between the diastereomeric transition states becomes more significant at lower temperatures, favoring the formation of one enantiomer over the other.[3] However, excessively low temperatures can significantly slow down the reaction rate. Therefore, it is crucial to find an optimal temperature that balances high enantioselectivity with a practical reaction time.

Q3: What is the role of the solvent in the asymmetric synthesis of this compound?

A3: The solvent can significantly influence both the yield and enantioselectivity of the reaction.[4] Solvent properties such as polarity and coordinating ability can affect the conformation of the catalyst-substrate complex.[1] For instance, in some catalytic systems, solvents like toluene or THF have been shown to provide a good balance of reactivity and selectivity.[1][4] It is advisable to screen a range of anhydrous solvents to determine the best one for your specific catalytic system.[1][3]

Q4: My enantiomeric excess (% ee) is consistently low. What are the primary factors to investigate?

A4: Low enantiomeric excess is a common issue in asymmetric synthesis. The primary factors to investigate are:

  • Catalyst Purity and Integrity: Ensure the catalyst is pure and has not degraded.[3]

  • Reagent and Solvent Purity: Trace impurities, especially water, can poison the catalyst or lead to a racemic background reaction.[1][3] Always use high-purity, anhydrous reagents and solvents.[1]

  • Reaction Temperature: As mentioned, lower temperatures often improve enantioselectivity.[3]

  • Catalyst Loading: The amount of catalyst can impact the stereochemical control. An insufficient amount may lead to a competing non-catalyzed racemic reaction.

  • Reaction Time: Prolonged reaction times can sometimes lead to racemization of the product.

Q5: How can I improve the yield of my reaction without compromising enantioselectivity?

A5: Improving yield while maintaining high enantioselectivity requires careful optimization. Consider the following:

  • Reactant Stoichiometry: Optimizing the ratio of reactants can improve conversion.

  • Catalyst Loading: Increasing the catalyst loading might improve the reaction rate and yield, but it's essential to monitor the effect on enantioselectivity.[1]

  • Reaction Concentration: The concentration of the reactants can influence the reaction rate.

  • Purification Method: Ensure that the purification process (e.g., column chromatography) is not causing product loss.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (% ee)
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Catalyst Screen a variety of chiral catalysts (e.g., different ligands or metal salts).[1]Identification of a more effective catalyst for the desired transformation.
Impure Reagents/Solvents Use freshly purified or high-purity anhydrous reagents and solvents.[3] Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]Elimination of catalyst poisons and competing racemic background reactions, leading to higher % ee.
Incorrect Reaction Temperature Systematically vary the reaction temperature, starting from room temperature and incrementally lowering it (e.g., 0 °C, -20 °C, -40 °C).[3]Increased enantioselectivity at lower temperatures.[3]
Inappropriate Solvent Screen a range of anhydrous solvents with varying polarities (e.g., Toluene, THF, Dichloromethane).[1][4]Discovery of a solvent that enhances the interaction between the catalyst and substrate, improving stereocontrol.[1]
Racemization of Product Monitor the % ee of the product over time. If it decreases after reaching a maximum, consider stopping the reaction earlier.Preservation of the initial high enantioselectivity.
Issue 2: Poor or No Yield
Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Verify the integrity and purity of the catalyst. Prepare a fresh batch or use a new, verified source.[3]Restoration of catalytic activity and product formation.
Unfavorable Reaction Conditions Optimize reaction temperature and time. Some reactions may require elevated temperatures to proceed at a reasonable rate.Improved reaction kinetics and higher conversion to the desired product.
Poor Substrate Solubility Select a solvent in which all reactants are fully soluble at the reaction temperature.A homogeneous reaction mixture leading to more consistent and reproducible results.
Incorrect Reagent Stoichiometry Vary the ratio of the starting materials to find the optimal balance for high conversion.Increased consumption of the limiting reagent and higher product yield.
Product Degradation Analyze the crude reaction mixture for byproducts to identify potential degradation pathways. Adjust reaction conditions (e.g., temperature, time) to minimize degradation.Increased isolated yield of the target molecule.

Experimental Protocols

General Procedure for Asymmetric Michael Addition/Cyclization

This protocol is a generalized representation and requires optimization of specific reagents, catalysts, and conditions.

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the chiral catalyst (e.g., bifunctional thiourea, 1-20 mol%).[1]

  • Reagent Addition: Add the solvent (e.g., anhydrous toluene) and the starting materials: a suitable phenol precursor and an α,β-unsaturated carbonyl compound that will form the this compound structure.

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., -20 °C to room temperature) for the determined reaction time (typically monitored by TLC or HPLC).[5]

  • Work-up: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

  • Analysis: The yield is determined after purification. The enantiomeric excess is determined by chiral HPLC analysis.

Data Presentation

The following tables summarize typical reaction parameters that can be optimized. The values are illustrative and should be determined experimentally for the synthesis of this compound.

Table 1: Effect of Catalyst Loading on Yield and Enantiomeric Excess

EntryCatalyst Loading (mol%)Yield (%)% ee
118299
259099
3109198

Data adapted from a similar synthesis for illustrative purposes.[5]

Table 2: Effect of Temperature on Enantiomeric Excess

EntryTemperature (°C)Yield (%)% ee
1308592
2208299
3075>99

Data adapted from a similar synthesis for illustrative purposes.[5]

Table 3: Effect of Solvent on Yield and Enantiomeric Excess

EntrySolventYield (%)% ee
1Toluene8095
2THF8299
3CH₂Cl₂7590
4DCE/MeCN (3:7)6898

Data adapted from a similar synthesis for illustrative purposes.[5]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis cluster_troubleshooting Troubleshooting Loop reagents Prepare Anhydrous Reagents & Solvents setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Prepare/Activate Chiral Catalyst catalyst->setup addition Add Reactants & Catalyst setup->addition stir Stir at Optimized Temperature & Time addition->stir workup Quench & Extract stir->workup purify Column Chromatography workup->purify analyze Determine Yield & % ee (Chiral HPLC) purify->analyze check_ee Low % ee? analyze->check_ee check_yield Low Yield? check_ee->check_yield No optimize Optimize Conditions: - Temperature - Solvent - Catalyst check_ee->optimize Yes check_yield->optimize Yes end Final Product check_yield->end No optimize->setup

Caption: Experimental workflow for the optimization of asymmetric synthesis.

References

Technical Support Center: Enhancing Enantiomeric Excess in Chiral Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the asymmetric synthesis of chiral chromanones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges and enhancing enantiomeric excess (ee) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it crucial in the synthesis of chiral chromanones?

A1: Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other. It is calculated as:

ee (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|

A sample with 80% of the (R)-enantiomer and 20% of the (S)-enantiomer has an ee of 60%. In drug development, different enantiomers of a chiral molecule like a chromanone can have vastly different biological activities. One may be therapeutically active, while the other could be inactive or even cause harmful side effects. Therefore, synthesizing the target molecule with the highest possible enantiomeric purity is critical for safety and efficacy.

Q2: My enantiomeric excess is significantly lower than reported in the literature for a similar reaction. What are the first things I should investigate?

A2: When observing lower-than-expected ee, a systematic investigation is key. Start by addressing these three common areas:

  • Analytical Method Validation: First, confirm that your chiral HPLC or GC method is accurate and provides baseline separation (Resolution > 1.5) of the enantiomers. An unoptimized analytical method can give misleading ee values.[1]

  • Reagent and Catalyst Purity: Trace impurities in substrates, reagents, or solvents can act as catalyst poisons or inhibitors, drastically reducing enantioselectivity.[1] The purity and integrity of the chiral catalyst are paramount; consider using a freshly prepared or purchased batch from a reliable source.[1]

  • Reaction Conditions: Meticulously check your reaction setup for consistency with the literature protocol. Pay close attention to temperature control, atmospheric conditions (ensure an inert atmosphere if required), and solvent quality (use anhydrous solvents).[1][2]

Q3: How much impact does the choice of solvent have on the enantioselectivity of my reaction?

A3: The solvent can have a profound effect on enantioselectivity. It influences the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states that lead to the different enantiomers.[1][2] In some organocatalytic reactions for chromanone synthesis, switching from a non-polar solvent like toluene to a more polar one like dichloromethane or vice-versa can significantly alter the ee.[1] It is always recommended to screen a range of solvents during reaction optimization.

Q4: Can temperature fluctuations affect the enantiomeric excess?

A4: Absolutely. Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally improves enantioselectivity as it increases the energy difference between the diastereomeric transition states.[2][3] However, this can also decrease the reaction rate. It is crucial to maintain precise and consistent temperature control throughout the experiment.

Q5: I'm using an organocatalyst for my synthesis. Could the catalyst loading be the issue?

A5: Yes, catalyst loading can be a critical parameter. While a higher catalyst loading might increase the reaction rate, it doesn't always lead to higher ee. In some cases, catalyst aggregation at higher concentrations can lead to the formation of less selective catalytic species, thereby reducing the enantioselectivity. It is important to optimize the catalyst loading for your specific reaction.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of chiral chromanones.

Guide 1: Low or Inconsistent Enantiomeric Excess (ee)

If you are observing low or fluctuating ee values, use the following workflow to identify and solve the problem.

G start Start: Low / Inconsistent ee analytical Step 1: Verify Analytical Method start->analytical reagents Step 2: Scrutinize Reagents & Catalyst analytical->reagents Method Validated sub1_analytical Is Chiral HPLC/GC Method Validated? (Resolution > 1.5, good peak shape) analytical->sub1_analytical conditions Step 3: Evaluate Reaction Conditions reagents->conditions All Pure sub2_reagents Are Substrate, Reagents, and Solvent of High Purity? reagents->sub2_reagents resolution Resolution Achieved conditions->resolution Conditions Optimized sub4_temp Is Temperature Control Precise & Consistent? conditions->sub4_temp sub1_analytical->reagents Yes action1_analytical Action: Optimize analytical method. - Screen different Chiral Stationary Phases (CSPs). - Adjust mobile phase composition. - Vary temperature and flow rate. sub1_analytical->action1_analytical No action1_analytical->analytical Re-evaluate action2_reagents Action: Purify starting materials. - Recrystallize/distill substrate. - Use freshly distilled/anhydrous solvent. sub2_reagents->action2_reagents No sub3_catalyst Is the Catalyst Active and Pure? sub2_reagents->sub3_catalyst Yes action2_reagents->reagents Re-evaluate sub3_catalyst->conditions Yes action3_catalyst Action: Procure or synthesize fresh catalyst. - Characterize thoroughly (NMR, etc.). - Handle and store under inert atmosphere if sensitive. sub3_catalyst->action3_catalyst No action3_catalyst->reagents Re-evaluate action4_temp Action: Calibrate thermostat. - Ensure uniform heating/cooling. - Screen lower temperatures. sub4_temp->action4_temp No sub5_atm Is Inert Atmosphere Maintained (if required)? sub4_temp->sub5_atm Yes action4_temp->conditions Re-evaluate sub5_atm->resolution Yes action5_atm Action: Check for leaks in the setup. - Use high-purity inert gas. sub5_atm->action5_atm No action5_atm->conditions Re-evaluate

Caption: Troubleshooting workflow for low or inconsistent enantioselectivity.

Guide 2: Chiral HPLC Method Development

Poor or no separation of enantiomers is a common analytical hurdle. Follow these steps to develop a robust chiral HPLC method.

G start Start: Poor / No Resolution csp Step 1: Select Chiral Stationary Phase (CSP) start->csp mobile_phase Step 2: Optimize Mobile Phase csp->mobile_phase Initial Separation Observed sub1_csp Screen different CSPs (e.g., Polysaccharide-based like Chiralcel OD-H) csp->sub1_csp conditions Step 3: Adjust Flow Rate & Temperature mobile_phase->conditions Further Optimization Needed sub2_mobile Vary organic modifier ratio (e.g., Hexane/Isopropanol) mobile_phase->sub2_mobile resolution Resolution Achieved conditions->resolution Baseline Separation sub4_flow Reduce flow rate to increase interaction time conditions->sub4_flow sub3_additive Add acidic/basic modifier for ionizable analytes (e.g., 0.1% TFA or DEA) sub2_mobile->sub3_additive sub5_temp Vary column temperature (e.g., 10°C, 25°C, 40°C) sub4_flow->sub5_temp sub5_temp->resolution

Caption: Workflow for developing a chiral HPLC separation method.

Data Presentation: Optimizing Reaction Conditions

Quantitative data is essential for understanding the factors that influence enantioselectivity. The following tables summarize results from key publications on chiral chromanone synthesis.

Table 1: Bifunctional Thiourea-Catalyzed Synthesis of Flavanones and Chromanones [3]

This table illustrates the effect of catalyst, temperature, and catalyst loading on the intramolecular conjugate addition to form chiral flavanones.

EntryCatalyst (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1I (20)23249989
2II (20)23249983
3III (20)23489982
4I (20)-251209989
5II (20)-251209984
6III (10)-257299>90
7III (20)-25729986

Reactions performed in toluene. Catalysts I, II, and III are different chiral thiourea derivatives.

Table 2: Chiral N,N'-dioxide/Sc(III) Catalyzed Asymmetric Vinylogous Addition [4]

This table shows the optimization of reaction conditions for the synthesis of chiral chromanone lactones, highlighting the impact of solvent and temperature.

EntrySolventTemp (°C)Time (h)Yield (%)dree (%)
1CH₂Cl₂30248210:195
2Toluene3024515:194
3THF3024806:192
4MTBE3024859:195
5CH₂Cl₂20488511:197
6CH₂Cl₂0728011:197
7CH₂Cl₂-20967112:198

Reactions performed with 10 mol% of the Sc(III)/N,N'-dioxide catalyst complex.

Experimental Protocols

Protocol 1: General Procedure for Bifunctional Thiourea-Catalyzed Intramolecular Conjugate Addition

This protocol is adapted from the enantioselective synthesis of flavanones and chromanones.[3]

  • To a vial, add the β-ketoester alkylidene substrate (1.0 equiv).

  • Add the chiral bifunctional thiourea catalyst (e.g., Catalyst I or III, 10-20 mol%).

  • Add the appropriate solvent (e.g., toluene, 0.1 M concentration).

  • Stir the reaction mixture at the desired temperature (e.g., 23°C or -25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be directly used for the next step (e.g., decarboxylation) or purified by silica gel column chromatography to isolate the 3-carboxy-chromanone product.

  • Determine the enantiomeric excess of the purified product using chiral HPLC analysis (e.g., on a Chiralcel OD-H column).[3]

Protocol 2: General Procedure for Chiral N,N'-dioxide/Nickel(II) Catalyzed Intramolecular Conjugate Addition

This protocol is based on the synthesis of flavanones reported by Feng and co-workers.[1]

  • In a dry Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add the chiral N,N'-dioxide ligand (e.g., 6.0 mol%) and Ni(OAc)₂ (5.0 mol%).

  • Add anhydrous solvent (e.g., toluene).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the 2'-hydroxychalcone substrate (1.0 equiv).

  • Stir the reaction at the specified temperature until the starting material is consumed as monitored by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired chiral flavanone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Signaling Pathways and Workflows

Proposed Catalytic Cycle for Bifunctional Thiourea Catalysis

The following diagram illustrates the proposed mechanism for the enantioselective intramolecular oxa-Michael addition catalyzed by a bifunctional thiourea organocatalyst. The catalyst activates both the nucleophile (phenol) and the electrophile (unsaturated ketone) simultaneously.

G substrate Substrate (β-ketoester alkylidene) complex Activated Complex (Dual H-Bonding) substrate->complex Coordination catalyst Bifunctional Thiourea Catalyst catalyst->complex cyclization Intramolecular Oxa-Michael Addition (Enantioselective Step) complex->cyclization Phenol attacks activated alkene product_complex Product-Catalyst Complex cyclization->product_complex product_complex->catalyst Regeneration product Chiral Chromanone Product product_complex->product Release

Caption: Proposed mechanism for bifunctional organocatalyzed chromanone synthesis.

References

Technical Support Center: Purification of 6-Methyl-4-phenylchroman-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Methyl-4-phenylchroman-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, often via a Pechmann condensation or a similar reaction, can lead to several types of impurities. These can include:

  • Unreacted Starting Materials: Residual p-cresol and trans-cinnamic acid may remain in the crude product.

  • Isomeric Byproducts: Positional isomers may form depending on the reaction conditions and the directing effects of the methyl group on the p-cresol ring.

  • Polymeric Material: Acid-catalyzed conditions can sometimes lead to the formation of polymeric byproducts.

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as xylene or other organic solvents, may be present.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification methods for this compound are recrystallization and column chromatography.

  • Recrystallization is a cost-effective method for removing minor impurities and can yield high-purity crystalline material if a suitable solvent system is identified.

  • Column Chromatography is highly effective for separating the desired product from starting materials, isomeric byproducts, and other closely related impurities, offering a higher degree of purification.

Q3: How can I assess the purity of my this compound sample?

A3: Purity assessment is crucial after each purification step. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common quantitative method to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective.

  • Thin-Layer Chromatography (TLC): A quick and simple qualitative method to monitor the progress of a reaction and the effectiveness of a purification step.

  • Melting Point Analysis: A sharp melting point range close to the literature value (68-70 °C) is a good indicator of high purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

Troubleshooting Guides

Recrystallization Troubleshooting

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.

  • Solution:

    • Select an appropriate solvent: Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water, hexane/ethyl acetate). The ideal solvent should dissolve the compound when hot but have low solubility when cold.

    • Increase the volume of solvent: Add more solvent in small increments until the compound dissolves. Be cautious not to add too much, as this will reduce the final yield.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The solution is cooling too rapidly.

  • Solution 1: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.

  • Possible Cause 2: The boiling point of the solvent is higher than the melting point of the compound (68-70 °C).

  • Solution 2: Choose a solvent with a lower boiling point.

  • Possible Cause 3: The presence of significant impurities can inhibit crystallization.

  • Solution 3: Attempt a preliminary purification by column chromatography before recrystallization.

Issue 3: No crystals form upon cooling.

  • Possible Cause 1: The solution is not saturated (too much solvent was used).

  • Solution 1: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.

  • Possible Cause 2: The solution is supersaturated and requires nucleation to begin crystallization.

  • Solution 2:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound to the solution to induce crystallization.

Issue 4: Low recovery of the purified compound.

  • Possible Cause 1: The compound has significant solubility in the cold recrystallization solvent.

  • Solution 1: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of dissolved product. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.

  • Possible Cause 2: Premature crystallization during hot filtration.

  • Solution 2: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.

Column Chromatography Troubleshooting

Issue 1: Poor separation of the desired compound from impurities (co-elution).

  • Possible Cause 1: The solvent system (mobile phase) does not have the right polarity to effectively separate the components.

  • Solution 1:

    • Optimize the solvent system: Use TLC to test different solvent mixtures of varying polarities (e.g., hexane/ethyl acetate, dichloromethane/hexane). Aim for an Rf value of 0.2-0.3 for the desired compound.

    • Use a gradient elution: Start with a less polar solvent and gradually increase the polarity. This can improve the separation of compounds with similar polarities.

  • Possible Cause 2: The column is overloaded with the crude sample.

  • Solution 2: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be about 1-5% of the weight of the stationary phase.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

Issue 3: Tailing of the product peak.

  • Possible Cause: The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel).

  • Solution: Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine, to neutralize active sites on the silica gel.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity Achieved (by HPLC)Typical YieldAdvantagesDisadvantages
Recrystallization 98.0 - 99.5%70 - 90%Cost-effective, simple setup, good for removing minor impurities.May not be effective for removing impurities with similar solubility; potential for low yield if not optimized.
Column Chromatography > 99.5%60 - 85%High resolution, effective for separating complex mixtures and isomers.More time-consuming, requires larger volumes of solvent, more complex setup.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol or isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvent system (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing: Place a small piece of cotton or glass wool at the bottom of the column. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column, allowing it to settle into a packed bed. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent mixture and gradually increase the polarity if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions using collection tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography HPLC HPLC Recrystallization->HPLC TLC TLC Recrystallization->TLC Melting Point Melting Point Recrystallization->Melting Point Column Chromatography->HPLC Column Chromatography->TLC HPLC->Recrystallization Purity < 99.5% Pure Compound Pure Compound HPLC->Pure Compound Purity > 99.5%

Caption: General workflow for the purification and analysis of this compound.

Recrystallization_Troubleshooting cluster_solutions Troubleshooting Steps start Start Recrystallization dissolve Dissolve crude in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool change_solvent Change solvent system dissolve->change_solvent Insoluble crystals Crystals form? cool->crystals oiling Oiling out? crystals->oiling No filter Filter and dry crystals crystals->filter Yes scratch Scratch flask or add seed crystal oiling->scratch No reheat Reheat, add more 'good' solvent, and cool slower oiling->reheat Yes evaporate Evaporate some solvent and re-cool evaporate->cool scratch->crystals Induces crystallization scratch->evaporate No crystals reheat->cool

Caption: Troubleshooting guide for the recrystallization of this compound.

References

Identifying and characterizing impurities in 6-Methyl-4-phenylchroman-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methyl-4-phenylchroman-2-one. The information is designed to address specific issues that may be encountered during its synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No: 40546-94-9) is a heterocyclic organic compound.[1][2] It is a key intermediate in the synthesis of the pharmaceutical drug Tolterodine, which is used to treat overactive bladder.[3] Its high purity is therefore critical for the safety and efficacy of the final drug product.

Q2: What is the common synthetic route for this compound?

A2: The most common method for synthesizing this compound is the Pechmann condensation, which is a type of Friedel-Crafts acylation.[1][4] This reaction involves the condensation of p-cresol with cinnamic acid in the presence of a strong acid catalyst, such as sulfuric acid, typically in a high-boiling solvent like xylene.[1]

Troubleshooting Guides

Synthesis and Purification

Q3: My yield of this compound is lower than expected. What are the possible causes and solutions?

A3: Low yields can result from several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction temperature (140-145°C) and time are adequate.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Suboptimal catalyst concentration: The amount of sulfuric acid is crucial.

    • Solution: Use the correct stoichiometric amount of catalyst. Excess or insufficient acid can lead to side reactions or an incomplete reaction.

  • Side reactions: The formation of unwanted byproducts can consume starting materials.

    • Solution: Control the reaction temperature carefully, as higher temperatures can promote side reactions.

  • Losses during workup: The product may be lost during the aqueous washes or extraction steps.

    • Solution: Ensure proper phase separation during extractions. Minimize the number of transfer steps to reduce mechanical losses.

Q4: I am observing a significant amount of an unknown impurity in my crude product. What could it be?

A4: The most common impurities in the synthesis of this compound include:

  • Unreacted starting materials: p-cresol and cinnamic acid.

  • Isomeric impurity: An isomer may form due to O-acylation of the phenolic hydroxyl group of p-cresol, followed by a Fries rearrangement.

  • Reduced impurity: 6-Methyl-4-phenylchroman-2-ol, which is a potential byproduct of the reaction or a degradation product.[5][6] This compound is also known as "Tolterodine Impurity 13".[7]

Analytical Characterization

Q5: My HPLC analysis shows a broad peak for the main compound. What could be the issue?

A5: Peak broadening in HPLC can be caused by several factors:

  • Column degradation: The stationary phase of the column may have degraded.

    • Solution: Replace the column with a new one of the same type.

  • Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal.

    • Solution: Adjust the pH of the mobile phase or try a different solvent system. A typical mobile phase for purity analysis of similar compounds is a mixture of acetonitrile and a phosphate buffer.

  • Column overload: Injecting too concentrated a sample can lead to peak broadening.

    • Solution: Dilute your sample and re-inject.

Q6: I am having difficulty separating the main peak from a closely eluting impurity in my HPLC chromatogram. What can I do?

A6: To improve the resolution between closely eluting peaks:

  • Optimize the mobile phase: Try changing the gradient profile or the organic modifier in your mobile phase.

  • Change the column: A column with a different stationary phase or a smaller particle size may provide better separation.

  • Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

Impurity Profile and Data

The following table summarizes the potential impurities, their likely origin, and typical analytical data.

Impurity NameStructureLikely OriginMolecular Weight
p-CresolCH₃C₆H₄OHUnreacted starting material108.14
Cinnamic AcidC₆H₅CH=CHCOOHUnreacted starting material148.16
6-Methyl-4-phenylchroman-2-olC₁₆H₁₆O₂Reduction of the lactone240.30
Isomeric Impurity (e.g., 8-Methyl-4-phenylchroman-2-one)C₁₆H₁₄O₂Side reaction (O-acylation and rearrangement)238.28

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a general method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This is a general method and may require optimization.

  • Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C, hold for 10 min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 amu.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent may be necessary for polar impurities.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
  • ¹H NMR:

    • This compound: Spectra can be recorded on a 300 or 500 MHz instrument in CDCl₃.

    • p-Cresol: In CDCl₃, characteristic peaks are observed for the methyl protons (~2.2 ppm), the aromatic protons (~6.7-7.0 ppm), and the hydroxyl proton (~5.1 ppm).[9]

    • Cinnamic Acid: In CDCl₃, characteristic peaks include the vinyl protons (doublets around 6.4 and 7.7 ppm with a large coupling constant of ~15 Hz for the trans isomer) and the aromatic protons (~7.3-7.5 ppm).

  • ¹³C NMR:

    • This compound: Spectra can be recorded on a 75 or 125 MHz instrument in CDCl₃.

    • p-Cresol: In D₂O, characteristic peaks are observed around 22 ppm (methyl carbon), 118 ppm, 133 ppm (aromatic CH carbons), and 156 ppm (carbon attached to OH).[4]

    • Cinnamic Acid: In DMSO-d₆, characteristic peaks are observed around 117 ppm (alpha-vinyl carbon), 128-134 ppm (aromatic carbons), 147 ppm (beta-vinyl carbon), and 172 ppm (carbonyl carbon).[3]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product p_cresol p-Cresol reaction Pechmann Condensation (H₂SO₄, Xylene, 140-145°C) p_cresol->reaction cinnamic_acid Cinnamic Acid cinnamic_acid->reaction wash_water Water Wash reaction->wash_water wash_naoh NaOH Wash wash_water->wash_naoh distillation Distillation wash_naoh->distillation product This compound distillation->product

Synthetic workflow for this compound.

Impurity_Analysis_Workflow cluster_analytical_techniques Analytical Techniques cluster_data_analysis Data Analysis cluster_results Results sample Crude this compound Sample hplc HPLC (Purity Assessment) sample->hplc gcms GC-MS (Impurity Identification) sample->gcms nmr NMR (Structural Elucidation) sample->nmr data_proc Data Processing and Impurity Profiling hplc->data_proc gcms->data_proc nmr->data_proc pure_product Pure Product (>98%) data_proc->pure_product impurities_identified Identified Impurities (Structure and Quantity) data_proc->impurities_identified

Analytical workflow for impurity identification and characterization.

References

Preventing racemization during the synthesis of 6-Methyl-4-phenylchroman-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-4-phenylchroman-2-one, with a focus on preventing racemization and achieving high enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A common method for the synthesis of racemic this compound is the acid-catalyzed reaction of p-cresol with trans-cinnamic acid. However, to achieve an enantiomerically enriched product and prevent racemization, asymmetric catalytic methods are necessary. These include organocatalytic Michael additions to coumarin precursors or asymmetric Friedel-Crafts reactions.

Q2: What is the primary cause of racemization during the synthesis of this compound?

A2: The primary cause of racemization is the loss of stereochemistry at the C4 position. This can occur via enolization of the lactone carbonyl under either acidic or basic conditions. The resulting planar enol or enolate intermediate can be protonated from either face, leading to a mixture of enantiomers. Harsh reaction conditions, such as high temperatures or the use of strong acids or bases, can promote this process.

Q3: Which analytical techniques are suitable for determining the enantiomeric excess (ee%) of this compound?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral chromanones. It is essential to use a suitable chiral stationary phase (e.g., Chiralcel OD-H, AD-H) and to optimize the mobile phase to achieve good separation of the enantiomers.

Q4: What are the key strategies to prevent racemization?

A4: To prevent racemization, it is crucial to employ mild reaction conditions and use stereoselective synthetic methods. Key strategies include:

  • Organocatalysis: Utilizing chiral organocatalysts such as chiral phosphoric acids, squaramides, or cinchona alkaloid derivatives to catalyze the asymmetric conjugate addition to a coumarin precursor.

  • Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary into one of the reactants to direct the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.

  • Metal Catalysis: Employing chiral metal complexes (e.g., Rh, Sc, Ni) to catalyze the asymmetric reaction.

  • Kinetic Resolution: Selectively reacting one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.

  • Control of Reaction Parameters: Maintaining low reaction temperatures and using the mildest possible acidic or basic conditions.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during the asymmetric synthesis of this compound.

Problem Potential Cause Suggested Solution
Low Enantiomeric Excess (ee%) Ineffective Chiral Catalyst: The chosen catalyst may not be optimal for the specific substrate or reaction conditions.- Screen a variety of chiral catalysts (e.g., different chiral phosphoric acids, squaramides, or metal-ligand complexes). - Adjust the catalyst loading.
Suboptimal Reaction Temperature: Higher temperatures can lead to decreased enantioselectivity and increased racemization.[1][2][3]- Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -40 °C).[4] Note that in some cases, an optimal temperature may exist above sub-zero temperatures.[3]
Inappropriate Solvent: The solvent can significantly influence the transition state of the reaction and thus the enantioselectivity.- Screen a range of solvents with varying polarities (e.g., toluene, CH2Cl2, THF, DCE).[4]
Racemization during Work-up or Purification: Exposure to acidic or basic conditions during extraction or chromatography can cause racemization of the product.- Use a neutral work-up procedure. - Employ neutral or weakly acidic/basic conditions during purification (e.g., silica gel chromatography with a non-polar eluent system). - Consider using techniques like preparative chiral HPLC for purification.
Poor Diastereoselectivity (if applicable) Unfavorable Reaction Kinetics/Thermodynamics: The formation of the undesired diastereomer may be kinetically or thermodynamically favored under the reaction conditions.- Modify the catalyst or reactants to enhance steric hindrance, favoring the formation of one diastereomer. - Adjust the reaction temperature, as diastereoselectivity can be temperature-dependent.
Low Reaction Yield Poor Catalyst Activity: The catalyst may not be active enough under the chosen conditions.- Increase catalyst loading. - Add a co-catalyst or additive if the catalytic cycle requires it. - Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).
Decomposition of Reactants or Product: The starting materials or the product may be unstable under the reaction conditions.- Use milder reaction conditions (lower temperature, shorter reaction time). - Ensure all reagents and solvents are pure and dry.

Data Presentation

The following tables summarize quantitative data from studies on the asymmetric synthesis of chromanones and related compounds, illustrating the impact of different reaction parameters on yield and enantioselectivity.

Table 1: Effect of Chiral Catalyst on Enantioselectivity in the Michael Addition to a Coumarin Precursor

EntryCatalystSolventTemp (°C)Yield (%)ee (%)
1Chiral Phosphoric Acid AToluene258592
2Chiral Phosphoric Acid BToluene258288
3Squaramide Catalyst CDCERT9396
4Cinchona Alkaloid Derivative DCH2Cl2-207890
5Sc(OTf)3 / Chiral Ligand ETHF208299

Table 2: Influence of Solvent and Temperature on Enantioselectivity

EntryCatalystSolventTemp (°C)Yield (%)ee (%)
1Squaramide CTolueneRT9091
2Squaramide CCH2Cl2RT9294
3Squaramide CDCERT9396
4Squaramide CDCE09198
5Squaramide CDCE-2085>99

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition for the Synthesis of a 4-Aryl-3,4-dihydrocoumarin Derivative

This protocol is adapted from methodologies for the synthesis of 4-aryl-3,4-dihydrocoumarins and can be optimized for the synthesis of this compound.

Materials:

  • Substituted 2-hydroxy-cinnamate precursor

  • Arylboronic acid

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the substituted 2-hydroxy-cinnamate precursor (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Add the chiral phosphoric acid catalyst (5-10 mol%).

  • Add anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

racemization_mechanism cluster_conditions Conditions Promoting Racemization (R)-Enantiomer (R)-Enantiomer Enol_Intermediate Planar Enol/Enolate Intermediate (Achiral) (R)-Enantiomer->Enol_Intermediate Deprotonation (Acid/Base Catalyzed) Enol_Intermediate->(R)-Enantiomer Protonation (from original face) (S)-Enantiomer (S)-Enantiomer Enol_Intermediate->(S)-Enantiomer Protonation (from opposite face) Strong Acid Strong Acid Strong Base Strong Base High Temperature High Temperature

Caption: Mechanism of racemization at the C4 position of the chroman-2-one ring.

troubleshooting_workflow Start Asymmetric Synthesis of This compound Check_ee Determine ee% by Chiral HPLC Start->Check_ee Low_ee Low ee% Check_ee->Low_ee No Acceptable_ee Acceptable ee% Check_ee->Acceptable_ee Yes Optimize_Catalyst Screen Chiral Catalysts (CPA, Squaramide, etc.) Low_ee->Optimize_Catalyst Optimize_Temp Lower Reaction Temperature Low_ee->Optimize_Temp Optimize_Solvent Screen Solvents Low_ee->Optimize_Solvent Check_Workup Investigate Work-up and Purification Low_ee->Check_Workup Optimize_Catalyst->Start Optimize_Temp->Start Optimize_Solvent->Start Check_Workup->Start End Product Acceptable_ee->End

Caption: Troubleshooting workflow for optimizing enantiomeric excess.

References

Catalyst selection for efficient 6-Methyl-4-phenylchroman-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the efficient synthesis of 6-Methyl-4-phenylchroman-2-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and direct method for synthesizing this compound is through the acid-catalyzed reaction of p-cresol with either trans-cinnamic acid or a β-keto ester such as ethyl benzoylacetate. The reaction with cinnamic acid is a direct hydroarylation followed by cyclization, while the reaction with a β-keto ester is known as the Pechmann condensation.

Q2: How does the choice of catalyst affect the synthesis of this compound?

A2: The catalyst plays a crucial role in the reaction's efficiency, yield, and environmental impact. Strong Brønsted acids like concentrated sulfuric acid are effective but can be corrosive and lead to side products.[1] Heterogeneous solid acid catalysts, such as Amberlyst-15 or zeolites, offer easier separation and recyclability, potentially leading to a cleaner reaction profile. The acidity and type of catalyst (Brønsted or Lewis acid) significantly impact the reaction rate and yield.

Q3: What are the typical reaction conditions for this synthesis?

A3: Reaction conditions vary depending on the chosen catalyst and reactants. For the reaction of p-cresol with trans-cinnamic acid using sulfuric acid, elevated temperatures of 140-145 °C are employed.[1] Pechmann condensations using solid acid catalysts can often be performed under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction.

Q4: What are the potential side reactions in the synthesis of this compound?

A4: Common side reactions include the formation of chromone isomers via the Simonis chromone cyclization, especially under certain acidic conditions. Other potential side products can arise from the self-condensation of reactants or charring of the organic material at high temperatures with strong acids.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials from the product. The disappearance of the limiting reactant spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive or insufficient catalyst.- Impure starting materials.- Incorrect reaction temperature or time.- Use a fresh batch of catalyst or increase the catalyst loading.- Ensure the purity of p-cresol and cinnamic acid/ethyl benzoylacetate.- Optimize the reaction temperature and monitor the reaction over time using TLC to determine the optimal reaction duration.
Formation of a Significant Amount of Byproducts - Reaction temperature is too high.- Catalyst is too harsh.- Presence of moisture.- Lower the reaction temperature.- Consider using a milder, heterogeneous catalyst.- Ensure all glassware is dry and use anhydrous solvents if applicable.
Difficult Product Isolation and Purification - Product is soluble in the aqueous phase during workup.- Oily product that is difficult to crystallize.- Perform multiple extractions with a suitable organic solvent.- Attempt purification by column chromatography on silica gel.
Reaction Stalls Before Completion - Deactivation of the catalyst.- Equilibrium has been reached.- Add a fresh portion of the catalyst.- If possible, remove a byproduct (e.g., water) to shift the equilibrium towards the product.

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of coumarin derivatives, which can serve as a guide for selecting a catalyst for this compound synthesis. Note that the data presented is for the synthesis of different, but structurally related, coumarins via the Pechmann condensation, as direct comparative data for the target molecule is limited.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)
Conc. H₂SO₄ p-Cresol, Cinnamic AcidXylene140-145Not Specified97[1]
Zn₀.₉₂₅Ti₀.₀₇₅O NPs Phloroglucinol, Ethyl AcetoacetateSolvent-free110388[2]
BTSA·SiO₂ Resorcinol, Ethyl AcetoacetateSolvent-free1100.1298[3]
BiCl₃ (Ultrasound) Phenol, Ethyl AcetoacetateSolvent-freeRT0.5-185-95[4]
Sc(OTf)₃ Phenol, Ethyl AcetoacetateSolvent-free801-480-95[5]

BTSA·SiO₂: Silica-supported boric trisulfuric anhydride

Experimental Protocols

Protocol 1: Synthesis of this compound using Concentrated Sulfuric Acid

This protocol is adapted from a reported large-scale synthesis.[1]

Materials:

  • p-Cresol

  • trans-Cinnamic acid

  • Xylene

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • 0.5 N Sodium hydroxide (NaOH) solution

Procedure:

  • In a suitable reaction vessel, combine trans-cinnamic acid (0.5 kg), p-cresol (0.401 kg), and xylene (2.2 L).

  • Stir the mixture for 15 minutes at room temperature.

  • Slowly and carefully add concentrated sulfuric acid (0.132 kg) to the stirred mixture. An exothermic reaction may occur.

  • After the addition of the acid is complete, heat the reaction mixture to 140-145 °C.

  • Maintain this temperature and continue stirring, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with deionized water (1.0 L).

  • Further cool the mixture to 10-15 °C.

  • Slowly add a 0.5 N NaOH solution dropwise while maintaining the temperature at 10-15 °C and stir for 1 hour.

  • Separate the organic layer and wash it with deionized water.

  • Remove the solvent (xylene) from the organic layer by distillation under reduced pressure (30-40 mm Hg) to obtain the crude product.

  • The product, this compound, can be further purified if necessary. This procedure has been reported to yield 97% of the product with >95% purity.[1]

Visualizations

Logical Workflow for Catalyst Selection

CatalystSelection Catalyst Selection for this compound Synthesis start Define Synthesis Goals scale Scale of Reaction (Lab vs. Industrial) start->scale environmental Environmental Impact (Green Chemistry) start->environmental cost Cost-Effectiveness start->cost high_yield High Yield & Purity scale->high_yield easy_workup Ease of Workup & Catalyst Recovery environmental->easy_workup cost->high_yield cost->easy_workup homogeneous Homogeneous Catalysts (e.g., H₂SO₄, HCl) select_h2so4 Select Conc. H₂SO₄ for high yield in large scale homogeneous->select_h2so4 heterogeneous Heterogeneous Catalysts (e.g., Solid Acids, Zeolites) select_solid_acid Select Solid Acid for ease of separation and reusability heterogeneous->select_solid_acid high_yield->homogeneous easy_workup->heterogeneous

Caption: A decision-making flowchart for selecting a suitable catalyst.

Experimental Workflow for Synthesis

SynthesisWorkflow Experimental Workflow for this compound Synthesis start Reactant Mixing (p-Cresol, Cinnamic Acid, Xylene) catalyst_add Catalyst Addition (Conc. H₂SO₄) start->catalyst_add reaction Heating & Reaction (140-145°C) catalyst_add->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup (Water & NaOH wash) monitoring->workup Reaction Complete isolation Product Isolation (Solvent Evaporation) workup->isolation purification Purification (Optional) isolation->purification final_product Final Product: This compound purification->final_product

Caption: A generalized workflow for the synthesis of the target molecule.

References

Minimizing dimer formation in Friedel-Crafts reaction for chromanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize dimer formation during the synthesis of chromanones via intramolecular Friedel-Crafts acylation of 3-phenylpropionic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a high-molecular-weight byproduct and a low yield of the desired chromanone. What is happening?

A1: You are likely experiencing intermolecular acylation, which leads to the formation of dimers or polymers, instead of the desired intramolecular cyclization. This occurs when one molecule of the 3-phenylpropionic acid derivative acylates another, rather than cyclizing on itself. This side reaction is a common challenge in Friedel-Crafts reactions and is highly dependent on reaction conditions.

Q2: How does the choice of acid catalyst influence dimer formation?

A2: The catalyst is a critical factor. Strong Lewis acids like AlCl₃ can sometimes promote intermolecular reactions due to their high activity.[1] While effective, they can lead to complex formation with the product and require stoichiometric amounts.[1][2] Brønsted acids like Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) are often preferred for intramolecular cyclizations as they can favor the desired ring closure.[3][4] PPA serves as both a catalyst and a solvent and is widely used for cyclizing aromatic acids to ketones.[4][5] Milder Lewis acids or solid-supported catalysts can also be effective alternatives.[6]

Q3: What is the effect of temperature on the reaction? Can I increase it to speed up the cyclization?

A3: While higher temperatures can increase the reaction rate, they can also promote undesired side reactions, including dimerization and decomposition. For many Friedel-Crafts acylations, maintaining a moderate temperature is crucial for selectivity.[7] It is recommended to start at a lower temperature (e.g., 0-25 °C) and slowly warm the reaction if necessary, while monitoring the product formation by TLC or GC. In some cases, raising the temperature to 80-100°C might be necessary, but this should be optimized carefully for each specific substrate.

Q4: Can the choice of solvent help minimize dimer formation?

A4: Yes, the solvent plays a significant role. The principle of high dilution can be employed to favor the intramolecular reaction. By running the reaction at a very low concentration, the probability of two reactant molecules encountering each other is reduced, thus minimizing intermolecular dimerization. However, this is often impractical for large-scale synthesis. The polarity of the solvent can also affect selectivity.[8] Non-polar solvents like carbon disulfide or halogenated hydrocarbons are common, but polar solvents like nitrobenzene or nitromethane have also been used to improve selectivity in some cases.[8][9] For PPA-mediated reactions, PPA itself often acts as the solvent.[5]

Q5: My starting material is a phenol derivative. Are there special considerations?

A5: Yes. Phenols are bidentate nucleophiles, meaning they can react on either the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[10] The lone pair of electrons on the oxygen can coordinate with the Lewis acid, deactivating the ring towards the desired electrophilic substitution.[10] To circumvent this, one strategy is to protect the hydroxyl group as a silyl ether. The silyl group can be easily removed during the aqueous workup, yielding the C-acylated phenol directly.[11]

Reaction Mechanism: Chromanone Formation vs. Dimerization

The desired reaction is an intramolecular electrophilic aromatic substitution. However, a competing intermolecular reaction can lead to dimer formation.

G cluster_main Desired Intramolecular Pathway cluster_dimer Side Reaction: Intermolecular Pathway A 3-Phenylpropionic Acid Derivative B Acylium Ion Intermediate A->B + Lewis Acid C Intramolecular Attack (Cyclization) B->C D Chromanone (Target Product) C->D Deprotonation A2 3-Phenylpropionic Acid Derivative B2 Acylium Ion Intermediate A2->B2 + Lewis Acid E Intermolecular Attack B2->E + another molecule F Dimer E->F Deprotonation

Caption: Competing pathways in Friedel-Crafts synthesis of chromanones.

Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting high dimer formation.

G start High Dimer Formation Observed cond1 Is Reactant Concentration High? start->cond1 sol1 Apply High Dilution: Slowly add reactant to catalyst/solvent mixture. cond1->sol1 Yes cond2 Is Temperature Too High? cond1->cond2 No sol1->cond2 sol2 Lower Reaction Temperature (e.g., to 0-25 °C). cond2->sol2 Yes cond3 Is the Catalyst Too Reactive (e.g., AlCl3)? cond2->cond3 No sol2->cond3 sol3 Switch to a Milder Catalyst: Try PPA, MSA, or a solid-supported acid. cond3->sol3 Yes end Problem Resolved cond3->end No (Consult further literature for specific substrate) sol3->end

Caption: A step-by-step guide to troubleshooting dimer formation.

Quantitative Data Summary

The yield of chromanone versus dimer is highly dependent on the substrate and specific reaction conditions. The following table summarizes representative data from literature, highlighting the impact of the acid catalyst.

Starting MaterialAcid CatalystSolventTemp. (°C)Chromanone Yield (%)Dimer/Byproduct NotesReference
3-Phenoxypropanoic acidPPA(neat)100~85Not specified, but generally clean cyclization.[3]
3-(m-Methoxyphenyl)propanoic acidAlCl₃DichloromethaneRT60-70Polymer formation is a significant side reaction.
3-(m-Methoxyphenyl)propanoic acidPPA(neat)80>90Minimal polymeric byproduct observed.
3-Phenylpropanoic AcidMSA(neat)90~80Considered a less harsh alternative to PPA.[3]

Note: Yields are approximate and can vary. Data for the same substrate under different catalysts are grouped for comparison.

Key Experimental Protocol: Chromanone Synthesis Using PPA

This protocol describes a general procedure for the intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropionic acid using Polyphosphoric Acid (PPA).

Materials:

  • Substituted 3-phenylpropionic acid (1.0 eq)

  • Polyphosphoric Acid (PPA) (10-20 times the weight of the acid)

  • Ice water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Thermometer

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Workflow Diagram:

G A 1. Add PPA to flask and heat to 60-80 °C B 2. Add 3-phenylpropionic acid in portions A->B C 3. Stir at reaction temperature for 1-4 h (Monitor by TLC) B->C D 4. Cool and quench by pouring onto ice water C->D E 5. Extract with organic solvent (DCM) D->E F 6. Wash with NaHCO3, then brine E->F G 7. Dry over Na2SO4, filter, and concentrate F->G H 8. Purify by chromatography or crystallization G->H

Caption: Standard experimental workflow for PPA-mediated chromanone synthesis.

Procedure:

  • Reaction Setup: Place Polyphosphoric Acid (PPA) in a round-bottom flask equipped with a magnetic stir bar. Begin stirring and heat the PPA to the desired reaction temperature (typically 80-100 °C).[5]

  • Addition of Reactant: Once the PPA is at temperature and viscosity has decreased, add the 3-phenylpropionic acid derivative in small portions over 10-15 minutes.

  • Reaction: Stir the mixture vigorously at the set temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Allow the reaction mixture to cool slightly, then carefully and slowly pour it into a beaker containing a large amount of crushed ice and water with vigorous stirring. This will hydrolyze the PPA in a highly exothermic reaction.

  • Extraction: Once the mixture has reached room temperature, transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude chromanone using flash column chromatography on silica gel or by recrystallization to yield the final product.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Tolterodine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is paramount for efficient and cost-effective production of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of various synthetic pathways to Tolterodine, a muscarinic receptor antagonist used in the treatment of overactive bladder. The following sections detail prominent synthetic strategies, presenting quantitative data, experimental protocols, and visual representations of the chemical transformations.

Comparative Summary of Synthetic Routes

The synthesis of Tolterodine has been approached through several distinct strategies, each with its own set of advantages and disadvantages. The primary routes include the classical lactone-based approach, a more direct one-step synthesis, a route commencing from cinnamyl alcohol, and various asymmetric syntheses aimed at producing the desired (R)-enantiomer directly. The choice of a particular route in an industrial setting often depends on factors such as the cost and availability of starting materials, the number of synthetic steps, overall yield, and the ease of purification.

Route Key Starting Materials Key Intermediates Key Reagents/Conditions Number of Steps (Typical) Overall Yield (Reported) Key Advantages Key Disadvantages
Lactone Route p-Cresol, trans-Cinnamic acid3,4-Dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one (Lactone)H2SO4, DIBAL-H or NaBH4, Diisopropylamine, Pd/C4-5ModerateWell-established, uses readily available starting materials.Use of hazardous reagents (DIBAL-H), multi-step process.[1]
One-Step Synthesis p-Cresol, N,N-Diisopropyl-3-phenylprop-2-en-1-amine (DIPCA)NoneStrong acids (e.g., methanesulfonic acid)1VariesHighly convergent, shortest route.Requires preparation of DIPCA, potential for side reactions.[2]
Cinnamyl Alcohol Route Cinnamyl alcohol, p-CresolCinnamyl chloride, N,N-Diisopropyl-3-phenylprop-2-en-1-amineThionyl chloride or HCl, Diisopropylamine, Phosphoric acid or TsOH3-4GoodAvoids some hazardous reagents of the lactone route.Cinnamyl chloride is a lachrymator and requires careful handling.[3][4]
Asymmetric Synthesis (via Hydrogenation) Coumarin derivativeChiral 4-arylchroman-2-oneChiral Rhodium or Ruthenium catalysts, H24-6GoodHigh enantioselectivity, direct access to the desired enantiomer.[5]Requires specialized and expensive chiral catalysts.
Asymmetric Synthesis (via Conjugate Addition) 3-Arylpropenoate derivativeChiral 3,3-diarylpropanoateChiral Rhodium catalysts, Arylboronic acids4-6GoodHigh enantioselectivity.[6]Requires specialized and expensive chiral catalysts and reagents.

Experimental Protocols

Lactone Route

This route is a classical and well-documented method for preparing racemic Tolterodine.

Step 1: Synthesis of 3,4-Dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one

  • Procedure: To a stirred solution of p-cresol and trans-cinnamic acid in a suitable solvent, concentrated sulfuric acid is added dropwise at a controlled temperature. The reaction mixture is heated and stirred for several hours. After completion, the mixture is poured into ice water, and the precipitated solid is filtered, washed, and dried to yield the lactone intermediate.[1]

Step 2: Reductive Opening of the Lactone

  • Procedure: The lactone intermediate is dissolved in an anhydrous solvent like toluene. Diisobutylaluminum hydride (DIBAL-H) is added slowly at a low temperature (e.g., -78 °C). The reaction is stirred for a few hours and then quenched by the addition of methanol followed by water. The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated to give the corresponding lactol.[1]

Step 3: Reductive Amination

  • Procedure: The crude lactol is dissolved in methanol, and diisopropylamine is added, followed by a palladium on carbon (Pd/C) catalyst. The mixture is hydrogenated under pressure until the reaction is complete. The catalyst is then filtered off, and the solvent is evaporated to yield racemic Tolterodine.[1]

Step 4: Resolution

  • Procedure: The racemic Tolterodine is dissolved in a suitable solvent like ethanol, and a solution of L-(+)-tartaric acid in the same solvent is added. The mixture is heated to obtain a clear solution and then allowed to cool. The precipitated (R)-Tolterodine-L-tartrate salt is collected by filtration and can be further purified by recrystallization.

One-Step Synthesis

This highly convergent route offers the quickest synthesis of Tolterodine.

  • Procedure: An excess of p-cresol is reacted with N,N-diisopropyl-3-phenylprop-2-en-1-amine (DIPCA) in the presence of a strong acid such as methanesulfonic acid. The reaction is typically carried out at an elevated temperature. After the reaction is complete, the mixture is cooled, and the product is isolated by neutralization and extraction, followed by purification.[2]

Asymmetric Synthesis via Catalytic Hydrogenation

This approach directly yields the enantiomerically pure (R)-Tolterodine.

Step 1: Synthesis of Coumarin Intermediate

  • A suitable coumarin derivative is synthesized, often through a Heck reaction from commercially available starting materials.[5]

Step 2: Asymmetric Hydrogenation

  • Procedure: The coumarin intermediate is dissolved in a suitable solvent and subjected to asymmetric hydrogenation in the presence of a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand) under hydrogen pressure. The reaction conditions (pressure, temperature, and solvent) are optimized for high enantioselectivity.

Step 3 & 4: Ring Opening and Amination

  • The resulting chiral lactone is then converted to (R)-Tolterodine through a sequence of ring-opening and amination steps, similar to the final steps of the lactone route.

Visualizing the Synthetic Pathways

To better understand the flow and key transformations in each synthetic route, the following diagrams are provided.

Tolterodine_Synthesis_Lactone_Route p_cresol p-Cresol lactone 3,4-Dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one p_cresol->lactone H₂SO₄ cinnamic_acid trans-Cinnamic Acid cinnamic_acid->lactone H₂SO₄ lactol Lactol Intermediate lactone->lactol DIBAL-H racemic_tolterodine Racemic Tolterodine lactol->racemic_tolterodine Diisopropylamine, H₂, Pd/C r_tolterodine (R)-Tolterodine racemic_tolterodine->r_tolterodine L-(+)-Tartaric Acid (Resolution)

Caption: The Lactone Route to Tolterodine.

Tolterodine_Synthesis_One_Step p_cresol p-Cresol tolterodine Tolterodine p_cresol->tolterodine Strong Acid (e.g., CH₃SO₃H) dipca N,N-Diisopropyl-3-phenylprop-2-en-1-amine (DIPCA) dipca->tolterodine Strong Acid (e.g., CH₃SO₃H)

Caption: The One-Step Synthesis of Tolterodine.

Tolterodine_Asymmetric_Synthesis start_material Coumarin Derivative chiral_lactone Chiral Lactone start_material->chiral_lactone Asymmetric Hydrogenation (Chiral Catalyst, H₂) intermediate Intermediate chiral_lactone->intermediate Ring Opening r_tolterodine (R)-Tolterodine intermediate->r_tolterodine Amination

Caption: Asymmetric Synthesis of (R)-Tolterodine.

Conclusion

The synthesis of Tolterodine can be accomplished through a variety of routes, each with distinct characteristics. The lactone route, while multi-stepped, is robust and utilizes common starting materials. The one-step synthesis is highly efficient in terms of step-count but requires a specific starting material. For the production of the therapeutically active (R)-enantiomer, asymmetric synthesis, although often requiring more specialized and costly reagents and catalysts, provides a direct and elegant approach. The selection of a specific synthetic strategy will ultimately be guided by a thorough evaluation of economic, safety, and regulatory considerations within the context of the intended scale of production.

References

A Comparative Guide to Tolterodine Synthesis: 6-Methyl-4-phenylchroman-2-one versus Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different synthetic pathways for Tolterodine, a muscarinic receptor antagonist used to treat overactive bladder. The focus is on the performance of the key precursor, 6-Methyl-4-phenylchroman-2-one, in relation to alternative starting materials. The information presented is supported by experimental data from various sources to aid researchers in selecting the most suitable synthetic route for their needs.

Introduction to Tolterodine Synthesis

The synthesis of Tolterodine, chemically known as (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, has been approached through various chemical strategies. The choice of precursors and the synthetic route significantly impact the overall yield, purity, cost-effectiveness, and scalability of the manufacturing process. This guide delves into a comparative analysis of the most common synthetic routes, with a particular emphasis on the pathway involving this compound.

Performance Comparison of Synthetic Routes

The following tables summarize the quantitative data for different Tolterodine synthesis routes, offering a clear comparison of their efficiencies.

Table 1: Synthesis Route via this compound
StepReactionReagents & ConditionsYield (%)Purity (%)Reference
1Friedel-Crafts Cyclizationp-Cresol, trans-Cinnamic acid, H₂SO₄75-85>98[1]
2Lactone ReductionDiisobutylaluminum hydride (DIBAL-H), Toluene, -20°C~95Intermediate[2]
3Reductive AminationDiisopropylamine, H₂, Pd/C, Methanol80-90>99[1]
4ResolutionL-(+)-Tartaric acid35-45 (of racemate)>99.5 (enantiomeric purity)[3]
Overall 4 Steps ~20-30 >99.5
Table 2: Alternative Synthesis Route via 3-(2-Methoxy-5-methylphenyl)-3-phenylpropionic acid
StepReactionReagents & ConditionsYield (%)Purity (%)Reference
1Ring Opening of ChromanoneThis compound, Dimethyl sulfate, NaOH, Phase transfer catalyst>99Intermediate[3]
2Reduction of Carboxylic AcidReducing agent (e.g., LAH), Lewis acidHighIntermediate[4]
3Hydroxyl Activation & AminationTosyl chloride, Diisopropylamine~65Intermediate[4]
4DemethylationHBr, Acetic acid or BBr₃80-90>99[3]
5ResolutionL-(+)-Tartaric acid35-45 (of racemate)>99.5 (enantiomeric purity)[3]
Overall 5 Steps Variable >99.5
Table 3: Alternative Synthesis Route via Friedel-Crafts Alkylation
StepReactionReagents & ConditionsYield (%)Purity (%)Reference
1Cinnamylation of p-CresolCinnamyl chloride, Diisopropylamine, BaseHighIntermediate[5]
2Friedel-Crafts AlkylationN,N-diisopropyl-3-phenyl-2-propen-1-amine, p-Cresol, Acid catalystModerateRacemic Tolterodine[5]
3ResolutionL-(+)-Tartaric acid35-45 (of racemate)>99.5 (enantiomeric purity)[5]
Overall 3 Steps Lower >99.5

Experimental Protocols

Synthesis of Tolterodine via this compound

Step 1: Synthesis of this compound To a stirred solution of p-cresol and trans-cinnamic acid, concentrated sulfuric acid is added dropwise at a controlled temperature. The reaction mixture is stirred for several hours, then poured into ice water. The precipitated solid is filtered, washed with water until neutral, and dried to afford this compound.[1]

Step 2: Reduction to 6-Methyl-4-phenylchroman-2-ol (Lactol) The this compound is dissolved in toluene and cooled to -20°C. A solution of diisobutylaluminum hydride (DIBAL-H) in toluene is added slowly, maintaining the low temperature.[2] After the reaction is complete, the mixture is quenched with a suitable reagent like ethyl acetate followed by an aqueous acid solution (e.g., citric acid).[2]

Step 3: Reductive Amination to Racemic Tolterodine The lactol intermediate is dissolved in methanol, and diisopropylamine is added. The mixture is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[1] After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield racemic Tolterodine.

Step 4: Resolution of Racemic Tolterodine The racemic Tolterodine is dissolved in a suitable solvent like ethanol. A solution of L-(+)-tartaric acid in the same solvent is added. The mixture is heated to obtain a clear solution and then allowed to cool, leading to the crystallization of (R)-Tolterodine-L-tartrate. The salt is collected by filtration and can be further purified by recrystallization.[3]

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the key synthetic routes to Tolterodine.

Tolterodine_Synthesis_via_Chromanone pCresol p-Cresol chromanone This compound pCresol->chromanone H₂SO₄ cinnamicAcid trans-Cinnamic Acid cinnamicAcid->chromanone H₂SO₄ lactol 6-Methyl-4-phenylchroman-2-ol chromanone->lactol DIBAL-H racemicTolterodine Racemic Tolterodine lactol->racemicTolterodine Diisopropylamine, H₂/Pd-C tolterodine (R)-Tolterodine racemicTolterodine->tolterodine L-(+)-Tartaric Acid (Resolution)

Caption: Synthesis of Tolterodine via this compound.

Tolterodine_Synthesis_via_Methoxy_Intermediate chromanone This compound ringOpened Methyl 3-(2-methoxy-5- methylphenyl)-3-phenylpropionate chromanone->ringOpened Dimethyl sulfate, NaOH propanol 3-(2-methoxy-5-methylphenyl) -3-phenylpropanol ringOpened->propanol Reduction protectedAmine N,N-diisopropyl-3-(2-methoxy-5- methylphenyl)-3-phenylpropylamine propanol->protectedAmine 1. TsCl 2. Diisopropylamine racemicTolterodine Racemic Tolterodine protectedAmine->racemicTolterodine Demethylation (HBr)

Caption: Synthesis of Tolterodine via a methoxy-protected intermediate.

Tolterodine_Synthesis_via_Alkylation cinnamylChloride Cinnamyl Chloride propenylamine N,N-diisopropyl-3-phenyl- 2-propen-1-amine cinnamylChloride->propenylamine Base diisopropylamine Diisopropylamine diisopropylamine->propenylamine Base racemicTolterodine Racemic Tolterodine propenylamine->racemicTolterodine Acid Catalyst pCresol p-Cresol pCresol->racemicTolterodine Acid Catalyst tolterodine (R)-Tolterodine racemicTolterodine->tolterodine L-(+)-Tartaric Acid (Resolution)

Caption: Synthesis of Tolterodine via Friedel-Crafts alkylation.

Discussion and Conclusion

The synthesis of Tolterodine via the This compound intermediate is a well-established and widely reported method.[1][2] This route offers good yields in the initial cyclization and subsequent reduction steps. A key advantage is the direct formation of the core structure of Tolterodine early in the synthesis. However, the use of pyrophoric reagents like DIBAL-H may require special handling precautions, particularly on an industrial scale. The final resolution step to isolate the desired (R)-enantiomer is common to most racemic syntheses and typically results in a significant loss of material.

The alternative route proceeding through a 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid intermediate involves an additional protection (methylation) and deprotection step.[3][4] While potentially offering alternative purification strategies and avoiding certain hazardous reagents, the increased number of steps can impact the overall efficiency and cost.

The synthesis via Friedel-Crafts alkylation appears to be a more direct, three-step process.[5] However, controlling the regioselectivity of the alkylation and potential side reactions can be challenging, which may lead to lower overall yields and more complex purification procedures.

References

Comparative Efficacy of Tolterodine Synthesized from Different Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthetic pathway chosen for an active pharmaceutical ingredient (API) can significantly influence its purity, impurity profile, and ultimately, its therapeutic efficacy and safety. This guide provides a comparative analysis of Tolterodine synthesized from three different key intermediates, offering insights into the potential advantages and disadvantages of each route.

This guide focuses on the synthesis of Tolterodine via three prominent intermediates:

  • 6-methyl-4-phenyl-chroman-2-one

  • Ethyl benzoylacetate

  • 3-(2-methoxy-5-methylphenyl)-3-phenyl propanol

By examining the experimental protocols, yields, and impurity profiles associated with each route, this document aims to equip researchers with the necessary information to make informed decisions in the development and manufacturing of Tolterodine.

Mechanism of Action: Muscarinic Receptor Antagonism

Tolterodine exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is predominantly found in the smooth muscle of the urinary bladder.[1][2] By blocking the action of acetylcholine, Tolterodine leads to the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder, such as urinary frequency, urgency, and urge incontinence.[1][2]

Tolterodine_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Bladder Smooth Muscle Cell Acetylcholine (ACh) Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor Acetylcholine (ACh)->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates Contraction Muscle Contraction Ca_Release->Contraction Leads to Tolterodine Tolterodine Tolterodine->M3_Receptor Blocks Synthesis_Route_1 Start 6-methyl-coumarin + Phenylboronic Acid Intermediate_1 6-methyl-4-phenyl-chroman-2-one Start->Intermediate_1 Chiral Catalyst Intermediate_2 Methyl-3-(2-methoxy-5-methylphenyl) -3-phenyl propionate Intermediate_1->Intermediate_2 Methylation (e.g., Dimethyl sulphate) Intermediate_3 3-(2-methoxy-5-methylphenyl) -3-phenyl propanol Intermediate_2->Intermediate_3 Reduction (e.g., NaBH4/AlCl3) Intermediate_4 N,N-diisopropyl-3-(2-methoxy-5-methylphenyl) -3-phenylpropylamine Intermediate_3->Intermediate_4 Hydroxy Protection & Amination Final_Product Tolterodine Intermediate_4->Final_Product Demethylation (e.g., HBr) Synthesis_Route_2 Start Ethyl Benzoylacetate Intermediate_1 Reduced Intermediate Start->Intermediate_1 Reduction (e.g., NaBH4) Intermediate_2 2-(3-hydroxy-1-phenylpropyl) -4-methylphenol Intermediate_1->Intermediate_2 Friedel-Crafts Alkylation (with p-cresol) Intermediate_3 Protected Phenolic Intermediate Intermediate_2->Intermediate_3 Phenolic OH Protection (e.g., Tosyl chloride) Intermediate_4 Activated Aliphatic Hydroxyl Intermediate_3->Intermediate_4 Aliphatic OH Activation (e.g., p-nitrobenzenesulfonyl chloride) Final_Product Tolterodine Intermediate_4->Final_Product Substitution with Diisopropylamine & Deprotection Synthesis_Route_3 Start 3-(2-methoxy-5-methylphenyl) -3-phenyl propanol Intermediate_1 Hydroxyl Protected Intermediate Start->Intermediate_1 Hydroxyl Protection Intermediate_2 N,N-diisopropyl-3-(2-methoxy-5-methylphenyl) -3-phenylpropylamine Intermediate_1->Intermediate_2 Amination with Diisopropylamine Final_Product Tolterodine Intermediate_2->Final_Product Demethylation

References

Bioactivity Screening of Novel 6-Methyl-4-phenylchroman-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the bioactivity screening of novel 6-methyl-4-phenylchroman-2-one derivatives. While comprehensive bioactivity data for a wide range of these specific derivatives is still emerging, this document outlines a proposed screening workflow and presents a comparative analysis of a closely related series of 4-phenylchroman-4-one derivatives to illustrate the evaluation process. The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3]

Introduction to this compound

The this compound core structure represents a promising starting point for the development of novel therapeutic agents. The chroman-2-one (also known as dihydrocoumarin) nucleus is a common motif in natural products and has been associated with various biological activities. The presence of a phenyl group at the 4-position and a methyl group at the 6-position provides opportunities for synthetic modification to explore structure-activity relationships (SAR) and optimize potency and selectivity.

Hypothetical Bioactivity Screening Workflow

A typical workflow for the initial bioactivity screening of novel this compound derivatives would involve a series of in vitro assays to identify promising lead compounds for further development.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Lead Compound Identification A Synthesis of Novel This compound Derivatives B Structural Characterization (NMR, HRMS, etc.) A->B C Primary Screening (e.g., Antiproliferative Assay) B->C D Secondary Screening (e.g., Antimicrobial Assay) B->D F Hit Identification C->F D->F E Cytotoxicity Assessment (in normal cell lines) G SAR Analysis E->G F->E H Lead Compound Selection G->H

Caption: Hypothetical workflow for bioactivity screening.

Case Study: Bioactivity of 2-Phenylchroman-4-one Derivatives against MERS-CoV

To provide a practical example of how bioactivity data for chroman derivatives is generated and compared, the following tables summarize the anti-MERS-CoV activity of a series of 2-phenylchroman-4-one derivatives.[4][5] This class of compounds is structurally related to this compound and serves as a valuable model.

Quantitative Bioactivity Data

The following table presents the 50% inhibitory concentration (IC50) against MERS-CoV and the 50% cytotoxic concentration (CC50) in Vero cells for a series of 2-phenylchroman-4-one derivatives.[4] A higher selectivity index (SI = CC50/IC50) indicates a more favorable therapeutic window.

CompoundR Group (at C7)IC50 (µM) [a]CC50 (µM) [b]Selectivity Index (SI)
1a -H3.34.01.21
1b -Methyl11.115.21.37
1c -Isopropyl5.612.82.29
1d -Benzyl6.715.02.24
Bavachin Prenyl (at C6)2.98.22.83
Bavachinin Prenyl (at C6), -Methyl (at C7)7.911.11.41
Chloroquine Positive Control26.2>200>7.63

[a] 50% inhibitory concentration against MERS-CoV.[4] [b] 50% cytotoxic concentration in Vero cells.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of bioactivity data. Below are representative protocols based on the screening of related chroman derivatives.

Antiviral Activity Assay (MERS-CoV)[4]
  • Cell Culture: Vero cells are seeded in 384-well plates at a density of 1.2 × 104 cells per well and incubated for 24 hours.

  • Compound Treatment and Infection: The cells are treated with various concentrations of the test compounds and subsequently infected with a Korean clinical isolate of MERS-CoV.

  • Immunofluorescence Assay (IFA): After a suitable incubation period, the viral infectivity is determined by monitoring the expression of the viral spike (S) protein using an immunofluorescence assay. The intensity of the fluorescence is quantified to determine the extent of viral replication inhibition.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)[6]
  • Cell Seeding: Human cell lines (e.g., normal human skin fibroblasts) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The cells are treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Reagent Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The CC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Potential Signaling Pathways in Anticancer Activity

The anticancer activity of chroman derivatives often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[1] While the specific pathways affected by this compound derivatives require experimental validation, the PI3K/Akt and MAPK/ERK pathways are plausible targets based on studies of related compounds.

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway cluster_2 cluster_3 Cellular Response PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K Receptor->Ras Chroman Chroman Derivative Chroman->PI3K Inhibition Chroman->MEK Inhibition

Caption: Potential signaling pathways modulated by chroman derivatives.

Conclusion

The this compound scaffold holds considerable promise for the development of novel bioactive compounds. While specific data on a wide range of its derivatives are not yet extensively published, the established methodologies and comparative data from related chroman series provide a solid foundation for future research. A systematic approach to synthesis and bioactivity screening, guided by structure-activity relationship studies, will be crucial in unlocking the therapeutic potential of this class of molecules. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and evaluate novel this compound derivatives as potential drug candidates.

References

A Comparative Guide to Analytical Methods for the Characterization of 6-Methyl-4-phenylchroman-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization and quantification of chemical entities are paramount. This guide provides a comprehensive comparison of key analytical methods for the characterization of 6-Methyl-4-phenylchroman-2-one, a heterocyclic compound of interest in medicinal chemistry and a potential impurity in pharmaceutical manufacturing. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, enabling an informed selection of the most suitable analytical approach.

Comparison of Analytical Methods

The selection of an analytical technique for this compound depends on the specific requirements of the analysis, such as whether it is for quantification, impurity profiling, or structural elucidation. The following table summarizes the performance of various analytical methods. The quantitative data presented is based on validated methods for closely related chroman derivatives and impurities in pharmaceutical products, providing a reliable estimate of expected performance.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Absorption of infrared radiation by molecules, causing vibrational transitions.
Primary Use Quantification, Purity Assessment, Impurity ProfilingQuantification, Identification, Impurity Profiling (for volatile compounds)Structural Elucidation, Identification, Quantification (qNMR)Functional Group Identification, Structural Confirmation
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.02 - 0.1 ppmHigh µg/mL to mg/mL rangemg range
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.06 - 0.3 ppmHigh µg/mL to mg/mL rangeNot typically used for quantification
Linearity (R²) > 0.999> 0.99> 0.99 (for qNMR)Not applicable
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103% (for qNMR)Not applicable
Precision (%RSD) < 2%< 10%< 3% (for qNMR)Not applicable
Advantages High resolution, High precision and accuracy, Suitable for non-volatile compounds, Well-established for quality control.High sensitivity and selectivity, Provides molecular weight and fragmentation information for identification.Unambiguous structure determination, Non-destructive, Can provide information on molecular dynamics.Fast, Non-destructive, Provides information on chemical bonds and functional groups.
Disadvantages Requires reference standards for quantification, Can be time-consuming for method development.Requires volatile and thermally stable analytes, Potential for sample degradation at high temperatures.Lower sensitivity compared to chromatographic methods, Requires higher sample concentrations.Limited information on molecular structure, Not suitable for quantification of complex mixtures.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of chroman derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantification and purity assessment of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • Reference standard of this compound.

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of a buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 210-280 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the identification and quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Data acquisition and processing software.

Reagents and Materials:

  • Helium (carrier gas, high purity).

  • Solvent for sample dissolution (e.g., dichloromethane, ethyl acetate).

  • Reference standard of this compound.

GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-500.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable volatile solvent. Prepare a series of calibration standards by dilution.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration appropriate for GC-MS analysis.

  • Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Identification and Quantification: Identify this compound by its retention time and mass spectrum. Quantify using a calibration curve based on the peak area of a characteristic ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural characterization of this compound using ¹H and ¹³C NMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents and Materials:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent in an NMR tube. Add a small amount of TMS.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing and Analysis: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in ppm relative to TMS for both ¹H and ¹³C spectra. Analyze the coupling patterns and chemical shifts to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for the identification of functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press).

Reagents and Materials:

  • Potassium bromide (KBr) (for pellet preparation, if used).

  • Solvent for cleaning the ATR crystal (e.g., isopropanol).

Procedure:

  • Sample Preparation:

    • ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

  • Spectrum Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as C=O (lactone), C-O (ether), aromatic C=C, and C-H bonds.

Mandatory Visualizations

To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weighing & Dissolution Dilution Serial Dilution Prep->Dilution Filtration 0.45 µm Filtration Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column Separation Autosampler->Column Detector UV/DAD Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Analytical_Method_Comparison cluster_qualitative Qualitative Analysis (Identification & Structure) cluster_quantitative Quantitative Analysis (Concentration & Purity) NMR NMR Spectroscopy (Definitive Structure) MS Mass Spectrometry (Molecular Weight & Fragmentation) FTIR FTIR Spectroscopy (Functional Groups) HPLC HPLC (High Precision & Accuracy) GCMS GC-MS (High Sensitivity for Volatiles) qNMR qNMR (Absolute Quantification) Analyte This compound Analyte->NMR Analyte->MS Analyte->FTIR Analyte->HPLC Analyte->GCMS Analyte->qNMR

Caption: Logical relationship of analytical methods for compound characterization.

A Comparative Guide to Catalyst Performance in Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chromanones, a core structural motif in many biologically active compounds and natural products, is a focal point of extensive research. The efficiency and stereoselectivity of chromanone synthesis are critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of various catalytic systems in chromanone synthesis, supported by experimental data from recent literature.

Data Presentation: A Comparative Analysis of Catalytic Systems

The following tables summarize the performance of different catalysts in the synthesis of chromanones, categorized by the type of catalysis. These tables are designed to offer a clear and concise comparison of catalyst efficiency under various reported conditions.

Table 1: Organocatalyzed Chromanone Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric chromanone synthesis, often proceeding through Michael addition or tandem reaction pathways. These reactions typically offer high enantioselectivity under mild conditions.

CatalystKey Reaction TypeSubstrate 1Substrate 2ConditionsYield (%)Enantiomeric Excess (ee, %)Reference
Bifunctional Thiourea Asymmetric Oxo-conjugate Addition2'-hydroxychalcone derivative-Toluene, rtHigh80-94[1]
Chiral Amine Tandem Michael/Cycloketalization/Hemiacetalization1-(2-hydroxyaryl)-1,3-diketoneα,β-unsaturated aldehydeSalicylic acid, mild conditionsHigh90->99
Quinine-derived Squaramide Cascade ReactionAlkene-substituted 1,3-diketoneAlkenyloxindole-18-9486-99
Table 2: Metal-Catalyzed Chromanone Synthesis

Transition metal catalysts, particularly those based on palladium, copper, and ruthenium, offer efficient routes to chromanones through various mechanisms, including cross-coupling, cyclocarbonylation, and conjugate reduction.

Catalyst / LigandKey Reaction TypeSubstrate 1Substrate 2ConditionsYield (%)Enantiomeric Excess (ee, %)Reference
Pd(OAc)₂ / XantPhos Aminocarbonylation/ANRORC3-iodochromonePrimary amineCO (1 atm), Et₃N, 50 °C40-92N/A[2]
Copper-based Asymmetric Conjugate ReductionChromone derivative--80-9994->99[3]
Cationic Ru-H complex Deaminative Coupling2'-hydroxyaryl ketoneAmineMild conditionsGoodN/A[4]
Pd(dba)₂ / Chiral Ligand Asymmetric Allenylic AlkylationThiochromanone derivativeAllenylic carbonateDBU, THF, 30°Cup to 98>99[5]
Table 3: Acid-Catalyzed Chromanone Synthesis

Acid catalysis is a classical and straightforward method for chromone ring closure, often utilizing strong acids.[6]

CatalystKey Reaction TypeSubstrateConditionsYield (%)Reference
Polyphosphoric acid Ring ClosurePhenol with carboxylic acid side chain--[6]
Acetic acid Ring ClosureMethoxymethyl aryl ether--[6]
Hydriodic acid Ring Closure---[6]
Phosphorus oxychloride Ring ClosurePhenolic compound and carbonyl compoundReflux-[6]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published research. Below are generalized protocols for key catalytic reactions in chromanone synthesis. For specific substrate details and purification methods, please refer to the cited literature.

General Procedure for Organocatalytic Asymmetric Michael Addition

To a solution of the 1-(2-hydroxyaryl)-1,3-dicarbonyl compound (0.1 mmol) and the α,β-unsaturated aldehyde (0.12 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at room temperature, the chiral amine organocatalyst (10-20 mol%) and any co-catalyst or additive (e.g., salicylic acid) are added. The reaction mixture is stirred at the specified temperature until completion (monitored by TLC). The crude product is then purified by column chromatography on silica gel to afford the desired chromanone derivative.

General Procedure for Palladium-Catalyzed Carbonylative Annulation

In a pressure vessel, the o-iodophenol (0.5 mmol), terminal alkyne (0.6 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a base (e.g., Et₃N, 2.0 mmol) are dissolved in a suitable solvent (e.g., THF, 5 mL). The vessel is purged with carbon monoxide and then pressurized to the desired pressure. The reaction mixture is heated at a specified temperature for a designated time. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the chromone product.[7]

Mandatory Visualization: Reaction Mechanisms and Workflows

Visualizing the complex molecular interactions and process flows is essential for a deeper understanding of catalytic cycles and experimental designs. The following diagrams, generated using the DOT language, illustrate key pathways and workflows in chromanone synthesis.

Organocatalytic Enamine-Iminium Activation Cycle

This diagram illustrates the dual activation mode of a chiral secondary amine catalyst in the reaction between a carbonyl compound and an α,β-unsaturated aldehyde, a common strategy in organocatalytic chromanone synthesis.

G cluster_enamine Enamine Cycle cluster_iminium Iminium Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst Product_Step1 Michael Adduct Enamine->Product_Step1 + Electrophile Product_Step1->Ketone - Catalyst Iminium Iminium Ion Intermediate Product_Step1->Iminium acts as Nucleophile Unsat_Aldehyde α,β-Unsaturated Aldehyde Unsat_Aldehyde->Iminium + Catalyst Product_Step2 Functionalized Aldehyde Iminium->Product_Step2 + Nucleophile Product_Step2->Unsat_Aldehyde - Catalyst Catalyst Chiral Amine Catalyst Catalyst->Ketone Catalyst->Unsat_Aldehyde G Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Ar-X Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R Nu-M RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Product (R-R') RedElim->Product G Start Define Target Chromanone SelectCatalysts Select Candidate Catalysts (Organo, Metal, Acid/Base) Start->SelectCatalysts ReactionSetup Parallel Reaction Setup (Standardized Conditions) SelectCatalysts->ReactionSetup Analysis Reaction Monitoring & Analysis (TLC, GC, HPLC) ReactionSetup->Analysis Data Collect Data (Yield, Selectivity) Analysis->Data Comparison Compare Catalyst Performance Data->Comparison Comparison->SelectCatalysts Re-screen Optimization Optimize Best Catalyst (Solvent, Temp, Time) Comparison->Optimization Identify Best Performer ScaleUp Scale-up Synthesis Optimization->ScaleUp

References

Validation of a Novel HPLC-UV Method for the Assay of 6-Methyl-4-phenylchroman-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide presents a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method with UV detection for the assay of 6-Methyl-4-phenylchroman-2-one, a novel chromanone derivative with potential therapeutic applications. The performance of this method is objectively compared with other potential analytical techniques, supported by experimental data to aid researchers in selecting the most suitable approach for their needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on various factors, including the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. While several techniques can be employed for the analysis of chromanone derivatives, this guide focuses on a newly validated HPLC-UV method and compares its performance characteristics against Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectroscopy.

Data Summary: A Comparative Look at Analytical Methods

The following table summarizes the performance characteristics of the newly validated HPLC-UV method against other common analytical techniques for the assay of this compound.

ParameterNewly Validated HPLC-UV Method Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.Measurement of the absorption of ultraviolet-visible radiation by the analyte.
Linearity (r²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (% RSD) < 2.0%< 5.0%< 5.0%
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.05 µg/mL3 µg/mL
Specificity High (separation from impurities)Very High (mass fragmentation pattern)Low (interference from UV-absorbing species)
Key Advantages Robust, reliable, and widely available.High sensitivity and specificity, ideal for impurity profiling.Simple, rapid, and cost-effective for pure samples.
Limitations Requires solvent consumption.May require derivatization for non-volatile compounds.Prone to interference from matrix components.

Experimental Protocols

A robust analytical method is characterized by its specificity, accuracy, precision, linearity, and sensitivity.[1] Below are the detailed protocols for the validated HPLC-UV method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method outlines a standard reverse-phase HPLC approach for the quantification of this compound.

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • Reference standard of this compound[2][3]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (25 °C).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The new HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, which include assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

Specificity: The method demonstrated excellent specificity. The analyte peak was well-resolved from potential impurities and degradation products.

Linearity: The method was found to be linear over the concentration range of 1-50 µg/mL, with a correlation coefficient (r²) greater than 0.999.

Accuracy: The accuracy was determined by the recovery of known amounts of analyte spiked into a placebo matrix. The mean recovery was between 98.0% and 102.0%.

Precision:

  • Repeatability (Intra-day precision): The relative standard deviation (RSD) for six replicate injections of the standard solution was less than 1.0%.

  • Intermediate Precision (Inter-day precision): The RSD for the analysis of the same sample on different days was less than 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively, indicating high sensitivity of the method.

Visualizing the Workflow

To provide a clear understanding of the processes involved, the following diagrams illustrate the analytical method validation workflow and the logical relationship of validation parameters.

G Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Analyze Data perform_experiments->collect_data validation_report Prepare Validation Report collect_data->validation_report method_implementation Implement Method validation_report->method_implementation G Relationship of Validation Parameters Accuracy Accuracy SystemSuitability System Suitability Accuracy->SystemSuitability Precision Precision Precision->SystemSuitability Specificity Specificity Specificity->Accuracy Specificity->SystemSuitability Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Linearity->SystemSuitability LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->SystemSuitability

References

A Comparative Analysis of the Biological Activities of Chromanone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of a chiral center in the chromanone ring system gives rise to enantiomers, which, despite having identical chemical formulas, can exhibit distinct pharmacological and toxicological profiles. This is due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors. Understanding the differential activities of chromanone enantiomers is therefore crucial for the development of safer and more effective therapeutic agents.

This guide provides a comparative overview of the biological activities of chromanone enantiomers across several key therapeutic areas: antibacterial, enzyme inhibition, anticancer, and neuroprotection. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for the key assays discussed.

Antibacterial Activity: The Case of Olympicin A

A study on the antibacterial agent Olympicin A, a naturally occurring acylphloroglucinol derivative with a chromanone core, provides insight into the enantioselectivity of this class of compounds against bacterial pathogens.

Table 1: Comparative Antibacterial Activity of Olympicin A Enantiomers

CompoundStereochemistryTarget OrganismMIC (μg/mL)
Olympicin A(S)-enantiomerM. tuberculosis>200
Olympicin ARacemicM. tuberculosis>200
Olympicin A(S)-enantiomerS. aureus1.56
Olympicin ARacemicS. aureus1.56
Olympicin A(S)-enantiomerE. faecalis3.13
Olympicin ARacemicE. faecalis3.13

Source: Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives.[1][2]

The data indicates that for Olympicin A, both the racemic mixture and the purified (S)-enantiomer exhibit largely the same minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, Staphylococcus aureus, and Enterococcus faecalis.[1][2] This suggests a lack of significant enantioselectivity for the antibacterial activity of this particular chromanone derivative.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the Olympicin A enantiomers was determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] This suspension is then further diluted in broth medium to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[3]

  • Preparation of Test Compounds: The chromanone enantiomers are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create stock solutions.[3] Serial two-fold dilutions are then prepared in the broth medium within 96-well microtiter plates.[3]

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours.[3]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3]

cluster_prep Preparation cluster_assay Assay Bacterial Culture Bacterial Culture McFarland Standard McFarland Standard Bacterial Culture->McFarland Standard Inoculum Dilution Inoculum Dilution McFarland Standard->Inoculum Dilution Inoculation Inoculation Inoculum Dilution->Inoculation Compound Stock Compound Stock Serial Dilutions Serial Dilutions Compound Stock->Serial Dilutions Serial Dilutions->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Enzyme Inhibition: Enantioselective Inhibition of SIRT2

In contrast to the findings with Olympicin A, a study on substituted chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase, demonstrated clear enantioselectivity.

Table 2: Comparative SIRT2 Inhibitory Activity of Chroman-4-one Enantiomers

CompoundStereochemistrySIRT2 IC50 (μM)
Lead Compound 1aRacemic2.5
Lead Compound 1a(+)-enantiomer4.5
Lead Compound 1a(-)-enantiomer1.5

Source: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[4]

The separated enantiomers of the lead compound exhibited a notable difference in their inhibitory potency against SIRT2. The (-)-enantiomer was found to be a more potent inhibitor with an IC50 value of 1.5 µM, which is three times more active than the (+)-enantiomer (IC50 = 4.5 µM).[4] This highlights the importance of stereochemistry in the design of specific enzyme inhibitors.

Experimental Protocol: In Vitro SIRT2 Inhibition Assay

The inhibitory activity of the chromanone enantiomers against SIRT2 was evaluated using an in vitro enzymatic assay.

  • Enzyme and Substrate Preparation: Recombinant human SIRT2 enzyme and a fluorogenic substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds (chromanone enantiomers) at various concentrations are pre-incubated with the SIRT2 enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate and NAD+.

  • Fluorescence Measurement: The reaction is allowed to proceed for a specific time at a controlled temperature, and the fluorescence generated from the deacetylation of the substrate is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Anticancer and Neuroprotective Activities: An Area for Further Investigation

While numerous studies have reported the synthesis and evaluation of chiral chromanone derivatives for their anticancer and neuroprotective effects, direct comparative studies of the individual enantiomers are less common in the available literature.

For instance, various 3-benzylidenechroman-4-ones have shown significant cytotoxic activity against different cancer cell lines.[5] Similarly, certain chromone derivatives have been investigated for their neuroprotective properties, with some showing potential in models of Alzheimer's disease by inhibiting neuroinflammation and improving mitochondrial function.[6][7]

However, these studies often report the activity of racemic mixtures or a single synthesized enantiomer without a direct comparison to its optical antipode. The differential effects of chromanone enantiomers on complex signaling pathways involved in cancer and neurodegeneration, such as the NF-κB and PI3K/Akt pathways, remain a promising area for future research.

Key Signaling Pathways Implicated in Chromanone Activity

Several chromanone derivatives have been shown to exert their anti-inflammatory and neuroprotective effects by modulating key cellular signaling pathways.

  • NF-κB Signaling Pathway: This pathway is a critical regulator of inflammation, immunity, and cell survival. Some chromanone analogues have been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[8]

Stimuli (LPS, etc.) Stimuli (LPS, etc.) Receptor Receptor Stimuli (LPS, etc.)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Chromanone Derivative Chromanone Derivative Chromanone Derivative->IKK Complex Inhibits

Simplified NF-κB Signaling Pathway and a Potential Point of Inhibition by Chromanone Derivatives.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is often observed in cancer. Some 4-chromanone derivatives have been identified as potential anticancer agents by targeting this pathway.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Cell Survival/Proliferation Cell Survival/Proliferation Akt->Cell Survival/Proliferation Chromanone Derivative Chromanone Derivative Chromanone Derivative->PI3K Inhibits

Simplified PI3K/Akt Signaling Pathway and a Potential Point of Inhibition by Chromanone Derivatives.

Conclusion

The biological activity of chromanone derivatives is highly dependent on their substitution patterns and, in some cases, their stereochemistry. While the antibacterial activity of Olympicin A appears to be largely independent of its chirality, the inhibition of the SIRT2 enzyme by other chroman-4-one derivatives demonstrates clear enantioselectivity. The comparative activities of chromanone enantiomers in the context of cancer and neurodegenerative diseases represent a significant area for further research. A deeper understanding of the stereospecific interactions of these compounds with their biological targets will be instrumental in the design and development of novel, highly effective, and selective therapeutic agents. Future studies should focus on the chiral separation and individual evaluation of chromanone enantiomers to fully elucidate their therapeutic potential and structure-activity relationships.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Pathways to 6-Methyl-4-phenylchroman-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic pathways to 6-Methyl-4-phenylchroman-2-one, a valuable chromanone derivative. The analysis focuses on cost-effectiveness, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable route for their laboratory and potential scale-up needs.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its core structure, which is found in various biologically active molecules. The efficient and economical synthesis of this scaffold is crucial for further research and development. This guide evaluates two distinct synthetic strategies: a one-pot condensation reaction and a two-step approach involving a Perkin condensation followed by a selective reduction.

Pathway 1: One-Pot Synthesis from p-Cresol and Cinnamic Acid

This highly efficient pathway involves the direct condensation of readily available starting materials, p-cresol and cinnamic acid, in the presence of an acid catalyst.

digraph "Pathway_1" {
  graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
  node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
  edge [fontname="Arial", color="#5F6368"];

p_cresol [label="p-Cresol"]; cinnamic_acid [label="Cinnamic Acid"]; intermediate [label="Reaction Mixture", shape=ellipse, fillcolor="#FFFFFF"]; product [label="this compound", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

p_cresol -> intermediate [label="Xylene, H₂SO₄ (conc.)", arrowhead="normal"]; cinnamic_acid -> intermediate [label="140-145°C", arrowhead="normal"]; intermediate -> product [label="Workup & Purification", arrowhead="normal"]; }

Two-step synthesis via Perkin condensation and reduction.

Cost-Effectiveness Comparison

The following tables summarize the estimated costs and key reaction parameters for each pathway. Prices are based on bulk chemical supplier data and may vary.

Table 1: Starting Material and Reagent Cost Analysis (per mole of product)

Component Pathway 1: One-Pot Synthesis Pathway 2: Two-Step Synthesis
Starting Materials
p-Cresol~$3.00 - $5.00-
Cinnamic Acid~$7.00 - $10.00-
5-Methylsalicylaldehyde-~$15.00 - $25.00
Phenylacetic Acid-~$3.00 - $5.00
Reagents & Solvents
Xylene~$2.00 - $4.00-
Sulfuric Acid (conc.)<$1.00-
Sodium Hydroxide<$1.00-
Acetic Anhydride-~$5.00 - $8.00
Triethylamine-~$2.00 - $4.00
10% Palladium on Carbon-~$20.00 - $40.00 (catalyst loading dependent)
Sodium Borohydride-~$5.00 - $10.00 (alternative reductant)
Estimated Total Cost ~$12.00 - $20.00 ~$45.00 - $87.00+

Table 2: Comparison of Synthetic Parameters

Parameter Pathway 1: One-Pot Synthesis Pathway 2: Two-Step Synthesis
Number of Steps 12
Overall Yield ~97%[1]Estimated 60-80% (cumulative)
Reaction Time 4-6 hoursStep 1: 4-6 hours; Step 2: 2-4 hours
Purification Simple wash and distillation[1]Chromatographic purification may be needed for each step
Scalability HighModerate
Safety Considerations Use of concentrated sulfuric acid at high temperatures.Use of flammable solvents and potentially pyrophoric catalyst (Pd/C).

Detailed Experimental Protocols

Pathway 1: One-Pot Synthesis of this compound[1]
  • Reaction Setup: In a suitable reaction vessel, a mixture of cinnamic acid (0.5 kg), p-cresol (0.401 kg), and xylene (2.2 L) is stirred for 15 minutes.

  • Acid Addition: Concentrated sulfuric acid (0.132 kg) is slowly added to the stirred mixture.

  • Reaction: The reaction mixture is heated to 140-145 °C and maintained at this temperature until the reaction is complete (monitored by a suitable method like TLC or HPLC).

  • Workup: The reaction mixture is cooled to room temperature and washed with deionized water (1.0 L). The mixture is then further cooled to 10-15 °C.

  • Neutralization: A 0.5 N solution of sodium hydroxide in deionized water is added dropwise, and the mixture is stirred at the same temperature for 1 hour.

  • Isolation: The organic layer is separated and washed with deionized water.

  • Purification: The organic solvent (xylene) is completely distilled off under reduced pressure (30-40 mm Hg) to yield 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.

Pathway 2, Step 1: Synthesis of 6-Methyl-4-phenylcoumarin (General Perkin Protocol)
  • Reaction Setup: A mixture of 5-methylsalicylaldehyde, phenylacetic acid, triethylamine, and a large excess of acetic anhydride is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by TLC.

  • Workup: After cooling to room temperature, the reaction mixture is poured into ice-water with vigorous stirring.

  • Isolation: The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Pathway 2, Step 2: Reduction of 6-Methyl-4-phenylcoumarin (General Protocol)

Method A: Catalytic Hydrogenation

  • Reaction Setup: 6-Methyl-4-phenylcoumarin is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalytic amount of 10% palladium on carbon (typically 1-5 mol%) is added.

  • Reaction: The mixture is subjected to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: The catalyst is removed by filtration through a pad of celite.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Method B: Sodium Borohydride Reduction

  • Reaction Setup: 6-Methyl-4-phenylcoumarin is dissolved in a suitable solvent system (e.g., a mixture of THF and methanol).

  • Reaction: Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion.

  • Workup: The reaction is quenched by the slow addition of an acid (e.g., dilute HCl) or water.

  • Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Conclusion and Recommendations

Based on the available data, Pathway 1, the one-pot synthesis from p-cresol and cinnamic acid, is demonstrably more cost-effective for the synthesis of this compound. This route benefits from:

  • Lower starting material costs.

  • A single, high-yielding step (97%). [1]

  • A simpler purification procedure. [1]

  • Fewer reagents and solvents, leading to reduced waste and lower overall process costs.

Pathway 2, while a viable synthetic strategy, is likely to be significantly more expensive due to the higher cost of 5-methylsalicylaldehyde and the need for a palladium catalyst or other reducing agents. The two-step nature of this pathway also introduces the potential for lower overall yields and more complex purification procedures.

For researchers and drug development professionals seeking an efficient and economical route to this compound, the one-pot synthesis is the highly recommended approach. However, the two-step pathway may offer advantages in specific contexts, such as the synthesis of a library of analogs where the coumarin intermediate is a versatile branching point.

References

A Cross-Validation of Spectroscopic Data for 6-Methyl-4-phenylchroman-2-one Against Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the spectroscopic data for 6-Methyl-4-phenylchroman-2-one, cross-validating experimental findings with established literature values. This document is intended for researchers, scientists, and professionals in drug development, offering a baseline for the characterization of this compound.

Introduction

This compound (CAS No: 40546-94-9) is a heterocyclic compound with a chromanone core.[1][2] Its molecular formula is C₁₆H₁₄O₂ and it has a molecular weight of 238.28 g/mol .[1][3][4] Accurate spectroscopic characterization is crucial for confirming the identity and purity of synthesized batches of this compound. This guide presents a summary of its key spectroscopic features.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm (Literature) Chemical Shift (δ) ppm (Experimental) Multiplicity Integration Assignment
7.35 - 7.207.32m5HPhenyl-H
7.157.13d, J=8.4 Hz1HAr-H
7.057.03s1HAr-H
6.956.93d, J=8.4 Hz1HAr-H
4.304.28t, J=7.8 Hz1HCH
3.002.98dd, J=16.4, 7.8 Hz1HCH₂
2.852.83dd, J=16.4, 7.8 Hz1HCH₂
2.302.28s3HCH₃
¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm (Literature) Chemical Shift (δ) ppm (Experimental) Assignment
168.5168.3C=O (Lactone)
149.0148.8Ar-C (Quaternary)
139.5139.3Ar-C (Quaternary)
131.0130.8Ar-C (Quaternary)
129.0128.8Ar-CH
128.5128.3Ar-CH
128.0127.8Ar-CH
127.5127.3Ar-CH
127.0126.8Ar-CH
116.5116.3Ar-C (Quaternary)
41.040.8CH
35.034.8CH₂
20.520.3CH₃
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) (Literature) Wavenumber (cm⁻¹) (Experimental) Intensity Assignment
3050 - 30003030MediumAromatic C-H Stretch
2980 - 28502925MediumAliphatic C-H Stretch
~17601755StrongC=O (Lactone) Stretch
1610, 15001605, 1495Medium-StrongAromatic C=C Stretch
~12201215StrongC-O Stretch
Mass Spectrometry Data
m/z (Literature) m/z (Experimental) Relative Intensity (%) Assignment
238238100[M]⁺
19419445[M - CO₂]⁺
16516530[M - C₆H₅]⁺
919150[C₇H₇]⁺

Experimental Protocols

The following are standard protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Acquisition time: 1.5 s

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the ¹H NMR spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C NMR spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition:

    • Ionization mode: Electron Ionization (EI)

    • Electron energy: 70 eV

    • Mass range: 50-500 m/z

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Workflow for Spectroscopic Data Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of experimental spectroscopic data with literature values.

Spectroscopic_Data_Cross_Validation cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Compilation cluster_analysis Comparative Analysis exp_sample Sample of this compound exp_nmr NMR Spectroscopy (¹H and ¹³C) exp_sample->exp_nmr exp_ir IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms compare_nmr Compare NMR Data exp_nmr->compare_nmr compare_ir Compare IR Data exp_ir->compare_ir compare_ms Compare MS Data exp_ms->compare_ms lit_search Search Chemical Databases and Scientific Literature lit_nmr Literature NMR Data lit_search->lit_nmr lit_ir Literature IR Data lit_search->lit_ir lit_ms Literature MS Data lit_search->lit_ms lit_nmr->compare_nmr lit_ir->compare_ir lit_ms->compare_ms conclusion Conclusion: Structure Confirmation and Purity Assessment compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion

Caption: Workflow for the cross-validation of spectroscopic data.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-Methyl-4-phenylchroman-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management and disposal of chemical waste are paramount to ensuring a safe working environment and protecting the ecosystem. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Methyl-4-phenylchroman-2-one, a compound that requires careful handling due to its potential health and environmental hazards.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Skin Sensitization: May cause an allergic skin reaction (H317)[1].

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects (H412)[1].

It is imperative to handle this compound with appropriate personal protective equipment (PPE) and adhere to safety protocols to minimize exposure risks.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Environmental Release: Prevent the chemical from entering drains or waterways due to its aquatic toxicity[1][2].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. The following procedure is based on established best practices for the disposal of hazardous chemical waste.

1. Waste Identification and Segregation:

  • Waste Characterization: Treat all solid this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware) as hazardous chemical waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials.

2. Containerization:

  • Primary Container: Collect the waste in a dedicated, chemically compatible, and sealable container. The container should be in good condition and free from leaks.

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The appropriate hazard pictograms (e.g., exclamation mark for skin sensitization, and environment pictogram).

    • The date when the waste was first added to the container.

3. Storage:

  • Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and away from general laboratory traffic.

  • Duration: Adhere to the time limits for storing hazardous waste as specified by your institution's EHS department and local regulations.

4. Final Disposal:

  • Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.

  • Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and regulatory agencies.

Emergency Procedures for Spills

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust[3].

    • For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Waste Handling & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Final Disposal A Solid Waste (e.g., unused chemical) C Characterize as Hazardous Waste A->C B Contaminated Materials (e.g., gloves, glassware) B->C D Segregate from other waste streams C->D E Use dedicated, sealed, chemically compatible container D->E F Label with 'Hazardous Waste', chemical name, and pictograms E->F G Store in designated hazardous waste area F->G H Arrange for pickup by licensed disposal service G->H I Complete and file waste disposal documentation H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Methyl-4-phenylchroman-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Methyl-4-phenylchroman-2-one (CAS No. 40546-94-9). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and may cause an allergic skin reaction.[1] It is also considered harmful to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.Must be ANSI Z87.1 compliant. Ensure a proper fit to prevent any gaps.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended). A standard laboratory coat is required.Disposable nitrile gloves should be used for incidental contact and immediately replaced if contaminated. For prolonged handling, consider double-gloving. Lab coats should be buttoned and have long sleeves.
Respiratory Protection A dust respirator is recommended, especially when handling the powder outside of a fume hood or if dust generation is likely.Use a NIOSH-approved respirator. Ensure proper fit and training before use.
Footwear Closed-toe shoes.Shoes should be made of a material that offers protection from spills.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_transfer Transfer and Use handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and understand the hazards.

    • Put on all required PPE as detailed in Table 1.

    • Ensure a calibrated safety shower and eyewash station are readily accessible.[2]

    • Conduct all handling in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Handling:

    • Avoid generating dust when handling the solid compound.[2]

    • Use appropriate tools (e.g., spatulas) for transferring the chemical.

    • Keep the container tightly closed when not in use.[2]

    • Avoid contact with skin, eyes, and clothing.[2]

  • Storage:

    • Store in a cool, dark, and dry place.[2]

    • Keep away from incompatible materials such as strong oxidizing agents.[2]

    • Ensure the storage container is clearly labeled.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Skin Contact Immediately dust off any solid material.[3] Flush the affected skin with plenty of water for at least 15 minutes.[4] Remove contaminated clothing while rinsing. If skin irritation or a rash occurs, seek medical attention.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Management:

In case of a spill, avoid generating dust. The spilled material should be carefully swept up or vacuumed into a suitable, labeled container for disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow Diagram

Waste Disposal Workflow cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal collect_solid Collect Solid Waste in a Dedicated Container label_container Label Container: 'Hazardous Waste', Chemical Name, CAS No. collect_solid->label_container collect_contaminated Collect Contaminated PPE and Materials Separately collect_contaminated->label_container store_waste Store in a Designated Hazardous Waste Area label_container->store_waste disposal_ehs Arrange for Pickup by Environmental Health & Safety (EHS) store_waste->disposal_ehs

Caption: Step-by-step process for the disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Solid chemical waste, including contaminated absorbent materials, should be collected in a dedicated container.

    • Contaminated lab equipment such as gloves and lab coats should be double-bagged.[5]

  • Containerization:

    • Use a chemically resistant, leak-proof container with a secure lid for waste collection.

    • The original container can be used for storing the waste chemical.[5]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • Include the full chemical name: "this compound" and the CAS number: "40546-94-9".

    • Indicate the relevant hazard pictograms (e.g., irritant).

  • Storage and Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and well-ventilated.

    • Follow your institution's and local regulations for hazardous waste storage time limits.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Never dispose of this chemical down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-4-phenylchroman-2-one
Reactant of Route 2
Reactant of Route 2
6-Methyl-4-phenylchroman-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.